Posaconazole hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1202896-73-8 |
|---|---|
Molecular Formula |
C37H44F2N8O5 |
Molecular Weight |
718.8 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one;hydrate |
InChI |
InChI=1S/C37H42F2N8O4.H2O/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39;/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3;1H2/t26-,27?,35-,37-;/m0./s1 |
InChI Key |
TUNUVJALSUOKOC-ZMTDJPQXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Posaconazole Hydrate on Ergosterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole (B62084) is a broad-spectrum, second-generation triazole antifungal agent, structurally related to itraconazole.[1] It is utilized for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[2] Like other azole antifungals, posaconazole's primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol (B1671047), a crucial component.[3] This guide provides a detailed examination of posaconazole's interaction with the ergosterol synthesis pathway, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the core molecular processes.
Core Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)
The antifungal activity of posaconazole is primarily exerted through the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is a key catalyst in the conversion of lanosterol to ergosterol, an essential sterol for the fungal cell membrane.[3][5]
Posaconazole binds with high affinity to the heme iron cofactor within the active site of CYP51.[3] This interaction blocks the demethylation of lanosterol at the 14α position.[1] The consequences of this inhibition are twofold:
-
Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway leads to a significant reduction in the concentration of ergosterol within the fungal cell membrane.[6] The absence of this vital sterol disrupts the membrane's fluidity, integrity, and the function of membrane-bound proteins.[4][7]
-
Accumulation of Toxic Methylated Sterols: The inhibition of CYP51 results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[1][8] These accumulated sterols are incorporated into the fungal cell membrane, leading to increased permeability and disruption of cellular organization, ultimately inhibiting fungal growth and replication.[2][6]
Posaconazole's chemical structure allows it to interact with additional domains of the CYP51 enzyme, which may contribute to its activity against fungal strains that have developed resistance to other azoles like fluconazole (B54011) and voriconazole (B182144).[9] Furthermore, it is a poor substrate for fungal efflux pumps, which can otherwise remove antifungal agents from the cell, thus maintaining its intracellular concentration and activity.[9]
Quantitative Data
The potency of posaconazole has been quantified through various in vitro susceptibility tests. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of posaconazole against a range of clinically relevant fungal pathogens. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| All Fungi | 22,850 | 0.063 | 1 |
| All Yeasts | 18,351 | - | 1 |
| All Molds | 4,499 | - | 1 |
| Data compiled from a large-scale study assessing the in vitro activity of posaconazole.[10] |
| Fungal Genus/Species | Number of Isolates | Posaconazole MIC₉₀ (mg/L) | Voriconazole MIC₉₀ (mg/L) |
| Yeasts | 18,351 | 1 | 0.5 |
| Hyaline Moulds | 4,499 | 1 | 2.0 |
| Comparative MIC₉₀ values of posaconazole and voriconazole against a large collection of clinical isolates.[4] |
According to the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the MIC breakpoints for several Aspergillus species are as follows:
-
A. fumigatus: ≤ 0.12 mg/L (susceptible), > 0.25 mg/L (resistant)[1]
-
A. terreus: 0.25 mg/L[1]
-
A. flavus, A. nidulans, and A. niger: 0.5 mg/L[1]
Experimental Protocols
In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of posaconazole against fungal CYP51.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant fungal CYP51 and its redox partner, cytochrome P450 reductase, are expressed and purified.
-
A stock solution of the substrate, lanosterol, is prepared in a suitable solvent (e.g., DMSO).[11]
-
-
Reaction Mixture Assembly:
-
A reaction mixture is prepared containing the purified CYP51 enzyme in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.1) with glycerol.[11]
-
Varying concentrations of posaconazole (or other test inhibitors) are added to the reaction mixture.[11]
-
The reaction is initiated by the addition of lanosterol and the NADPH-regenerating system.[11]
-
-
Incubation:
-
Product Analysis and IC₅₀ Determination:
-
The reaction is terminated, and the sterols are extracted.
-
The amount of the 14-demethylated product and the remaining lanosterol substrate are quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13]
-
The percentage of enzyme inhibition is calculated for each posaconazole concentration.
-
The IC₅₀ value, which is the concentration of posaconazole that results in a 50% inhibition of CYP51 activity, is determined by plotting the inhibition data against the inhibitor concentration.[11][13]
-
Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for extracting and quantifying the sterol composition of fungal cells after treatment with posaconazole to observe the depletion of ergosterol and the accumulation of precursor sterols.[14]
Methodology:
-
Fungal Culture and Treatment:
-
Fungal cells are cultured in a suitable liquid medium (e.g., YPD broth) to the mid-logarithmic growth phase.[15]
-
The cultures are then treated with varying concentrations of posaconazole and incubated for a specific duration.
-
-
Cell Harvesting and Saponification:
-
The fungal cells are harvested by centrifugation.
-
The cell pellet is subjected to saponification by heating with a strong base (e.g., potassium hydroxide (B78521) in ethanol) to lyse the cells and hydrolyze lipids.[16]
-
-
Sterol Extraction:
-
Derivatization:
-
The extracted sterols are derivatized to form trimethylsilyl (B98337) (TMS) ethers to improve their volatility and thermal stability for GC analysis.[14][18]
-
-
GC-MS Analysis:
-
The derivatized sterol samples are injected into a GC-MS system.
-
The different sterols are separated based on their retention times and identified by their characteristic mass fragmentation patterns.[14][19]
-
The quantities of ergosterol and precursor sterols (like lanosterol) are determined by comparing their peak areas to those of known standards.
-
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
References
- 1. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 4. Posaconazole: A new agent for the prevention and management of severe, refractory or invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Posaconazole: clinical pharmacology and potential for management of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. openriver.winona.edu [openriver.winona.edu]
- 19. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
aracterization of Posaconazole hydrate polymorphs
An In-depth Technical Guide to the Characterization of Posaconazole (B62084) Hydrate (B1144303) Polymorphs
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1][2] As a Biopharmaceutical Classification System (BCS) Class II drug, it exhibits low aqueous solubility, which can impact its bioavailability.[3][4] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline form, are critical as they can influence solubility, stability, and manufacturability.[5] Posaconazole is known to exist in multiple crystalline forms, including anhydrous polymorphs and hydrated forms, also known as pseudopolymorphs.[5][6]
Polymorphism is the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice.[6] For pharmaceutical compounds, different polymorphs can have distinct physicochemical properties that may affect the drug's performance and safety.[5] This guide provides a comprehensive overview of the known hydrate polymorphs of Posaconazole, focusing on their characterization using various analytical techniques. It is intended for researchers, scientists, and professionals involved in drug development and solid-state characterization.
Known Hydrate Polymorphs of Posaconazole
Several crystalline forms of Posaconazole have been identified, including anhydrous forms (e.g., Form I) and various hydrated forms. The hydrate forms are of particular interest as their formation can be influenced by the presence of water during manufacturing or in aqueous pharmaceutical formulations like oral suspensions.
-
Posaconazole Form I: This is an anhydrous and thermodynamically stable form.[7] It is often the form used as the starting material in the production of oral suspensions.[6]
-
Posaconazole Form II: This form is described as a monohydrate.[5]
-
Posaconazole Form IV: This is a non-stoichiometric hydrate, meaning the ratio of water to Posaconazole can vary, typically from 0 to 1.5 moles of water per mole of Posaconazole.[5][8] It has been developed as an alternative form with potentially improved stability and processing properties.[5]
-
Posaconazole Form-S: This is a trihydrate, containing three molecules of water per molecule of Posaconazole.[6][9] It has been observed to form when the anhydrous Form I is exposed to an aqueous environment, such as in an oral suspension.[6][7] This transformation is significant as it can affect the physical stability of the formulation.[6] Form-S is unstable under ambient conditions and can revert to Form I upon dehydration.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data used to differentiate the hydrate polymorphs of Posaconazole from its primary anhydrous form (Form I).
Table 1: Characteristic X-ray Powder Diffraction (XRPD) Peaks
| Crystalline Form | Characteristic Peaks (2θ ± 0.2°) | Reference(s) |
| Form I | 7.7°, 9.9° | [6] |
| Form IV | 3.2°, 6.6°, 10.9°, 16.9°, 18.4°, 25.1° | [5][8] |
| Form-S | 10.2°, 24.6° | [6][7] |
Table 2: Thermal Analysis Data
| Crystalline Form | Technique | Key Thermal Events | Reference(s) |
| Form IV | DSC | Dehydration endotherm: ~25-105°C; Exothermic conversion: ~116°C; Melting: ~171°C | [8] |
| Form-S | TGA | Confirms presence of three water molecules per API molecule | [6][9] |
Table 3: Physicochemical and Solubility Properties
| Form | Property | Value | Reference(s) |
| Form IV | Specific Surface Area | ~10 - 25 m²/g | [5] |
| Form IV | Median Particle Size | ~0.1 - 0.2 µm | [5] |
| Amorphous | Solubility vs. Crystalline (pH 2.0, 37°C) | ~25-fold higher | [10][11] |
| Amorphous | Solubility vs. Crystalline (pH 6.5, 37°C) | ~55-fold higher | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and characterization of Posaconazole polymorphs.
Preparation of Posaconazole Form-S from Form I
This protocol describes the solvent-mediated transformation of the anhydrous Form I to the trihydrate Form-S.
-
Dispersion: Disperse Posaconazole Form I powder in purified water. A concentration of 40 mg/mL can be used as a starting point.[6]
-
Sonication: Sonicate the aqueous dispersion for a minimum of 10 minutes. This step is critical to overcome the poor wettability of Form I and ensure complete particle wetting for the transformation to occur.[6][7][9]
-
Isolation: Isolate the solid material from the suspension. This can be achieved by vacuum filtration or centrifugation (e.g., 8000 rpm for 23 minutes).[6]
-
Handling: Immediately after isolation, the sample should be analyzed or protected from dehydration to prevent conversion back to Form I. Covering the sample with a transparent, low-density polyethylene (B3416737) (LDPE) film has been shown to be effective for preserving Form-S for analysis.[6][12]
X-ray Powder Diffraction (XRPD)
XRPD is a primary technique for distinguishing between different crystalline forms based on their unique diffraction patterns.
-
Sample Preparation: Place a sufficient amount of the powder sample onto the sample holder. For the unstable Form-S, spread the wet, isolated solid on the holder and immediately cover it with a protective film (e.g., LDPE) to prevent water evaporation during the measurement.[6][12]
-
Instrument Settings: Use a diffractometer with Cu Kα radiation.
-
Scan Parameters: A slow scan rate (e.g., 4 seconds/step) can improve the signal-to-noise ratio. However, for unstable forms like Form-S, a faster scan rate may be necessary to capture the pattern before conversion occurs.[6][13] The stability of the form under the X-ray beam and ambient conditions should be verified.[13][14]
-
Data Analysis: Compare the resulting diffractogram with reference patterns of known forms to identify the polymorph(s) present. Pay close attention to the characteristic peak positions listed in Table 1.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal transitions and solvent/water content.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum). For DSC analysis of Form IV, an open pan is specified.[8]
-
Instrument Settings (DSC): Heat the sample at a controlled rate, for example, 10°C/minute.[8] Record the heat flow to detect thermal events such as dehydration (endotherm), recrystallization (exotherm), and melting (endotherm).
-
Instrument Settings (TGA): Heat the sample at a controlled rate (e.g., 10°C/minute) under a nitrogen purge. Record the weight loss as a function of temperature.
-
Data Analysis: For TGA, calculate the percentage weight loss in the dehydration region to determine the water content and stoichiometry of the hydrate. For DSC, identify the temperatures of key thermal events.
Spectroscopic Analysis (Raman and ATR-FTIR)
Vibrational spectroscopy can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions.
-
Sample Preparation: Place the powder sample directly onto the instrument's analysis stage or ATR crystal.
-
Data Acquisition (Raman): Acquire the spectrum over a relevant wavenumber range. Characteristic peaks for Form-S are found at 738 cm⁻¹ (peak) and 1389 cm⁻¹ (shoulder), while Form I has peaks at 745 cm⁻¹ and 1382 cm⁻¹.[6]
-
Data Acquisition (ATR-FTIR): Acquire the spectrum, ensuring good contact between the sample and the ATR crystal. For Form IV, characteristic absorption bands include 3647, 3472, 1687, and 1230 cm⁻¹.[5]
-
Data Analysis: Compare the acquired spectra against reference spectra of the pure polymorphic forms.
Visualizations
The following diagrams illustrate key workflows and relationships in the ch.
Caption: Polymorphic transformation pathway of Posaconazole Form I to Form-S.
Caption: General experimental workflow for polymorph characterization.
Conclusion
The characterization of Posaconazole's hydrate polymorphs is essential for ensuring the quality, stability, and efficacy of its pharmaceutical products. The anhydrous Form I, the non-stoichiometric hydrate Form IV, and the trihydrate Form-S each possess distinct physicochemical properties. A combination of analytical techniques, including XRPD, thermal analysis (DSC/TGA), and vibrational spectroscopy (Raman/ATR-FTIR), is required for unambiguous identification and characterization. The transformation between anhydrous and hydrated forms, particularly the conversion of Form I to Form-S in aqueous media, highlights the critical need for polymorphic control throughout the drug development, manufacturing, and storage lifecycle. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers in the field.
References
- 1. Posaconazole - Form I | 171228-49-2 | BP163592 | Biosynth [biosynth.com]
- 2. Posaconazole | C37H42F2N8O4 | CID 468595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Hot Melt Extruded Posaconazole-Based Amorphous Solid Dispersions—The Effect of Different Types of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8435998B2 - Crystalline form of posaconazole - Google Patents [patents.google.com]
- 6. Formation and Characterisation of Posaconazole Hydrate Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP2141159A1 - A Crystalline form of posaconazole - Google Patents [patents.google.com]
- 9. Formation and Characterisation of this compound Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sample Preparation of Posaconazole Oral Suspensions for Identification of the Crystal Form of the Active Pharmaceutical Ingredient [agris.fao.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Unveiling the Potent and Broad-Spectrum Antifungal Activity of Posaconazole Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Posaconazole (B62084) hydrate (B1144303), a second-generation triazole antifungal agent, stands as a formidable weapon in the arsenal (B13267) against invasive fungal infections. Its hallmark is a remarkably broad spectrum of activity, encompassing not only common pathogens but also species notoriously resistant to other antifungals. This in-depth technical guide delves into the core of posaconazole's antifungal prowess, presenting quantitative efficacy data, detailed experimental protocols, and visual representations of its mechanism of action and testing workflows.
Mechanism of Action: Disrupting Fungal Cell Integrity
Posaconazole exerts its fungistatic or fungicidal activity by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol (B1671047) pathway, responsible for converting lanosterol to ergosterol, an essential structural component of the fungal cell membrane.[1][2][3][4]
By binding with high affinity to the heme cofactor of CYP51, posaconazole effectively inhibits its function.[2] This blockade leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell.[2][3][4] The consequences are catastrophic for the fungus, resulting in a disordered cell membrane with increased permeability and disruption of membrane-bound enzyme activity, ultimately leading to the inhibition of fungal growth and replication.[2][3]
The extended side chain of posaconazole's structure, a feature it shares with itraconazole, allows for additional contact points with the CYP51 enzyme.[1] This structural attribute is thought to contribute to its potent activity and its ability to inhibit some fungal strains that have developed resistance to other azoles.[5] Furthermore, posaconazole is a poor substrate for fungal efflux pumps, another mechanism that can confer resistance to other azole antifungals.[5]
In Vitro Antifungal Spectrum and Potency
Posaconazole demonstrates potent in vitro activity against a wide array of clinically significant fungi. This includes yeasts, molds, and dimorphic fungi. Its broad spectrum is a key clinical advantage, offering coverage against pathogens that are often difficult to treat.[6][7][8][9]
Activity against Candida Species
Posaconazole is highly active against most Candida species, including those that may exhibit resistance to other azoles like fluconazole.[6][10] It has demonstrated potent activity against Candida albicans, Candida glabrata, Candida parapsilosis, Candida tropicalis, and Candida krusei.[7][10][11][12]
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | 174 | ≤0.03 | 0.06 | [12] |
| Candida glabrata | 57 | 0.25 | 1 | [12] |
| Candida parapsilosis | 39 | 0.06 | 0.125 | [12] |
| Candida tropicalis | 31 | 0.06 | 0.125 | [12] |
| Candida krusei | 5 | 0.125 | 0.25 | [12] |
| All Candida spp. | 18,351 | 0.063 | 1.0 | [13] |
Activity against Aspergillus Species
Invasive aspergillosis is a life-threatening infection, and posaconazole has proven to be a valuable agent against various Aspergillus species. It exhibits potent activity against Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Aspergillus terreus.[6][14][15][16]
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Aspergillus fumigatus | 220 | 0.25 | 0.5 | [15] |
| Aspergillus flavus | - | 0.125 | 0.25 | [6] |
| Aspergillus niger | - | 0.5 | 1 | [16] |
| Aspergillus terreus | 21 | - | 0.5 | [14][17] |
| All Aspergillus spp. | - | 0.12 | 0.5 | [16] |
Activity against Zygomycetes
A distinguishing feature of posaconazole is its activity against the class of fungi known as Zygomycetes, which are often resistant to other azoles.[8][18] This includes genera such as Rhizopus, Mucor, and Lichtheimia.[19][20]
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Zygomycetes (overall) | 36 | - | 1 | [21][22] |
| Rhizopus spp. | - | 1 | 2 | [19] |
| Mucor spp. | - | 0.25 | 1 | [19] |
| Lichtheimia corymbifera | - | 0.125 | 0.5 | [20] |
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents are crucial for clinical decision-making and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted reference methods.[23][24][25]
Broth Microdilution Method (CLSI M27 for Yeasts and M38 for Molds)
The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Detailed Methodology:
-
Preparation of Antifungal Agent: A stock solution of posaconazole is prepared and serially diluted in RPMI-1640 medium to achieve a range of concentrations.
-
Inoculum Preparation:
-
Inoculation: Microtiter plates containing the serially diluted posaconazole are inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[12][23]
-
MIC Determination: The MIC is determined by visual inspection as the lowest concentration of posaconazole that causes a significant reduction in growth (typically ≥50% for azoles) compared to a drug-free control well.[12]
Disk Diffusion Method (CLSI M44 for Yeasts and M51 for Molds)
The disk diffusion method is a qualitative or semi-quantitative technique where paper disks impregnated with a specific amount of the antifungal agent are placed on an agar (B569324) surface inoculated with the fungus. The zone of growth inhibition around the disk is measured.
Detailed Methodology:
-
Inoculum Preparation: A standardized fungal suspension is prepared as described for the broth microdilution method.
-
Inoculation: A sterile swab is dipped into the inoculum suspension and streaked evenly across the surface of a Mueller-Hinton agar plate (supplemented with glucose and methylene (B1212753) blue for yeasts).[26]
-
Disk Application: A paper disk containing a standard amount of posaconazole is placed on the inoculated agar surface.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Zone Diameter Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established CLSI zone diameter breakpoints.[27][28]
In Vivo Efficacy
The potent in vitro activity of posaconazole translates to significant efficacy in various animal models of invasive fungal infections and in clinical settings.[6][7][14] It has demonstrated effectiveness in treating infections in both immunocompetent and immunocompromised hosts.[7]
Clinical trials have shown posaconazole to be effective for the prophylaxis of invasive fungal infections in high-risk neutropenic patients with hematologic malignancies and in recipients of allogeneic hematopoietic stem cell transplants.[18][29] It is also approved for the treatment of oropharyngeal candidiasis and as salvage therapy for invasive aspergillosis, fusariosis, and zygomycosis in patients who are refractory to or intolerant of other therapies.[9][18][30]
Conclusion
This compound is a broad-spectrum triazole antifungal with potent activity against a wide range of clinically important yeasts, molds, and endemic fungi. Its unique mechanism of action, targeting ergosterol biosynthesis, and its favorable resistance profile make it a critical tool in the management of invasive fungal infections. The standardized methodologies for susceptibility testing outlined in this guide are essential for the appropriate clinical use of posaconazole and for ongoing surveillance of antifungal resistance. For researchers and drug development professionals, the robust in vitro and in vivo data underscore the significant contribution of posaconazole to the antifungal armamentarium.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 3. Posaconazole: clinical pharmacology and potential for management of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activities of SCH 56592 (Posaconazole), a New Triazole Antifungal Agent, against Aspergillus and Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal efficacy and pharmacodynamics of posaconazole in experimental models of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Posaconazole: a broad-spectrum triazole antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Etest Method for Determining Posaconazole MICs for 314 Clinical Isolates of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In vitro activity and in vivo efficacy of posaconazole in treatment of murine infections by different isolates of the Aspergillus terreus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative activity of posaconazole and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mjpath.org.my [mjpath.org.my]
- 17. researchgate.net [researchgate.net]
- 18. Posaconazole in the management of refractory invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Posaconazole as Salvage Therapy for Zygomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo activities of posaconazole against zygomycetes with various degrees of susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro susceptibilities of zygomycetes to conventional and new antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. 2019 AST Tips Part 1 | News | CLSI [clsi.org]
- 26. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 28. journals.asm.org [journals.asm.org]
- 29. Efficacy and safety of posaconazole for the prevention of invasive fungal infections in immunocompromised patients: a systematic review with meta-analysis and trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Posaconazole effectiveness in rare invasive fungal infections: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Posaconazole Form-S: A Technical Guide to the Hydrated State
A deep dive into the characterization, properties, and significance of Posaconazole's hydrated crystalline form for researchers and drug development professionals.
This technical guide provides a comprehensive overview of Posaconazole Form-S, a critical hydrated crystalline structure of the broad-spectrum antifungal agent, Posaconazole. While manufacturing of the oral suspension often commences with the anhydrous Form I, the final formulation contains Form-S, a transformation driven by the aqueous environment.[1][2][3][4] This conversion has profound implications for the drug's bioavailability and stability.[1][2][3] It is highly probable that the term "a-S" is a typographical error for "Form-S," the designation consistently used in scientific literature to refer to this specific hydrate.[1][2][3][4]
Core Physicochemical Characteristics
Posaconazole Form-S is a trihydrate, incorporating approximately three molecules of water for every molecule of the active pharmaceutical ingredient (API).[1][2][3][4] The transition from the anhydrous Form I to the hydrated Form-S is influenced by processing conditions, particularly wetting and sonication.[1][2][4] The inherent poor wettability of Form I can present challenges in achieving a complete and pure conversion to Form-S.[1][2][4]
Quantitative Data Summary
The following tables present a consolidated view of the essential quantitative data that defines Posaconazole Form-S and distinguishes it from its anhydrous counterpart, Form I.
Table 1: Comparative X-ray Powder Diffraction (XRPD) Peaks (2θ)
| Form | Characteristic 2θ Peaks |
| Form-S | 7.2, 7.9, 10.2, 13.2, 13.9, 14.5, 15.0, 16.0, 16.6, 17.3, 17.7, 18.1, 18.9, 19.3, 19.8, 20.2, 20.9, 21.3, 21.6, 22.1, 23.4, 23.7, 24.7, 25.9, 26.6, 27.4, 27.7, 28.5, 30.3, 31.0, 31.6, 33.2, 34.5, 35.2, 35.8, 36.5, 36.8, 37.4, 38.5 |
| Form I | 7.6, 9.8, 11.1, 11.6, 12.9, 14.3, 15.6, 15.8, 16.2, 17.1, 19.1, 22.9, 23.1, 23.9, 24.3, 25.5, 26.3, 26.9, 29.2, 32.3, 32.8, 33.5, 35.5, 36.0, 37.9, 38.2, 39.5 |
Source: Lykouras et al., 2022
Table 2: Summary of Thermal Analysis Data
| Form | Analytical Technique | Key Observations |
| Form-S | Thermogravimetric Analysis (TGA) | A total weight loss of 7.60%, corresponding to three water molecules, is observed. This occurs in two stages: a 6.97% loss up to 45.5 °C, followed by an additional 0.63% loss between 45.5 °C and 208.6 °C.[4] |
| Form I | Differential Scanning Calorimetry (DSC) | Exhibits a minor endothermic event at 135 °C followed by a melting peak at 168 °C.[5] |
Detailed Experimental Protocols
The following section outlines the detailed methodologies for the preparation and characterization of Posaconazole Form-S.
Preparation of Posaconazole Form-S
This protocol details the conversion of the anhydrous Form I to the hydrated Form-S.
-
Dispersion: Disperse Posaconazole Form I in Type II water.
-
Sonication: Sonicate the aqueous dispersion for at least 10 minutes to ensure thorough wetting of the particles.[1][2][4]
-
Isolation: Isolate the solid material via vacuum filtration using a 0.22 µm pore size nitrocellulose filter.[1] The resulting solid is pure Posaconazole Form-S.
Note: Incomplete conversion may occur due to the hydrophobic nature of Form I.[1][2][4] Methods such as manual shaking or magnetic stirring may only yield partial transformation.[1]
X-ray Powder Diffraction (XRPD)
This method is used to identify the crystalline form of Posaconazole.
-
Sample Preparation: Load 10-20 mg of the sample onto a holder. To prevent dehydration of Form-S during analysis, cover the sample with a transparent membrane like low-density polyethylene (B3416737) (LDPE) cling film.[4][6]
-
Instrumentation: Utilize an X-ray powder diffractometer with a Cu Kα radiation source (λ = 1.54184 Å).
-
Data Acquisition: Scan the sample across a 2θ range of 4° to 40°. A slow scan rate (e.g., 4.0 s/step) is recommended for high-resolution characterization.[7] For stability studies where dehydration is a concern, a faster scan rate (e.g., 0.2 s/step) is advisable.[7]
-
Analysis: Compare the resulting diffraction pattern with the reference peaks in Table 1 to identify the polymorphic form.
Thermogravimetric Analysis (TGA)
This protocol determines the water content of Posaconazole Form-S.
-
Sample Preparation: Accurately weigh approximately 10 mg of Posaconazole Form-S into a platinum pan.
-
Instrumentation: Employ a TGA instrument with a balance sensitivity of at least 0.1 µg.
-
Data Acquisition: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate: 40.0 mL/min).
-
Analysis: Determine the percentage of weight loss from the thermogram to calculate the water content.
Differential Scanning Calorimetry (DSC)
This method investigates the thermal behavior of Posaconazole forms.
-
Sample Preparation: Weigh 2-3 mg of the sample into a standard aluminum pan, which may be sealed or perforated.[5]
-
Instrumentation: Use a calibrated DSC instrument.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 or 20 K/min) under a nitrogen flow (e.g., 50 mL/min).[5]
-
Analysis: Examine the DSC thermogram for thermal events such as melting and dehydration. Note that due to the ready dehydration of Form-S, its thermogram may resemble that of Form I, with the addition of a broad endotherm around 100 °C representing water loss.[7]
Dynamic Vapor Sorption (DVS)
This technique assesses the moisture sorption and desorption characteristics.
-
Sample Preparation: Place a precisely weighed sample into the DVS instrument.
-
Instrumentation: Use a DVS analyzer with controlled temperature and relative humidity (RH).
-
Data Acquisition: Subject the sample to a programmed RH cycle at a constant temperature (e.g., 25 °C), typically stepping from low to high RH and then back down. The sample's mass is monitored until equilibrium at each step.
-
Analysis: Plot the mass change against RH to create a sorption-desorption isotherm, which reveals the material's hygroscopicity and stability.
Visualized Workflows and Pathways
The following diagrams illustrate key processes related to Posaconazole Form-S.
Caption: Experimental workflow for Posaconazole Form-S preparation and analysis.
Caption: Interconversion pathway between Posaconazole Form I and Form-S.
Caption: Antifungal mechanism of action of Posaconazole via inhibition of ergosterol synthesis.
Concluding Remarks
The hydrated Form-S is a pivotal solid-state form of Posaconazole, central to the performance of its oral suspension. A thorough understanding of its characteristics and its dynamic relationship with the anhydrous Form I is paramount for robust formulation development and quality control. The established antifungal mechanism of Posaconazole, the inhibition of ergosterol synthesis, is common to all its forms.[8][9][10] However, the distinct physicochemical properties of Form-S, such as its dissolution profile, directly impact the drug's bioavailability and, consequently, its therapeutic effect. Continued investigation into the solid-state chemistry of Posaconazole will undoubtedly remain a key focus in advancing pharmaceutical sciences.
References
- 1. Formation and Characterisation of Posaconazole Hydrate Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Characterisation of this compound Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Cocrystal Landscape of Posaconazole by Combining High-Throughput Screening Experimentation with Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formation and Characterisation of this compound Form [mdpi.com]
- 8. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 9. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Posaconazole Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Posaconazole (B62084) and its hydrated crystalline forms. Posaconazole is a broad-spectrum, second-generation triazole antifungal agent with a complex stereochemistry that presents significant synthetic challenges. This document details the key synthetic strategies, experimental protocols for the preparation of its hydrated forms, and a summary of its physicochemical properties.
Discovery and Mechanism of Action
Posaconazole, a structural analogue of itraconazole, was developed to provide a broader spectrum of activity against various fungal pathogens, including yeasts and molds. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, Posaconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.
Synthesis of Posaconazole Active Pharmaceutical Ingredient (API)
The synthesis of Posaconazole is a multi-step process that requires precise stereochemical control. Two common strategies employed are a convergent synthesis and a linear approach involving a key debenzylation step.
Convergent Synthesis Approach
A convergent approach involves the synthesis of two key complex fragments which are then coupled to form the Posaconazole backbone.
Experimental Protocol: Convergent Synthesis
A plausible convergent synthesis route involves the preparation of a chiral tetrahydrofuran (B95107) (THF) subunit and an aryl piperazine (B1678402) amine, followed by their coupling and subsequent elaboration to yield Posaconazole.[1]
-
Synthesis of the Chiral THF Subunit: This typically starts from a readily available chiral building block, which undergoes a series of reactions including alkylation, reduction, and cyclization to form the substituted THF ring with the correct stereochemistry.
-
Synthesis of the Aryl Piperazine Amine Fragment: This fragment is generally prepared through standard aromatic substitution and piperazine formation reactions.
-
Coupling and Final Elaboration: The chiral THF subunit and the aryl piperazine amine are coupled, often via a nucleophilic substitution reaction. The resulting intermediate then undergoes further functional group manipulations to introduce the triazolone moiety and the side chain, yielding Posaconazole.
Linear Synthesis with Final Debenzylation
This approach involves the construction of a benzyl-protected Posaconazole precursor, followed by a final debenzylation step to yield the active pharmaceutical ingredient.
Experimental Protocol: Debenzylation of Benzyl (B1604629) Posaconazole [2]
-
Reaction Setup: A solution of benzyl Posaconazole is prepared in a suitable solvent such as methanol (B129727).
-
Catalyst Addition: A palladium on carbon catalyst (e.g., 10% Pd/C) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the mixture or by conducting the reaction under a hydrogen atmosphere in a pressure reactor.
-
Reaction Monitoring: The progress of the debenzylation is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated, and the crude Posaconazole is purified by recrystallization from a suitable solvent system (e.g., isopropanol) to yield the final product.[2]
Preparation of Posaconazole Hydrate (B1144303) Crystalline Forms
Posaconazole can exist in various crystalline forms, including anhydrous and hydrated states. The hydrated forms can have different physicochemical properties, including solubility and stability, which are critical for formulation development. Two notable hydrated forms are Form S (a trihydrate) and Form IV (a non-stoichiometric hydrate).
Preparation of Posaconazole Hydrate Form S (Trihydrate)
Posaconazole Form S is a trihydrate and can be prepared from the anhydrous Form I through a solvent-mediated transformation in water.[3][4]
Experimental Protocol: Conversion of Form I to Form S [3]
-
Dispersion: Anhydrous Posaconazole Form I is dispersed in purified water. Due to the poor wettability of Form I, simple stirring may not be sufficient for complete transformation.
-
Sonication: The aqueous dispersion is subjected to sonication for a period of at least 10 minutes. Sonication aids in the deaggregation of Form I particles, allowing for complete wetting and facilitating the transformation to the hydrated Form S.
-
Isolation: The solid material is isolated by filtration.
-
Characterization: The resulting solid is characterized by techniques such as X-ray Powder Diffraction (XRPD) to confirm the complete conversion to Form S.
Preparation of this compound Form IV (Non-stoichiometric Hydrate)
Posaconazole Form IV is a non-stoichiometric hydrate and can be prepared from other polymorphic forms, such as Form III, through a solvent-mediated transformation in a mixture of methanol and water.[5]
Experimental Protocol: Preparation of Form IV from Form III [5]
-
Suspension in Methanol: Posaconazole Form III is slurried in methanol.
-
Addition of Water: Water is added to the methanol suspension. The final water to methanol ratio is typically around 4:1 (v/v).
-
Seeding (Optional): Seed crystals of Form IV can be added to the suspension to facilitate the transformation.
-
Transformation: The suspension is stirred at a controlled temperature (e.g., 40-65 °C) until the transformation to Form IV is complete, as monitored by XRPD.
-
Isolation and Drying: The crystalline product is isolated by filtration and dried under vacuum at a controlled temperature (e.g., 25-60 °C).
Quantitative Data
The following tables summarize the quantitative data related to the synthesis and properties of Posaconazole and its hydrated forms.
Table 1: Synthesis Yield and Purity
| Synthetic Step/Process | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Debenzylation | Benzyl Posaconazole | Posaconazole | 75 | 99.85 | [2] |
| Recrystallization | Crude Posaconazole | Pure Posaconazole | - | >99.0 | [2] |
Table 2: Physicochemical Properties of Posaconazole Forms
| Property | Form I (Anhydrous) | Form S (Trihydrate) | Amorphous Form | Reference |
| Melting Point (°C) | ~170-172 | Dehydrates upon heating | Not applicable | [6] |
| Aqueous Solubility | < 1 µg/mL | - | Higher than crystalline form | [7] |
| Solubility in 0.1 N HCl | 0.0053 mg/mL | - | - | [7] |
Table 3: X-ray Powder Diffraction (XRPD) Data for Posaconazole Hydrates
| Crystalline Form | Characteristic 2θ Peaks (°) | Reference |
| Form S (Trihydrate) | 7.2, 7.9, 10.2, 13.2, 13.9, 14.5, 15.0, 16.0, 16.6, 17.3, 17.7, 18.1, 18.9, 19.3, 19.8, 20.2, 20.9, 21.3, 21.6, 22.1, 23.4, 23.7, 24.7, 25.9, 26.6, 27.4, 27.7, 28.5, 30.3, 31.0, 31.6, 33.2, 34.5, 35.2, 35.8, 36.5, 36.8, 37.4, 38.5 | [8] |
Visualizations
The following diagrams illustrate the synthetic pathway and experimental workflows described in this guide.
Caption: Synthetic and Hydration Pathways of Posaconazole.
Caption: Workflow for Preparing Posaconazole Form S.
Caption: Posaconazole's Ergosterol Biosynthesis Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation and Characterisation of this compound Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation and Characterisation of this compound Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2015011224A1 - Improved process for the preparation of crystalline form iv of posaconazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. US20120101277A1 - Crystalline form of posaconazole - Google Patents [patents.google.com]
- 7. WO2011158248A2 - Process for preparation of posaconazole and crystalline polymorphic form v of posaconazole - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
The Solubility Profile of Crystalline Hydrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profiles of crystalline hydrates, often referred to as a-hydrates in a general context. Understanding the solubility of hydrated forms of active pharmaceutical ingredients (APIs) and other chemical compounds is critical for drug development, formulation, and ensuring therapeutic efficacy. This document details the solubility of exemplary hydrates in various solvents, outlines experimental protocols for solubility determination, and illustrates key concepts through diagrams.
Introduction to Hydrate (B1144303) Solubility
Crystalline hydrates are solid compounds that incorporate water molecules into their crystal lattice. The presence of this "water of hydration" can significantly alter the physicochemical properties of a compound compared to its anhydrous counterpart, including its solubility, dissolution rate, stability, and bioavailability.
Generally, the anhydrous form of a drug is more soluble in water than its hydrated form. This is because the hydrate is thermodynamically more stable in an aqueous environment, and energy is required to remove the water molecules from the crystal lattice before dissolution can occur. However, there are exceptions to this rule, and the solubility of a hydrate is influenced by a complex interplay of factors including the crystal lattice energy, the strength of hydrogen bonding, the nature of the solvent, temperature, and pH. For instance, the metastable anhydrous form of a compound has been shown to be 2 to 22 times more soluble than its corresponding hydrate.[1]
Quantitative Solubility Data of a-Hydrates
The following tables summarize the solubility of several exemplary crystalline hydrates in a range of solvents. This data is crucial for solvent selection during crystallization, formulation development, and for predicting in vivo performance.
Table 1: Solubility of α-Lactose Monohydrate (α-LM) in Various Organic Solvents at 298.15 K
| Solvent | Solubility (mole fraction x 10^4) |
| Methanol | 2.37 |
| 1-Butanol | > Isopropanol |
| Isopropanol | > Ethanol |
| Ethanol | > 1-Propanol |
| 1-Propanol | > 1-Heptanol |
| 1-Heptanol | > Isobutanol |
| Isobutanol | > Propionic acid |
| Propionic acid | > 1-Pentanol |
| 1-Pentanol | > 1-Octanol |
| 1-Octanol | > Acetonitrile |
| Acetonitrile | > Isoamylol |
| Isoamylol | > 2-Butanol |
| 2-Butanol | > Cyclohexanone |
| Cyclohexanone | > 1-Hexanol |
| 1-Hexanol | Lowest Solubility |
Source: Adapted from literature data on the solubility of α-lactose monohydrate.
Table 2: Aqueous Solubility of Selected Pharmaceutical Hydrates at Room Temperature
| Compound | Hydrate Form | Aqueous Solubility (mg/mL) |
| Ampicillin (B1664943) | Trihydrate | 1 to 10 |
| Theophylline (B1681296) | Monohydrate | 2.99 |
| Theophylline | Anhydrous | 8.75 |
| Cephalexin (B21000) | Monohydrate | 5.6 |
| Carbamazepine (B1668303) | Dihydrate | ~0.018 (at 25°C) |
| Carbamazepine | Anhydrous (Form I & III) | 1.5–1.6 times that of the dihydrate |
Note: The solubility of ampicillin trihydrate is often cited as a range, indicating its slight solubility in water.[2] The solubility of theophylline and its anhydrous form highlights the common trend of lower solubility for the hydrate.[3] Cephalexin monohydrate's solubility is also provided.[4] The data for carbamazepine shows significantly lower solubility for the dihydrate form compared to its anhydrous polymorphs.[5][6]
Table 3: Solubility of Theophylline in Various Solvents and Mixtures
| Solvent/Mixture | Solubility |
| Water | 5.5 mg/mL |
| Methanol | 0.699 mg/mL |
| Ethanol | 15.19 mg/mL |
| 10% DMSO in Saline/PEG300/Tween-80 | ≥ 1.11 mg/mL |
| 0.1 M NaOH | 20 mg/mL |
Source: This table compiles data showing the varied solubility of theophylline in different solvent systems.[7][8]
Experimental Protocols for Solubility Determination
Accurate determination of hydrate solubility is paramount. The "saturation shake-flask" method is considered the gold standard for measuring equilibrium solubility.[9]
Detailed Protocol for the Saturation Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of a crystalline hydrate.
Objective: To determine the thermodynamic equilibrium solubility of a hydrate in a specific solvent at a controlled temperature.
Materials:
-
Crystalline hydrate sample of known purity and solid form.
-
Solvent of analytical grade.
-
Volumetric flasks, pipettes, and other calibrated glassware.
-
Stoppered flasks or vials (e.g., glass scintillation vials).
-
Temperature-controlled orbital shaker or rotator.
-
Centrifuge and/or syringe filters (e.g., 0.22 µm nylon or PTFE).
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).
-
Calibrated pH meter (for aqueous solutions).
Procedure:
-
Sample Preparation:
-
Add an excess amount of the crystalline hydrate to a stoppered flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established between the solid and the solution.[10][11]
-
For poorly wettable compounds, sonication or the addition of glass beads can aid in dispersion.[11]
-
-
Equilibration:
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).[12]
-
Agitate the samples for a predetermined period to reach equilibrium. This can range from 24 to 72 hours.[10][13]
-
To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.[13]
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the samples at a high speed to pellet the solid.
-
Filtration: Filter the solution using a syringe filter. It is important to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption onto the filter membrane.[11]
-
-
-
Sample Analysis:
-
Withdraw a precise aliquot of the clear supernatant.
-
Dilute the sample as necessary with the solvent to fall within the linear range of the analytical method.
-
Determine the concentration of the dissolved hydrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[11] HPLC is often preferred as it can also detect any degradation of the compound.[11]
-
-
Solid Phase Characterization:
-
After the experiment, the remaining solid should be recovered, dried, and characterized using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). This is essential to confirm that no phase transformation (e.g., dehydration or conversion to another polymorphic form) has occurred during the experiment.[4]
-
Other Relevant Experimental Techniques
-
Solid-State Characterization: A suite of analytical techniques is employed to characterize the solid form of the hydrate before and after solubility studies. These include:
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form and detect any phase changes.[6]
-
Differential Scanning Calorimetry (DSC): To determine the dehydration and melting temperatures, which can provide insights into the energetics of the solid form.[1][14]
-
Thermogravimetric Analysis (TGA): To quantify the water content in the hydrate.[6]
-
Spectroscopic Methods (FT-IR, Raman, ssNMR): To provide information on the molecular structure and hydrogen bonding within the crystal lattice.[6]
-
-
Phase Solubility Analysis: This method, developed by Higuchi and Connors, is used to determine the solubility of a substance and the stoichiometry of complex formation. It involves preparing a series of solutions with a constant amount of the substance and increasing concentrations of a complexing agent.
Visualization of Key Concepts
Experimental Workflow for Hydrate Solubility Determination
The following diagram illustrates the typical workflow for determining the solubility of a crystalline hydrate using the saturation shake-flask method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Khan Academy [khanacademy.org]
- 3. Rapid Gas Hydrate Formation Processes: Will They Work? [mdpi.com]
- 4. Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05565A [pubs.rsc.org]
- 5. Physicochemical properties and bioavailability of carbamazepine polymorphs and dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Calcium hydroxide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. who.int [who.int]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties of Posaconazole: α-Hydrate vs. Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Posaconazole (B62084), a broad-spectrum triazole antifungal agent, exists in multiple solid-state forms, primarily as an anhydrous crystalline form (Form I) and a hydrated form (α-hydrate or Form S). The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can significantly influence its solubility, stability, and bioavailability, thereby affecting its therapeutic efficacy. This technical guide provides an in-depth comparison of the physicochemical properties of anhydrous posaconazole (Form I) and its α-hydrate (Form S). This document summarizes key quantitative data, details experimental protocols for characterization, and presents visual workflows to elucidate the relationship and analysis of these two forms.
Introduction
Posaconazole is a vital therapeutic agent for the treatment and prophylaxis of invasive fungal infections.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[2] The anhydrous form, designated as Form I, is often the starting material in the manufacturing of oral suspensions. However, it has been observed that in the presence of water, Form I can convert to a hydrated form known as Form S.[1] This conversion has significant implications for the final drug product's performance. Understanding the distinct properties of these forms is paramount for formulation development, quality control, and ensuring consistent clinical outcomes.
Comparative Physicochemical Properties
The anhydrous (Form I) and α-hydrate (Form S) of posaconazole exhibit distinct physicochemical characteristics that are crucial for drug development. Form S has been identified as a trihydrate.[1] The following tables summarize the available quantitative data for these two forms.
Crystallographic and Thermal Properties
| Property | Anhydrous Posaconazole (Form I) | α-Hydrate Posaconazole (Form S) | Reference |
| Crystal System | Monoclinic | Monoclinic | [1] |
| XRPD Characteristic Peaks (2θ) | 7.6°, 9.8°, 11.1°, 11.6°, 12.9°, 14.3°, 15.6°, 15.8°, 16.2°, 17.1°, 19.1°, 22.9°, 23.1°, 23.9°, 24.3°, 25.5°, 26.3°, 26.9°, 29.2°, 32.3°, 32.8°, 33.5°, 35.5°, 36.0°, 37.9°, 38.2°, 39.5° | 7.2°, 7.9°, 10.2°, 13.2°, 13.9°, 14.5°, 15.0°, 16.0°, 16.6°, 17.3°, 17.7°, 18.1°, 18.9°, 19.3°, 19.8°, 20.2°, 20.9°, 21.3°, 21.6°, 22.1°, 23.4°, 23.7°, 24.7°, 25.9°, 26.6°, 27.4°, 27.7°, 28.5°, 30.3°, 31.0°, 31.6°, 33.2°, 34.5°, 35.2°, 35.8°, 36.5°, 36.8°, 37.4°, 38.5° | [1][3] |
| Melting Point (°C) | ~166 - 168.4 | Dehydrates upon heating | [2][4] |
| TGA Weight Loss | 0.22% up to 210.3 °C (loss of ~0.09 mol of water) | ~7.1% (corresponding to ~3 moles of water) | [1] |
Spectroscopic Properties
| Property | Anhydrous Posaconazole (Form I) | α-Hydrate Posaconazole (Form S) | Reference |
| Raman Spectroscopy Characteristic Peaks (cm⁻¹) | 745, 1382 | 738, 1389 (shoulder) | [1] |
| ATR-FTIR Spectroscopy Characteristic Peaks (cm⁻¹) | Broad peak from 1069 to 1059 | Double peak at 1075 and 1057; Peak at 1012 with a shoulder at 1022 | [1] |
Solubility and Bioavailability
The bioavailability of posaconazole is known to be significantly influenced by the formulation and the presence of food, with a high-fat meal increasing absorption.[5][6][7] While a direct comparative bioavailability study of the pure anhydrous and α-hydrate forms has not been identified, the polymorphic form present in the final dosage form is a critical factor affecting drug release and subsequent absorption. A study on rats showed that a nano-micellar formulation of posaconazole had 3.02 times the relative bioavailability of a pure posaconazole suspension.[8]
Experimental Protocols
The following sections detail the methodologies for the key experiments used in the characterization of anhydrous and α-hydrate posaconazole.
X-Ray Powder Diffraction (XRPD)
-
Objective: To identify and differentiate the crystal structures of Form I and Form S.
-
Instrumentation: A powder X-ray diffractometer with Bragg-Brentano geometry and a LynxEye detector.
-
Sample Preparation:
-
Anhydrous Form I: The powder is spread evenly on a sample holder.
-
α-Hydrate Form S: The sample, isolated from an aqueous suspension by centrifugation or filtration, is placed on the sample holder and covered with a transparent low-density polyethylene (B3416737) (LDPE) cling film to prevent dehydration during analysis.[1]
-
-
Instrument Settings:
-
X-ray Source: Cu Kα (λ = 1.54056 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range: 3° to 40° 2θ
-
Step Size: 0.02° 2θ
-
Scan Speed: A slow scan rate (e.g., 1-4 s/step) is used to obtain high-resolution data for characterization. Faster scan rates may be used for monitoring rapid transformations.[1]
-
Thermogravimetric Analysis (TGA)
-
Objective: To determine the water content of the α-hydrate (Form S) and assess the thermal stability of both forms.
-
Instrumentation: A simultaneous TGA/DSC analyzer.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an open aluminum pan.
-
Instrument Settings:
-
Heating Rate: 10 °C/min
-
Temperature Range: Typically from ambient to 300 °C.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a constant purge rate.
-
-
Data Analysis: The weight loss as a function of temperature is recorded. For the hydrate (B1144303), the percentage weight loss corresponding to the loss of water molecules is calculated.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point of the anhydrous form and observe the thermal events associated with the dehydration of the α-hydrate.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.
-
Instrument Settings:
-
Heating Rate: 10 °C/min
-
Temperature Range: Typically from ambient to 200 °C.
-
Atmosphere: Inert atmosphere, such as nitrogen.
-
-
Data Analysis: The heat flow as a function of temperature is recorded to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization) events.
Raman Spectroscopy
-
Objective: To differentiate between Form I and Form S based on their unique vibrational spectra.
-
Instrumentation: A Raman microscope.
-
Sample Preparation: A small amount of the powder is placed on a suitable substrate (e.g., a gold-coated slide).
-
Instrument Settings:
-
Excitation Laser: 785 nm
-
Objective: 20x magnification
-
Spectral Range: 200-2500 cm⁻¹
-
Acquisition: Multiple accumulations (e.g., 5) with an exposure time of 10 seconds per accumulation.
-
-
Data Analysis: The Raman spectra are compared, focusing on the characteristic peak shifts that differentiate the two forms.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Objective: To obtain infrared spectra of Form I and Form S for identification and comparison.
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.
-
Sample Preparation: A small amount of the powder is placed directly onto the ATR crystal, and firm, consistent pressure is applied using the pressure arm.[9]
-
Instrument Settings:
-
Data Analysis: The ATR-FTIR spectra are analyzed for characteristic absorption bands that distinguish the anhydrous and hydrated forms.
Dynamic Vapor Sorption (DVS)
-
Objective: To assess the hygroscopicity of the anhydrous form and determine the conditions under which the hydrate form is stable.
-
Instrumentation: A DVS analyzer.
-
Sample Preparation: A known mass of the sample is placed in the DVS sample pan.
-
Instrument Settings:
-
Temperature: Typically maintained at 25 °C.
-
Relative Humidity (RH): The RH is varied in a stepwise manner (e.g., from 0% to 95% and back down in 10% increments), allowing the sample to equilibrate at each step.[11]
-
-
Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus RH. This provides information on water uptake, hydrate formation, and the stability of the different forms at various humidity levels.[12]
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and relationships related to posaconazole's solid-state forms.
Caption: Conversion pathway between anhydrous and α-hydrate posaconazole.
Caption: Analytical techniques for posaconazole solid-state characterization.
Conclusion
The anhydrous (Form I) and α-hydrate (Form S) of posaconazole possess distinct physicochemical properties that are critical to control during drug development and manufacturing. The α-hydrate is a trihydrate that forms from the anhydrous form in the presence of water. This conversion and the inherent properties of each form can significantly impact the drug product's stability, dissolution, and ultimately, its bioavailability. This technical guide provides a consolidated resource of the known properties and analytical methodologies for these forms. For robust formulation development, it is imperative to thoroughly characterize the solid-state form of posaconazole and understand its potential for transformation under various processing and storage conditions. Further studies directly comparing the solubility, intrinsic dissolution rates, and bioavailability of the pure solid forms would be beneficial for a more complete understanding of their in vivo performance.
References
- 1. Formation and Characterisation of Posaconazole Hydrate Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Single-Dose Crossover Comparative Bioavailability Study of Two Different Posaconazole 100 mg Gastro-Resistant Tablets Under Fasted and Fed Conditions in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Dose Crossover Comparative Bioavailability Study of Two Different Posaconazole 100 mg Gastro-Resistant Tablets Under Fasted and Fed Conditions in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japer.in [japer.in]
- 9. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 11. microbiozindia.com [microbiozindia.com]
- 12. proUmid Pharma DVS Analysis | moisture behavior APIs [proumid.com]
Methodological & Application
Application Note: Quantification of Posaconazole Hydrate using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Posaconazole (B62084) is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections.[1][2] It functions by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.[1][3] Accurate and reliable quantification of posaconazole in bulk drug substance, pharmaceutical formulations, and biological matrices is essential for quality control, formulation development, and pharmacokinetic studies. Posaconazole can exist in a hydrated form, and it is important to have a robust analytical method for its quantification.[4] This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of posaconazole hydrate (B1144303).
Physicochemical Properties of Posaconazole
Posaconazole is a white to off-white crystalline powder.[3] Its solubility is pH-dependent, with increased solubility in acidic conditions.[5] The UV spectrum of posaconazole shows maximum absorbance at approximately 262 nm, which is a suitable wavelength for UV detection in HPLC analysis.[2][6][7][8]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been optimized for the quantification of posaconazole.
| Parameter | Condition |
| HPLC System | Shimadzu HPLC or equivalent[1] |
| Column | Zorbax SB C18 (250 x 4.6 mm, 5.0 µm) or equivalent[1] |
| Mobile Phase | Acetonitrile (B52724) and Water (50:50 v/v)[1] |
| Flow Rate | 1.2 mL/minute[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 40°C[1] |
| Detector | UV at 262 nm[1] |
| Run Time | Approximately 10 minutes |
2. Reagent and Standard Preparation
-
Diluent: A mixture of water and acetonitrile in a 1:1 ratio is used as the diluent. Posaconazole is readily soluble in this mixture.[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Posaconazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 2 µg/mL to 20 µg/mL.[6]
3. Sample Preparation
-
Bulk Drug: Prepare a sample solution of the bulk drug substance at a target concentration of 10 µg/mL using the diluent.
-
Pharmaceutical Formulation (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of posaconazole and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm membrane filter before injection.[9]
-
Further dilute the filtered solution with the diluent to a final concentration of 10 µg/mL.
-
Method Validation Summary
The described HPLC-UV method was validated according to the International Conference on Harmonisation (ICH) guidelines.[10] The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 2-20 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Accuracy (% Recovery) | 99.01% - 99.05%[6][10] |
| Precision (%RSD) | < 2%[6][10] |
| Limit of Detection (LOD) | 0.24 µg/mL[10] |
| Limit of Quantitation (LOQ) | 0.74 µg/mL[10] |
| Specificity | No interference from placebo and degradants[6][9] |
| Robustness | The method is robust to small variations in flow rate, mobile phase composition, and column temperature.[6][10] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC-UV quantification of Posaconazole Hydrate.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key validation parameters for the analytical method.
The described HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis. The short run time allows for high-throughput analysis, making it a valuable tool in a drug development setting.
References
- 1. chemrj.org [chemrj.org]
- 2. ijcrt.org [ijcrt.org]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2021245703A2 - Stable liquid compositions of posaconazole - Google Patents [patents.google.com]
- 6. Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancing posaconazole quantification analysis with... | F1000Research [f1000research.com]
Application Note: Characterization of Posaconazole Hydrate Forms by X-ray Powder Diffraction (XRPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole (B62084), a broad-spectrum triazole antifungal agent, is known to exist in multiple crystalline forms, including anhydrous and hydrated states. The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physicochemical properties, such as solubility, dissolution rate, and stability, which in turn can affect the bioavailability and therapeutic efficacy of the drug product.[1] Therefore, thorough solid-state characterization is a critical aspect of drug development and quality control.
X-ray powder diffraction (XRPD) is a powerful and non-destructive analytical technique used to investigate the crystalline nature of materials. It provides a unique fingerprint of a specific crystalline solid, allowing for the identification of different polymorphic and hydrated forms. This application note provides a detailed protocol for the XRPD analysis of Posaconazole and its hydrate (B1144303) forms, with a particular focus on the anhydrous Form I and the trihydrate Form S.
Posaconazole Form I is the anhydrous and thermodynamically stable polymorph.[2] However, in aqueous environments, such as oral suspensions, Form I can convert to the hydrated Form S.[3][4][5] This conversion is a critical consideration during formulation development and storage, as it can alter the drug product's performance.[3][4] This note also briefly covers another hydrate, Form IV, which is described as a non-stoichiometric hydrate.
Data Presentation
The following tables summarize the characteristic XRPD peaks for Posaconazole Form I, Form S, and Form IV. These data are essential for the identification and differentiation of these solid-state forms.
Table 1: XRPD Peak Data for Posaconazole Form I (Anhydrous)
| 2θ (°)[6] | d-spacing (Å)[6] |
| 7.6 | 11.62 |
| 9.8 | 9.02 |
| 11.1 | 7.96 |
| 11.6 | 7.62 |
| 12.9 | 6.86 |
| 14.3 | 6.19 |
| 15.6 | 5.68 |
| 15.8 | 5.60 |
| 16.2 | 5.47 |
| 17.1 | 5.18 |
| 19.1 | 4.64 |
| 22.9 | 3.88 |
| 23.1 | 3.85 |
| 23.9 | 3.72 |
| 24.3 | 3.66 |
| 25.5 | 3.49 |
| 26.3 | 3.39 |
| 26.9 | 3.31 |
| 29.2 | 3.06 |
| 32.3 | 2.77 |
| 32.8 | 2.73 |
| 33.5 | 2.67 |
| 35.5 | 2.53 |
| 36.0 | 2.50 |
| 37.9 | 2.37 |
| 38.2 | 2.35 |
| 39.5 | 2.28 |
Table 2: XRPD Peak Data for Posaconazole Form S (Trihydrate)
| 2θ (°)[6] | d-spacing (Å)[6] |
| 7.2 | 12.27 |
| 7.9 | 11.18 |
| 10.2 | 8.66 |
| 13.2 | 6.70 |
| 13.9 | 6.37 |
| 14.5 | 6.10 |
| 15.0 | 5.90 |
| 16.0 | 5.53 |
| 16.6 | 5.34 |
| 17.3 | 5.12 |
| 17.7 | 5.01 |
| 18.1 | 4.90 |
| 18.9 | 4.69 |
| 19.3 | 4.60 |
| 19.8 | 4.48 |
| 20.2 | 4.39 |
| 20.9 | 4.25 |
| 21.3 | 4.17 |
| 21.6 | 4.11 |
| 22.1 | 4.02 |
| 23.4 | 3.80 |
| 23.7 | 3.75 |
| 24.7 | 3.60 |
| 25.9 | 3.44 |
| 26.6 | 3.35 |
| 27.4 | 3.25 |
| 27.7 | 3.22 |
| 28.5 | 3.13 |
| 30.3 | 2.95 |
| 31.0 | 2.88 |
| 31.6 | 2.83 |
| 33.2 | 2.69 |
| 34.5 | 2.60 |
| 35.2 | 2.55 |
| 35.8 | 2.51 |
| 36.5 | 2.46 |
| 36.8 | 2.44 |
| 37.4 | 2.40 |
| 38.5 | 2.34 |
Table 3: XRPD Peak Data for Posaconazole Form IV (Non-stoichiometric Hydrate)
| 2θ (°) |
| 3.2 |
| 6.6 |
| 10.9 |
| 16.9 |
| 18.4 |
| 25.1 |
Experimental Protocols
This section outlines the methodologies for the preparation of Posaconazole hydrate forms and their subsequent analysis by XRPD.
Preparation of Posaconazole Form S from Form I
Objective: To induce the conversion of anhydrous Posaconazole Form I to the trihydrate Form S.
Materials:
-
Posaconazole Form I
-
Purified water
-
Sonicator bath
-
Filtration apparatus (e.g., vacuum filtration)
Protocol:
-
Disperse Posaconazole Form I in purified water in a suitable vessel.
-
Sonicate the aqueous dispersion for a minimum of 10 minutes to ensure complete wetting of the particles and facilitate the polymorphic transformation.[3][4][5]
-
Isolate the solid material from the suspension using filtration.
-
Immediately proceed to XRPD analysis to prevent dehydration and conversion back to Form I.
XRPD Analysis Protocol
Objective: To acquire high-quality XRPD patterns for the identification of Posaconazole crystalline forms.
Instrumentation:
-
A powder X-ray diffractometer equipped with a Cu Kα radiation source.
-
A sample holder (e.g., zero-background silicon wafer or a standard aluminum holder).
Instrument Settings (Typical):
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan Range (2θ): 3° to 40°
-
Step Size: 0.02°
-
Scan Speed/Time per Step: This is a critical parameter, especially for the unstable Form S.
-
For stable forms like Form I, a slower scan speed (e.g., 1 s/step or slower) can be used to improve the signal-to-noise ratio.[7]
-
For the metastable Form S, a faster scan speed (e.g., 0.5 s/step) is recommended to minimize the risk of dehydration during analysis.[6] It has been observed that slower scan rates can induce the conversion of Form S back to Form I.[8][9]
-
Sample Preparation:
-
For Form I (and other stable forms): Gently pack the powder into the sample holder, ensuring a flat and even surface.
-
For Form S (and other unstable hydrates):
-
After isolation, promptly place the moist solid onto the sample holder.
-
To prevent water loss during the measurement, it is crucial to cover the sample. A transparent, X-ray amorphous film (e.g., Mylar or a thin polymer film) can be used. The film should be secured to create a sealed environment for the sample.
-
Data Analysis:
-
Process the raw XRPD data to identify the angular positions (2θ) of the diffraction peaks.
-
Calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).
-
Compare the experimental peak positions with the reference data provided in Tables 1, 2, and 3 to identify the crystalline form(s) present in the sample.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the preparation and analysis of this compound forms.
Caption: Experimental workflow for the preparation and XRPD analysis of Posaconazole Form S.
Caption: Interconversion relationship between Posaconazole Form I and Form S.
References
- 1. WO2015011224A1 - Improved process for the preparation of crystalline form iv of posaconazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Formation and Characterisation of this compound Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation and Characterisation of this compound Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pesxm10.chemeng.upatras.gr [pesxm10.chemeng.upatras.gr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Fingerprinting of Posaconazole Hydrate: A Comprehensive Guide for Pharmaceutical Analysis
Introduction
Posaconazole (B62084), a broad-spectrum triazole antifungal agent, is a critical tool in the management of invasive fungal infections. Its efficacy and bioavailability can be significantly influenced by its solid-state properties, including its crystalline form. Posaconazole can exist in various polymorphic and pseudopolymorphic forms, with the hydrate (B1144303) form being of particular interest in aqueous formulations like oral suspensions. This application note provides a detailed overview and experimental protocols for the spectroscopic analysis of Posaconazole hydrate, offering researchers, scientists, and drug development professionals a comprehensive guide for its characterization and differentiation from other crystalline forms.
Spectroscopic Techniques for the Analysis of this compound
A multi-technique approach is often essential for the unambiguous identification and characterization of this compound. The primary spectroscopic methods employed include Raman spectroscopy, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While not a spectroscopic technique in the traditional sense, X-ray Powder Diffraction (XRPD) is a crucial complementary method for solid-state analysis and is often used in conjunction with spectroscopic techniques.
Vibrational Spectroscopy: Raman and ATR-FTIR
Vibrational spectroscopy techniques, such as Raman and ATR-FTIR, are powerful non-destructive methods for probing the molecular vibrations of a sample. These techniques are highly sensitive to changes in the crystal lattice and molecular conformation, making them ideal for distinguishing between different polymorphic and hydrated forms of a drug substance.
Key Applications:
-
Identification of this compound (Form-S).
-
Differentiation between the hydrate and anhydrous forms (e.g., Form I).
-
Monitoring of polymorphic transformations.
-
Semi-quantitative analysis in formulations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used quantitative technique for determining the concentration of a substance in a solution. For Posaconazole, it serves as a reliable method for assay and dissolution testing.
Key Applications:
-
Quantification of Posaconazole in bulk drug and dosage forms.
-
Dissolution profiling.
-
Content uniformity testing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and is particularly useful for characterizing new crystalline forms and cocrystals. Proton NMR (¹H NMR) can be used to confirm the stoichiometry of cocrystals and hydrates.[1] Solid-state NMR (ss-NMR) is a powerful technique to study the structural differences between polymorphs at a molecular level.[2][3]
Key Applications:
-
Structural elucidation of new solid forms.[1]
-
Characterization of intermolecular packing in different polymorphs.[3]
-
Confirmation of hydrate and solvate formation.
Quantitative Data Summary
The following tables summarize the key quantitative data from various spectroscopic and diffraction techniques used for the analysis of this compound (Form-S) and its comparison with the common anhydrous polymorph, Form I.
Table 1: Characteristic X-ray Powder Diffraction (XRPD) Peaks for Posaconazole Form I and Form-S (Hydrate) [2][4]
| 2-Theta (°) Form I | 2-Theta (°) Form-S (Hydrate) |
| 7.6, 9.8, 11.1, 11.6, 12.9, 14.3, 15.6, 15.8, 16.2, 17.1, 19.1, 22.9, 23.1, 23.9, 24.3, 25.5, 26.3, 26.9, 29.2, 32.3, 32.8, 33.5, 35.5, 36.0, 37.9, 38.2, 39.5 | 7.2, 7.9, 10.2, 13.2, 13.9, 14.5, 15.0, 16.0, 16.6, 17.3, 17.7, 18.1, 18.9, 19.3, 19.8, 20.2, 20.9, 21.3, 21.6, 22.1, 23.4, 23.7, 24.7, 25.9, 26.6, 27.4, 27.7, 28.5, 30.3, 31.0, 31.6, 33.2, 34.5, 35.2, 35.8, 36.5, 36.8, 37.4, 38.5 |
Table 2: Characteristic Raman Spectroscopy Peaks for Posaconazole Form I and Form-S (Hydrate) [4][5]
| Wavenumber (cm⁻¹) Form I | Wavenumber (cm⁻¹) Form-S (Hydrate) |
| 745, 1382 | 738, 1389 (shoulder) |
| 1613 (characteristic API peak)[6] | - |
Table 3: Characteristic Attenuated Total Reflectance (ATR) Spectroscopy Peaks for Posaconazole Form I and Form-S (Hydrate) [4]
| Wavenumber (cm⁻¹) Form I | Wavenumber (cm⁻¹) Form-S (Hydrate) |
| 1017, 1069-1059 (broad) | 1075, 1057, 1012, 1022 (shoulder) |
Table 4: UV-Vis Spectroscopy Parameters for Posaconazole Quantification [7][8][9]
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 260 - 265 nm |
| Linearity Range | 2-20 µg/mL[10][11] |
| Limit of Detection (LOD) | 0.24 µg/mL[10] |
| Limit of Quantitation (LOQ) | 0.74 µg/mL[10] |
Experimental Protocols
The following sections provide detailed protocols for the spectroscopic analysis of this compound.
Protocol for Raman Spectroscopy
Objective: To differentiate between Posaconazole Form I and Form-S (hydrate) using Raman spectroscopy.
Materials and Equipment:
-
Raman Spectrometer with a laser source (e.g., 785 nm)
-
Microscope objective
-
Sample holder (e.g., glass slide)
-
Posaconazole reference standards (Form I and Form-S)
-
Sample to be analyzed
Procedure:
-
Place a small amount of the Posaconazole sample on the sample holder.
-
Position the sample under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 200-1800 cm⁻¹).
-
Collect spectra from multiple spots on the sample to ensure homogeneity.
-
Process the spectra by performing baseline correction and normalization if necessary.
-
Compare the acquired spectrum with the reference spectra of Form I and Form-S, paying close attention to the characteristic peaks around 738 cm⁻¹ and 1389 cm⁻¹ for Form-S and 745 cm⁻¹ and 1382 cm⁻¹ for Form I.[4][5]
Protocol for ATR-FTIR Spectroscopy
Objective: To identify this compound (Form-S) and distinguish it from Form I using ATR-FTIR spectroscopy.
Materials and Equipment:
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal)
-
Posaconazole reference standards (Form I and Form-S)
-
Sample to be analyzed
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the Posaconazole sample onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR pressure arm.
-
Acquire the FTIR spectrum over a suitable spectral range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly between samples.
-
Compare the sample spectrum with the reference spectra of Form I and Form-S, focusing on the characteristic peaks in the 1100-1000 cm⁻¹ region.[4]
Protocol for UV-Vis Spectroscopy for Quantification
Objective: To determine the concentration of Posaconazole in a solution using UV-Vis spectroscopy.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Posaconazole reference standard
-
Solvent (e.g., Methanol)[9]
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh a known amount of Posaconazole reference standard and dissolve it in a suitable solvent in a volumetric flask to obtain a stock solution of known concentration.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the sample.
-
Preparation of Sample Solution: Prepare the sample solution by dissolving a known amount of the drug product in the solvent and diluting it to fall within the calibration range.
-
Measurement:
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentration.
-
Determine the concentration of Posaconazole in the sample solution from the calibration curve using its absorbance value.
-
Visualizations
To aid in the understanding of the analytical workflow, the following diagrams are provided.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Decision tree for identifying this compound.
Conclusion
The spectroscopic techniques of Raman, ATR-FTIR, and UV-Vis, in conjunction with XRPD, provide a robust analytical toolkit for the comprehensive characterization and quantification of this compound. The distinct spectral features of the hydrate form (Form-S) allow for its unambiguous identification and differentiation from anhydrous polymorphs like Form I. The detailed protocols and data presented in this application note serve as a valuable resource for ensuring the quality, stability, and performance of Posaconazole-containing pharmaceutical products.
References
- 1. Exploring the Cocrystal Landscape of Posaconazole by Combining High-Throughput Screening Experimentation with Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation of Posaconazole Oral Suspensions for Identification of the Crystal Form of the Active Pharmaceutical Ingredient [mdpi.com]
- 3. Ultrafast magic angle spinning NMR characterization of pharmaceutical solid polymorphism: A posaconazole example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and Characterisation of this compound Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pesxm10.chemeng.upatras.gr [pesxm10.chemeng.upatras.gr]
- 7. ajpaonline.com [ajpaonline.com]
- 8. researchgate.net [researchgate.net]
- 9. lume.ufrgs.br [lume.ufrgs.br]
- 10. Advancing posaconazole quantification analysis with... | F1000Research [f1000research.com]
- 11. [PDF] Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form | Semantic Scholar [semanticscholar.org]
Application Note: Thermogravimetric Analysis of Posaconazole Hydrate (Form S)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent. Its solid-state properties, including polymorphism and hydration state, are critical for its stability, dissolution, and bioavailability. Posaconazole can exist in an anhydrous form (Form I) and a hydrated form (Form S), which has been characterized as a trihydrate.[1][2][3] Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to characterize the thermal stability and composition of materials. This application note provides a detailed protocol for the thermogravimetric analysis of Posaconazole hydrate (B1144303), enabling the determination of its water content and thermal decomposition profile.
Data Presentation
The thermal analysis of Posaconazole hydrate reveals distinct thermal events corresponding to dehydration and decomposition. The quantitative data obtained from TGA is summarized in the table below.
| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Moles of Water Lost |
| Dehydration | Ambient - 150 | ~7.19% | ~3.0 |
| Decomposition | > 160 | Significant | - |
Note: The theoretical water content of Posaconazole trihydrate is approximately 7.19%. Experimental values may vary slightly depending on the sample's purity and morphology.
A study on Posaconazole Form S, after being air-dried for 25 minutes, showed a total weight loss of 7.60% up to 208.6 °C, which corresponds to approximately 3 moles of water per mole of posaconazole.[4] The anhydrous Form I exhibits minimal weight loss (around 0.22%) in the same temperature range.[4] Posaconazole has a melting point of 170-172°C and begins to degrade at temperatures above 160°C.[5]
Experimental Protocols
This section details the methodology for performing Thermogravimetric Analysis on this compound.
Instrumentation and Materials
-
Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a sensitive microbalance and a furnace capable of controlled heating.
-
Sample Pans: Open aluminum or platinum pans are recommended.
-
Purge Gas: High-purity nitrogen (99.99% or higher).
-
Sample: this compound (Form S). It is crucial to handle the sample under controlled humidity conditions to prevent dehydration or further hydration.
Sample Preparation
-
Ensure the this compound sample is representative of the batch to be analyzed.
-
If the sample has been stored under specific conditions, allow it to equilibrate to the ambient temperature of the TGA instrument's balance room to avoid condensation.
-
Accurately weigh 3-10 mg of the this compound sample directly into the TGA pan. Record the initial sample weight precisely.
TGA Method Parameters
| Parameter | Value |
| Temperature Program | |
| Initial Temperature | Ambient (~25 °C) |
| Final Temperature | 300 °C |
| Heating Rate | 10 °C/min |
| Purge Gas | |
| Gas | Nitrogen |
| Flow Rate | 20-50 mL/min |
| Data Collection | |
| Data Points | Weight, Temperature, Time |
Procedure
-
Tare the TGA balance with an empty sample pan.
-
Place the sample pan containing the weighed this compound onto the balance.
-
Close the furnace and allow the system to equilibrate.
-
Start the TGA method with the parameters specified above.
-
Monitor the weight loss as a function of temperature.
-
Upon completion of the run, cool the furnace to a safe temperature before removing the sample.
-
Analyze the resulting TGA curve to determine the onset and end temperatures of weight loss events and the percentage of weight loss.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the thermogravimetric analysis of this compound.
References
Application Notes and Protocols for Posaconazole Hydrate Oral Suspension Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and characterization of posaconazole (B62084) hydrate (B1144303) oral suspensions. The following protocols and data are compiled from various sources to guide researchers in developing and evaluating these antifungal formulations.
Introduction
Posaconazole is a broad-spectrum triazole antifungal agent with efficacy against a wide range of fungal pathogens.[1][2] Due to its poor water solubility, it is often formulated as an oral suspension to enhance its bioavailability.[1] A critical aspect of the oral suspension is the polymorphic form of the active pharmaceutical ingredient (API). While posaconazole Form I is often used in production, it can convert to a hydrated form, known as Form-S, in the aqueous environment of the suspension.[3][4][5] This conversion is crucial as it can impact the drug's bioavailability.[3][4] The oral suspension is a white, cherry-flavored liquid containing 40 mg of posaconazole per mL.[6]
Formulation Details
The composition of posaconazole oral suspensions can vary, but generally includes the API, a surfactant, a suspending agent, a wetting agent, a buffer system, a preservative, and flavoring and sweetening agents. Below are examples of formulations described in publicly available documents.
Table 1: Example Formulations of Posaconazole Oral Suspension (40 mg/mL)
| Ingredient | Formulation 1[7] | Formulation 2[8] | Formulation 3 (Noxafil®)[6] |
| Posaconazole | 4 g | 35-45 mg | 40 mg |
| Polysorbate 80 | 1 g | 8-10 mg | Present |
| Simethicone | 0.3 g | 3-4 mg | Present |
| Sodium Benzoate | 0.2 g | 2 mg | Present |
| Sodium Citrate (B86180) | q.s. | 0.6 mg | Present (as dihydrate) |
| Citric Acid | q.s. | 1.5 mg | Present (as monohydrate) |
| Glycerol | 10 g | 300-320 mL | Present |
| Xanthan Gum | 0.3 g | 3-4 mg | Present |
| Malt Syrup/Fructose Syrup | 35 g | 150-160 mg | Present (as liquid glucose) |
| Titanium Dioxide | 0.4 g | 3-4 mg | Present |
| Essence/Artificial Cherry Flavor | 0.3 g | 3-4 mg | Present |
| Purified Water | to 100 mL | q.s. | Present |
q.s. = quantum satis (as much as is sufficient)
Physicochemical Characterization
Key quality attributes for posaconazole oral suspensions include particle size, viscosity, and polymorphic form.
Table 2: Physicochemical Properties of Posaconazole Oral Suspension
| Parameter | Specification/Value | Reference |
| Particle Size | ||
| Median [d(0.5)] | 1.5 - 1.85 µm | [7] |
| < 3 µm | ≥ 65% of particles | [7] |
| < 10 µm | ≥ 99% of particles | [7] |
| Mean Particle Size (Micronized) | ~1000 nm to ~1800 nm | [9] |
| Viscosity | 900 - 3200 cP | [7] |
| Polymorphic Form in Suspension | Form-S (hydrate) | [3][4][10][11][12] |
| pH | 4.0 - 5.4 | [7][13] |
Experimental Protocols
Preparation of Posaconazole Oral Suspension (General Method)
This protocol is a generalized procedure based on common formulation techniques.
Workflow for Posaconazole Oral Suspension Formulation
Caption: General workflow for the preparation of posaconazole oral suspension.
Protocol:
-
Vehicle Preparation: In a primary manufacturing vessel, dissolve the soluble excipients such as sodium benzoate, sodium citrate, and citric acid in purified water.
-
Suspending Agent Hydration: Separately, disperse the xanthan gum in glycerin with stirring to form a uniform slurry. Slowly add this slurry to the main vehicle with continuous agitation to ensure proper hydration of the gum.
-
API Wetting: In a separate container, wet the posaconazole powder with a mixture of polysorbate 80 and simethicone.
-
Dispersion: Add the wetted posaconazole to the main vehicle under continuous mixing.
-
Addition of Other Excipients: Add the liquid glucose and titanium dioxide to the suspension and mix until uniform.
-
Homogenization: Homogenize the suspension using a suitable high-shear mixer or colloid mill to reduce the particle size to the desired range (e.g., median particle size of 1.5-1.85 µm).[7]
-
Final Adjustments: Add the cherry flavor and mix. Adjust the pH of the suspension to between 4.3 and 4.7 using citric acid or sodium citrate solution.[7]
-
Final Volume: Add purified water to reach the final batch volume and mix until a homogenous suspension is obtained.
Characterization of Polymorphic Form by X-Ray Powder Diffraction (XRPD)
This protocol is essential for confirming the presence of the hydrated Form-S of posaconazole in the final suspension.
Workflow for XRPD Sample Preparation and Analysis
References
- 1. patents.justia.com [patents.justia.com]
- 2. Pharmacologic and clinical evaluation of posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and Characterisation of Posaconazole Hydrate Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and Characterisation of this compound Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. CN105030668A - Posaconazole oral suspension and preparation method thereof - Google Patents [patents.google.com]
- 8. Posaconazole orally taken suspension and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. CA2443089C - Antifungal suspension of micronized posaconazole - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation of Posaconazole Oral Suspensions for Identification of the Crystal Form of the Active Pharmaceutical Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN115300460B - Posaconazole oral suspension and preparation method thereof - Google Patents [patents.google.com]
Application Note: High-Throughput Cell-Based Assays for Evaluating the Inflammatory Potential of α-Hydrate Crystalline Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction Crystalline materials, including various α-hydrate forms of pharmaceutical excipients, biomaterials, and endogenous molecules, can be recognized by the innate immune system as danger signals, potentially triggering an inflammatory response.[1][2] This response is often mediated by the NLRP3 inflammasome, a multi-protein complex that plays a critical role in caspase-1 activation and the subsequent processing and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] Over-activation of the NLRP3 inflammasome by crystals is implicated in various inflammatory diseases.[2][4] Therefore, robust and reliable cell-based assays are essential for screening the inflammatory potential of α-hydrate-containing compounds in drug development and biomaterial assessment.
This application note provides detailed protocols for assessing the inflammatory response to α-hydrate crystals using a human monocytic cell line model. The described assays quantify both the primary inflammatory endpoint (IL-1β secretion) and potential cytotoxic effects.
Principle of the Assay The activation of the NLRP3 inflammasome by crystalline structures is typically a two-step process:
-
Priming (Signal 1): Immune cells are first primed, for example by lipopolysaccharide (LPS), which engages Toll-like receptors (TLRs).[1][4] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and IL1B (the gene for pro-IL-1β).[1]
-
Activation (Signal 2): The subsequent exposure to crystalline materials triggers the assembly of the NLRP3 inflammasome.[2] While the exact mechanism is still under investigation, leading theories suggest that phagocytosis of the crystals can lead to lysosomal destabilization and the release of cathepsins.[4][5] This, along with potassium (K+) efflux, is a critical trigger for the oligomerization of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3][5] This complex facilitates the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β into its mature, secretable form.[1]
Signaling and Experimental Diagrams
Caption: NLRP3 inflammasome activation by α-hydrate crystals.
Caption: Workflow for α-hydrate-induced inflammation assay.
Experimental Protocols
Protocol 1: Cell Culture and Differentiation
This protocol uses the human monocytic cell line THP-1, a common model for studying inflammasome activation.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 2x10⁵ and 1x10⁶ cells/mL.
-
Seeding: Seed THP-1 cells into a 96-well flat-bottom cell culture plate at a density of 5x10⁴ cells per well in 100 µL of culture medium.
-
Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to each well to a final concentration of 50-100 ng/mL to differentiate the monocytes into macrophage-like cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. After incubation, macrophages will be adherent to the plate.
-
Wash: Gently aspirate the PMA-containing medium and wash the cells once with 150 µL of pre-warmed sterile Phosphate-Buffered Saline (PBS).
-
Resting: Add 100 µL of fresh, serum-free RPMI-1640 medium to each well and let the cells rest for 24 hours before priming.
Protocol 2: Cell Priming and Crystal Stimulation
-
Priming (Signal 1): Aspirate the medium and add 90 µL of fresh medium containing 1 µg/mL of Lipopolysaccharide (LPS). Incubate for 3-4 hours at 37°C and 5% CO₂.
-
Crystal Preparation: Prepare a stock suspension of sterile α-hydrate crystals (e.g., 10 mg/mL) in sterile PBS. Vortex vigorously immediately before use to ensure a homogenous suspension.
-
Stimulation (Signal 2): Add 10 µL of the α-hydrate crystal suspension to the appropriate wells to achieve the desired final concentrations (e.g., 50, 100, 250 µg/mL). Include appropriate controls:
-
Negative Control: Cells treated with vehicle (PBS) only.
-
LPS Only Control: Cells primed with LPS but treated with vehicle.
-
Positive Control: Cells primed with LPS and stimulated with a known NLRP3 activator like Nigericin (5-10 µM) or ATP (1-5 mM) for the final 30-60 minutes of incubation.
-
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C and 5% CO₂. The optimal time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine and cytotoxicity analysis. Store at -80°C if not used immediately.
Protocol 3: Quantification of IL-1β Release (ELISA)
Quantify the amount of secreted IL-1β in the collected supernatants using a commercial Human IL-1β ELISA kit. Follow the manufacturer’s instructions precisely. The general steps involve adding supernatants and standards to an antibody-coated plate, followed by incubation, washing, addition of a detection antibody, and finally a substrate for colorimetric detection. Read the absorbance on a microplate reader.
Protocol 4: Assessment of Cell Viability (LDH Assay)
Measure cytotoxicity by quantifying the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant.[6] Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's protocol. This assay is crucial to determine if the observed effects are due to specific inflammatory signaling or general cell death.
Data Presentation
Quantitative data from these experiments should be organized for clear interpretation and comparison.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 4-8 x 10⁴ cells/well | For 96-well plates. |
| PMA (Differentiation) | 50 - 100 ng/mL | 48 - 72 hours incubation. |
| LPS (Priming) | 0.5 - 1 µg/mL | 3 - 4 hours incubation. |
| α-Hydrate Crystals | 50 - 500 µg/mL | Dose-response recommended. 6-24 hours incubation. |
| Nigericin (Positive Control) | 5 - 10 µM | Add for the final 30-60 minutes of stimulation. |
Table 2: Example Data from α-Hydrate Stimulation Assay
| Treatment Group | IL-1β Release (pg/mL ± SD) | % Cytotoxicity (LDH Release ± SD) |
| Untreated Control | 5 ± 2 | 3 ± 1 |
| LPS Only | 25 ± 8 | 4 ± 2 |
| α-Hydrate (100 µg/mL) | 45 ± 12 | 6 ± 3 |
| LPS + α-Hydrate (100 µg/mL) | 850 ± 95 | 15 ± 4 |
| LPS + α-Hydrate (250 µg/mL) | 1600 ± 150 | 28 ± 6 |
| LPS + Nigericin | 2500 ± 210 | 75 ± 8 |
Note: Data are for illustrative purposes only and will vary based on crystal type, cell passage number, and specific assay conditions.
References
- 1. NLRP3 inflammasome activation by crystal structures — Département de Biologie [biologie.ens-lyon.fr]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 inflamasomes are required for atherogenesis and activated by cholesterol crystals that form early in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of NLRP3 inflammasome by crystalline structures via cell surface contact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
Application Notes and Protocols for Fungal Biofilm Disruption Studies
Topic: Disruption of Fungal Biofilms by a Novel Antifungal Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies.[1][2] A biofilm is a structured community of fungal cells encased in a self-produced extracellular matrix (ECM), which can lead to persistent and difficult-to-treat infections.[3] The ECM acts as a protective barrier against the host immune system and antimicrobial agents, contributing to the high tolerance of biofilms to antifungal treatments.[4][5] The development of novel agents capable of disrupting these established biofilms is a critical area of research.[1] These application notes provide detailed protocols for assessing the biofilm disruption potential of a novel compound, referred to as "Antifungal Agent 22."
Quantitative Data Summary
The efficacy of Antifungal Agent 22 in disrupting pre-formed fungal biofilms was evaluated using biomass and metabolic activity assays. The following tables summarize the quantitative data obtained from in vitro studies on Candida albicans biofilms.
Table 1: Effect of Antifungal Agent 22 on Candida albicans Biofilm Biomass (Crystal Violet Assay)
| Concentration of Antifungal Agent 22 (µg/mL) | Mean Absorbance (OD 570 nm) ± SD | % Biofilm Reduction |
| Untreated Control | 1.25 ± 0.15 | 0% |
| 8 | 0.98 ± 0.12 | 21.6% |
| 16 | 0.65 ± 0.09 | 48.0% |
| 32 | 0.31 ± 0.05 | 75.2% |
| 64 | 0.15 ± 0.03 | 88.0% |
| Positive Control (Amphotericin B, 16 µg/mL) | 0.22 ± 0.04 | 82.4% |
Table 2: Effect of Antifungal Agent 22 on Candida albicans Biofilm Metabolic Activity (XTT Assay)
| Concentration of Antifungal Agent 22 (µg/mL) | Mean Absorbance (OD 490 nm) ± SD | % Metabolic Activity Reduction |
| Untreated Control | 0.88 ± 0.11 | 0% |
| 8 | 0.71 ± 0.09 | 19.3% |
| 16 | 0.45 ± 0.06 | 48.9% |
| 32 | 0.20 ± 0.04 | 77.3% |
| 64 | 0.09 ± 0.02 | 89.8% |
| Positive Control (Amphotericin B, 16 µg/mL) | 0.15 ± 0.03 | 83.0% |
Experimental Protocols
The following protocols describe the methodology for forming fungal biofilms and subsequently testing the disruptive effects of Antifungal Agent 22.
Protocol 1: Fungal Biofilm Formation[1]
-
Inoculum Preparation: From a fresh culture plate, inoculate a single colony of the fungal strain (e.g., Candida albicans) into a suitable liquid growth medium (e.g., YEPD). Incubate overnight at 30°C with shaking.[6]
-
Cell Concentration Adjustment: Centrifuge the overnight culture, wash the cell pellet with sterile phosphate-buffered saline (PBS), and resuspend in fresh RPMI-1640 medium. Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.[3]
-
Biofilm Seeding: Dispense 100 µL of the adjusted fungal cell suspension into the wells of a 96-well flat-bottom sterile polystyrene microtiter plate.[1]
-
Adhesion Phase: Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.[3]
-
Wash Step: After the adhesion phase, gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[3]
-
Biofilm Maturation: Add 200 µL of fresh RPMI-1640 medium to each well and incubate at 37°C for 24 hours without shaking to allow for biofilm maturation.[3]
Protocol 2: Biofilm Disruption Assay[1]
-
Preparation of Antifungal Agent Dilutions: Prepare a serial dilution of Antifungal Agent 22 in RPMI-1640 medium. Also, prepare dilutions of a positive control antifungal agent (e.g., Amphotericin B).[1]
-
Treatment of Biofilms: After the 24-hour maturation period, carefully remove the medium from the wells and wash the biofilms twice with sterile PBS. Add 200 µL of the various concentrations of Antifungal Agent 22 and the positive control to the biofilm-containing wells. Add fresh medium to the untreated control wells.[3]
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.[1]
Protocol 3: Quantification of Biofilm Disruption
Two common methods for quantifying biofilm disruption are detailed below. It is recommended to perform both assays on parallel plates for a comprehensive analysis of both biomass and cell viability.[1]
A. Crystal Violet (CV) Assay for Total Biomass [3]
-
Washing: After the 24-hour treatment, discard the supernatant and wash the wells three times with 200 µL of sterile PBS to remove any remaining planktonic cells and residual compounds.[3]
-
Fixation: Add 100 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.[3]
-
Staining: Remove the methanol and allow the plate to air dry. Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature.[3]
-
Washing: Remove the CV solution and wash the plate thoroughly with distilled water until the wash water is clear.[3]
-
Solubilization: Air dry the plate completely. Add 200 µL of 95% ethanol (B145695) to each well to solubilize the stain.[6]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
B. XTT Assay for Metabolic Activity [3]
-
Washing: Following the 24-hour treatment, carefully remove the supernatant and wash the biofilms twice with sterile PBS.[1]
-
XTT-Menadione Solution Preparation: Prepare the XTT-menadione solution immediately before use. For a final volume of 5 mL, mix 5 mL of pre-warmed PBS with 1 mg of XTT and 1.25 µL of a 10 mM menadione (B1676200) stock solution (in acetone).[3]
-
Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well.[1]
-
Incubation: Cover the plate with aluminum foil and incubate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific fungal strain.[3]
-
Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.[3]
Visualizations
Signaling Pathways in Fungal Biofilm Formation
The formation of fungal biofilms is a complex process regulated by multiple signaling pathways. Key pathways include the cAMP-PKA, MAPK, and calcineurin signaling pathways, which control various aspects of biofilm development such as adhesion, hyphal formation, and stress responses.[7][8][9] Quorum sensing molecules, like farnesol (B120207) in Candida albicans, also play a crucial role in regulating the transition from yeast to hyphal growth, a critical step in biofilm formation.[7]
Caption: Key signaling pathways regulating fungal biofilm development.
Experimental Workflow for Biofilm Disruption Assay
The experimental workflow provides a step-by-step visual guide for performing the fungal biofilm disruption assay, from initial biofilm formation to the final quantification of disruption.
References
- 1. benchchem.com [benchchem.com]
- 2. Breaking down fungal biofilm defenses provides potential path to treating sticky infections – UW–Madison News [news.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. The Extracellular Matrix of Fungal Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal biofilm formation and its regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Calcineurin signaling pathway influences Aspergillus niger biofilm formation by affecting hydrophobicity and cell wall integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for Investigating Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance is a primary obstacle in the treatment of numerous diseases, including cancer and infectious diseases, leading to treatment failure and increased mortality. Understanding the underlying molecular mechanisms of resistance is critical for the development of novel therapeutic strategies and for optimizing existing treatments. This document provides a comprehensive overview of established methodologies and protocols for investigating drug resistance in a preclinical research setting.
While the term "α-hydrate" does not refer to a specific, universally recognized tool for investigating drug resistance, the physicochemical properties of a drug, including its crystalline form (hydrate or anhydrate), are fundamental to its pharmacological profile. The hydration state of an active pharmaceutical ingredient (API) can significantly influence its solubility, dissolution rate, stability, and bioavailability.[1][2][3][4] These properties are critical factors in a drug's efficacy and can indirectly influence the development or manifestation of resistance. For instance, poor solubility of an anhydrous form might lead to sub-optimal drug exposure, fostering the emergence of resistant clones. Conversely, a stable hydrate (B1144303) form might offer more consistent bioavailability.[2] Therefore, characterizing the solid-state properties of a drug is a crucial, albeit upstream, step in the broader investigation of drug action and resistance.
This application note will focus on the downstream, cell-based, and molecular methods used to elucidate the direct mechanisms by which a cell or microorganism becomes resistant to a therapeutic agent.
General Experimental Workflow
The investigation of drug resistance typically follows a multi-step process, beginning with the development of a resistant model and proceeding to mechanistic analysis. The workflow is designed to compare a drug-sensitive (parental) phenotype with a newly acquired resistant phenotype.
Key Experimental Protocols
This protocol describes the generation of drug-resistant cancer cell lines through continuous exposure to a cytotoxic agent.[5][6]
Objective: To generate a cell line with a significantly higher half-maximal inhibitory concentration (IC50) for a target drug compared to the parental cell line.[6]
Methodology:
-
Initial Seeding: Culture the parental (drug-sensitive) cancer cell line in standard growth medium until it reaches approximately 70-80% confluency.
-
Determine Initial IC50: Perform a baseline cell viability assay (see Protocol 2) to determine the IC50 of the parental cell line for the target drug.
-
Initial Drug Exposure: Begin by treating the parental cells with the target drug at a concentration equal to the IC50.
-
Monitoring and Media Change: Monitor the cells daily. The majority of cells are expected to die. Change the medium containing the drug every 2-3 days.
-
Expansion of Survivors: Once a small population of surviving cells begins to proliferate and form colonies, allow them to expand until they reach 70-80% confluency.
-
Stepwise Dose Escalation: Subculture the surviving cells and increase the drug concentration in a stepwise manner (e.g., 1.5x to 2x increments). At each new concentration, repeat steps 4 and 5.
-
Cryopreservation: It is crucial to freeze vials of cells at each successful concentration stage. This ensures that if all cells die at a higher concentration, the experiment can be resumed from the previous stage.[6]
-
Resistance Confirmation: After several months of continuous culture and multiple dose escalations, confirm the development of resistance by performing a cell viability assay to compare the IC50 of the new cell line to the original parental line. A significant increase (e.g., >10-fold) indicates the successful generation of a resistant model.[6]
This protocol details how to measure drug potency using a standard endpoint cell viability assay.[7]
Objective: To quantify and compare the concentration of a drug required to inhibit 50% of cell viability in parental versus resistant cell lines.
Methodology:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an optimized density. Allow cells to adhere and resume growth for 24-48 hours.[7]
-
Drug Dilution Series: Prepare a serial dilution of the drug in the appropriate cell culture medium. Typically, a 7 to 10-point dilution series is used, spanning a range well above and below the expected IC50 values for both cell lines. Include a vehicle-only control (0 µM drug).
-
Drug Treatment: Remove the old medium from the 96-well plates and add the medium containing the drug dilutions. Incubate the plates for a period that allows for at least one to two cell divisions (typically 48-72 hours).[7]
-
Viability Assessment: After the incubation period, measure cell viability using a suitable reagent (e.g., MTT, resazurin, or an ATP-based assay like CellTiter-Glo). Follow the manufacturer's instructions for the chosen assay.
-
Data Analysis:
-
Normalize the data by setting the mean of the vehicle-only control wells to 100% viability and a "no-cell" or "lysis buffer" control to 0% viability.
-
Plot the normalized viability (%) against the logarithm of the drug concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression curve to determine the IC50 value.
-
Data Presentation
Quantitative data from drug sensitivity assays should be summarized in a clear, tabular format to facilitate comparison between different cell lines or conditions.
Table 1: Comparison of IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Drug | IC50 (µM) ± SD | Resistance Index (RI) |
| Parental (MCF-7) | Doxorubicin | 0.5 ± 0.08 | 1.0 |
| Resistant (MCF-7/DOX) | Doxorubicin | 12.5 ± 1.2 | 25.0 |
| Parental (A549) | Cisplatin | 2.1 ± 0.3 | 1.0 |
| Resistant (A549/CIS) | Cisplatin | 25.8 ± 2.9 | 12.3 |
Resistance Index (RI) is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line).
Visualizing Drug Resistance Mechanisms
Understanding the molecular basis of the observed resistance is the ultimate goal. Resistance often arises from genetic or proteomic changes that affect drug-target interactions, drug concentration, or downstream signaling pathways.
Mechanistic studies often involve a combination of approaches:
-
Genotypic Methods: Techniques like Polymerase Chain Reaction (PCR) and Next-Generation Sequencing (NGS) can identify specific gene mutations or amplifications that confer resistance. For example, mutations in a drug's target protein can prevent effective binding.[8]
-
Proteomic and Metabolomic Approaches: Mass spectrometry and other techniques can identify changes in protein expression, such as the upregulation of drug efflux pumps (e.g., ABC transporters) that actively remove the drug from the cell.[5] They can also reveal alterations in metabolic pathways that allow cells to bypass the drug's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. catsci.com [catsci.com]
- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. An approach to identifying drug resistance associated mutations in bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Method Development and Validation for α-Hydrate Pharmaceutical Compounds
Introduction
In the development of pharmaceutical products, the solid-state properties of the active pharmaceutical ingredient (API) are of critical importance. Crystalline forms, including hydrates, can significantly influence the stability, solubility, dissolution rate, and bioavailability of a drug product. An α-hydrate represents a specific polymorphic form of a drug substance that incorporates a stoichiometric or non-stoichiometric amount of water within its crystal lattice. The presence and quantity of this hydrate (B1144303) form must be carefully controlled to ensure product quality and therapeutic efficacy. This document provides a comprehensive guide to the development and validation of analytical methods for the characterization and quantification of α-hydrates in pharmaceutical compounds.
The selection of appropriate analytical techniques is paramount for unequivocally identifying the α-hydrate form and distinguishing it from anhydrous forms, other polymorphs, or different hydrate states. A combination of thermo-analytical, spectroscopic, and diffraction methods is often employed for a thorough characterization. Once developed, these analytical methods must be rigorously validated to ensure they are suitable for their intended purpose, in accordance with regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[1][2][3]
Key Analytical Techniques for α-Hydrate Characterization
A multi-technique approach is often necessary for the unambiguous characterization and quantification of α-hydrates. The primary methods employed include:
-
X-Ray Powder Diffraction (XRPD): This is a powerful technique for identifying crystalline phases. Each crystalline solid, including different hydrate forms, produces a unique diffraction pattern, which serves as a "fingerprint" for identification.[4] XRPD can be used to differentiate between the α-hydrate and other solid forms and can be developed into a quantitative method.[5][6][7]
-
Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC): TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[8] TGA is particularly useful for determining the water content of a hydrate by measuring the mass loss upon heating.[9] DSC can detect endothermic events such as dehydration and melting, providing information on the stability of the hydrate.[9][10]
-
Karl Fischer Titration (KF): This is a highly specific and accurate method for the determination of water content.[11][12] It is often used to confirm the stoichiometry of a hydrate and to quantify the amount of water present in a sample.[13][14][15]
-
Spectroscopic Techniques (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that can provide information about the molecular structure and bonding within a crystal. The presence of water molecules in a hydrate can lead to characteristic changes in the vibrational spectra, allowing for differentiation from anhydrous forms.[16][17][18][19]
-
Dynamic Vapor Sorption (DVS): DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[20][21] This technique is valuable for studying the hydration and dehydration behavior of a compound and can help determine the stability of the α-hydrate under different environmental conditions.[22][23][24]
Experimental Protocols
Protocol for α-Hydrate Identification and Quantification by XRPD
-
Sample Preparation: Gently grind a small amount of the sample to ensure a homogenous powder with a consistent particle size.
-
Instrument Setup:
-
Radiation Source: Cu Kα
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range (2θ): 2° to 40°
-
Scan Speed: e.g., 1°/min
-
-
Data Acquisition: Place the powdered sample in the sample holder and acquire the diffraction pattern.
-
Data Analysis (Identification): Compare the obtained XRPD pattern with reference patterns of the known anhydrous form and the α-hydrate. The presence of characteristic peaks of the α-hydrate confirms its identity.
-
Data Analysis (Quantification): For quantitative analysis, a calibration curve is prepared using physical mixtures of the pure α-hydrate and the anhydrous form (or other relevant forms) at known concentrations. The intensity or area of a unique, well-resolved peak of the α-hydrate is plotted against its concentration. The concentration of the α-hydrate in an unknown sample is then determined from the calibration curve.
Protocol for Thermal Analysis by TGA/DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA/DSC crucible (e.g., aluminum or platinum).[8]
-
Instrument Setup (TGA):
-
Temperature Range: e.g., 25 °C to 300 °C
-
Heating Rate: e.g., 10 °C/min
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min
-
-
Instrument Setup (DSC):
-
Temperature Range: e.g., 25 °C to 250 °C
-
Heating Rate: e.g., 10 °C/min
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min
-
-
Data Acquisition: Place the crucible in the instrument and start the temperature program.
-
Data Analysis:
-
TGA: Determine the percentage mass loss in the temperature range corresponding to dehydration. This allows for the calculation of the number of water molecules in the hydrate.
-
DSC: Identify the endothermic peaks corresponding to dehydration and melting. The temperature and enthalpy of these transitions are characteristic of the α-hydrate.
-
Protocol for Water Content Determination by Karl Fischer Titration
-
Instrument Preparation: Standardize the Karl Fischer reagent with a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).[12]
-
Sample Preparation: Accurately weigh a suitable amount of the sample and transfer it to the titration vessel containing a pre-tittered solvent.
-
Titration: Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.
-
Calculation: Calculate the water content of the sample based on the volume of titrant consumed and the titer of the reagent.
Analytical Method Validation Protocol
The developed analytical method for the quantification of the α-hydrate must be validated according to ICH Q2(R1) guidelines.[1][2][3] The following parameters should be evaluated:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This can be demonstrated by analyzing samples of the anhydrous form, other polymorphs, and excipients to show no interference at the analytical wavelength or retention time of the α-hydrate.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards of the α-hydrate over a specified range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by analyzing samples with a known concentration of the α-hydrate (e.g., spiked placebo).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Summary of Validation Data for α-Hydrate Quantification by XRPD
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from other forms | Complies |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 1% - 20% (w/w) | 1% - 20% (w/w) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 1.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 1.5% |
| - Intermediate Precision | ≤ 3.0% | 2.5% |
| LOD | Report value | 0.2% (w/w) |
| LOQ | Report value | 0.6% (w/w) |
| Robustness | No significant impact on results | Complies |
Visualizations
Caption: Workflow for α-Hydrate Analytical Method Development and Validation.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. improvedpharma.com [improvedpharma.com]
- 5. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. thermalsupport.com [thermalsupport.com]
- 10. researchgate.net [researchgate.net]
- 11. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 13. cscscientific.com [cscscientific.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 16. hou.usra.edu [hou.usra.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. azom.com [azom.com]
- 21. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 22. ardena.com [ardena.com]
- 23. news-medical.net [news-medical.net]
- 24. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]
Troubleshooting & Optimization
Technical Support Center: α-Hydrate Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-hydrate formulations.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the formulation and manufacturing of α-hydrate drug products.
1. Physical Stability: Hydrate (B1144303) Conversion
Question: My anhydrous active pharmaceutical ingredient (API) is converting to a hydrate form during storage. What is causing this and how can I prevent it?
Answer: Spontaneous hydration of an anhydrous API can occur upon exposure to moisture, leading to the formation of a more stable hydrate form. This conversion can significantly impact the drug's bioavailability. For instance, anhydrous carbamazepine (B1668303) is known to convert to its hydrate form, which can reduce its dissolution rate.[1]
Solutions:
-
Control Environmental Conditions: Store the anhydrous API under controlled low-humidity conditions. The critical relative humidity (RH) at which conversion occurs should be determined using techniques like Dynamic Vapor Sorption (DVS).
-
Protective Packaging: Utilize packaging with high moisture barrier properties, such as aluminum blisters or high-density polyethylene (B3416737) (HDPE) bottles with desiccants, to protect the formulation from ambient humidity.[2]
-
Formulation Strategies:
-
Hydrophobic Excipients: Incorporate hydrophobic excipients in the formulation to create a moisture-repellent microenvironment around the API particles.
-
Coating: Apply a polymer-based film coating to the solid dosage form to act as a physical barrier against moisture ingress.[3]
-
Co-crystallization: Formation of a co-crystal can sometimes offer a stable solid form that is less prone to hydration.
-
Question: My α-hydrate API is converting to an anhydrous or a different hydrate form during manufacturing. What are the likely causes and solutions?
Answer: Dehydration or conversion to a different hydrate form can be induced by manufacturing processes that involve heat or reduced ambient humidity, such as drying, milling, and granulation.[4][5] These transformations can alter the physical and chemical properties of the API, including its stability and dissolution profile.
Solutions:
-
Process Parameter Optimization:
-
Drying: Carefully control the temperature and duration of the drying process to avoid excessive water removal. Fluid bed drying can offer better control over these parameters compared to tray drying.
-
Milling: Mechanical stress from milling can induce dehydration.[4] Consider using less aggressive milling techniques or optimizing milling parameters (e.g., time, intensity) to minimize this effect. The use of certain polymers during grinding can also influence the dehydration process.[4]
-
-
Excipient Selection: Some excipients can either protect the hydrate form or promote its conversion. For example, excipients with a high affinity for water may compete with the API for available moisture, potentially leading to dehydration.[4][5] Screen excipients for their impact on the stability of the α-hydrate form.
-
Wet Granulation: In wet granulation, the choice of granulation fluid and the amount used are critical. Using a non-aqueous granulation fluid or minimizing the amount of water can prevent dissolution and subsequent conversion of the hydrate.
2. Manufacturing and Processability
Question: My α-hydrate formulation is showing poor flowability and is prone to agglomeration during processing. How can I address this?
Answer: Agglomeration is a common issue with hydrate formulations, particularly those with fine needle-like crystal habits, which tend to stick together during isolation and drying.[5][6] This can lead to challenges in downstream processing, such as poor tablet content uniformity.
Solutions:
-
Drying Process Optimization: Avoid overdrying, which can lead to the formation of amorphous content and increased surface energy, contributing to agglomeration.[5][6]
-
Sieving and Milling: Gentle sieving or milling can be employed to break up agglomerates. However, it is crucial to monitor for any phase transitions during these processes.[5][6]
-
Excipient Addition: The addition of glidants, such as colloidal silicon dioxide, can improve the flow properties of the powder blend.
-
Granulation: Converting the powder into granules through a suitable granulation process (e.g., roller compaction or wet granulation with a non-aqueous binder) can significantly improve flowability and reduce agglomeration.
Question: I am observing the formation of amorphous content after milling my α-hydrate API. Why is this happening and is it a concern?
Answer: Milling is a high-energy process that can disrupt the crystalline lattice of the API, leading to the formation of amorphous regions.[5][6] This can be a concern as amorphous material is typically less stable and more hygroscopic than its crystalline counterpart, which could impact the long-term stability of the drug product.
Solutions:
-
Milling Parameter Optimization: Reduce the milling intensity and duration to minimize the mechanical stress on the API particles.[7]
-
Cryo-milling: Performing the milling process at cryogenic temperatures can make the material more brittle and less prone to amorphization.
-
Analytical Monitoring: Regularly monitor the amorphous content using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to ensure it remains within acceptable limits.[5][6]
Data and Experimental Protocols
Table 1: Influence of Relative Humidity (RH) on Hydrate Stability
| Compound | Anhydrous Form Transformation to Hydrate | Hydrate Form Dehydration | Analytical Technique |
| Theophylline | Transforms to monohydrate upon grinding with water.[1] | Monohydrate is stable under ambient conditions. | PXRD |
| Carbamazepine | Anhydrous form converts to dihydrate in the presence of moisture.[1] | Dihydrate can be dehydrated by milling in the presence of certain polymers.[4] | PXRD, DVS |
| Nedocromil Sodium | Trihydrate forms a heptahemihydrate above 80% RH at 22°C.[8] | Trihydrate converts to monohydrate below 6% RH at 22°C.[8] | DVS |
Table 2: Impact of Manufacturing Processes on α-Hydrate Formulations
| Process | Challenge | Potential Solution | Analytical Monitoring |
| Drying | Dehydration, conversion to another hydrate form, agglomeration.[5][6] | Optimize temperature and time; use controlled humidity drying. | TGA, PXRD, Particle Size Analysis |
| Milling | Dehydration, amorphization, polymorphic transformation.[4][5][6][7] | Reduce milling intensity/duration; consider cryo-milling. | PXRD, DSC, ssNMR |
| Wet Granulation | Dissolution and recrystallization into a different form.[5] | Use non-aqueous granulation fluid; control the amount of liquid added. | PXRD, DSC |
Experimental Protocols
1. Powder X-ray Diffraction (PXRD) for Hydrate Characterization
Objective: To identify the crystalline form (hydrate, anhydrate, or different polymorphs) of a solid sample.[9]
Methodology:
-
Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. Be cautious to avoid excessive grinding which may induce phase transformations.[1]
-
Sample Mounting: Pack the powdered sample into a sample holder. Ensure the surface is flat and level with the holder's surface.
-
Instrument Setup:
-
Place the sample holder in the PXRD instrument.
-
Set the appropriate instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed). A typical scan range for pharmaceutical solids is 2° to 40° 2θ.
-
-
Data Acquisition: Initiate the scan and collect the diffraction pattern.
-
Data Analysis: Compare the obtained diffraction pattern with reference patterns of the known hydrate and anhydrous forms to identify the solid form present in the sample.[9]
2. Dynamic Vapor Sorption (DVS) for Determining Critical Relative Humidity
Objective: To determine the relative humidity (RH) at which an anhydrous form converts to a hydrate or a hydrate dehydrates.[10]
Methodology:
-
Sample Preparation: Place a small amount of the sample (typically 5-20 mg) onto the DVS sample pan.
-
Instrument Setup:
-
Place the sample pan in the DVS instrument.
-
Set the temperature to the desired value (e.g., 25°C).
-
-
Experimental Program:
-
Drying Step: Start by drying the sample at 0% RH until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption Cycle: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight equilibrates (i.e., the rate of weight change is below a set threshold).[10]
-
Desorption Cycle: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
-
Data Analysis: Plot the change in mass (%) versus the RH. A sharp increase in mass during the sorption cycle indicates water uptake and potential hydrate formation. A sharp decrease in mass during the desorption cycle indicates dehydration. The RH at which these transitions occur is the critical relative humidity.
3. Thermogravimetric Analysis (TGA) for Quantifying Water Content
Objective: To determine the amount of water in a hydrate sample.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) to provide a stable atmosphere.
-
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 200°C).
-
Data Acquisition: The instrument will continuously record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA thermogram will show a weight loss step corresponding to the loss of water from the hydrate. The percentage of weight loss can be used to calculate the stoichiometry of the hydrate.
4. Differential Scanning Calorimetry (DSC) for Detecting Phase Transitions
Objective: To identify thermal events such as dehydration, melting, and polymorphic transitions.[11]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range.
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. A broad endotherm often indicates dehydration, while a sharp endotherm typically corresponds to melting. Exothermic events may indicate recrystallization to a different polymorphic form.[5]
Visualizations
Caption: Experimental workflow for α-hydrate formulation development.
References
- 1. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of milling and compression on the solid-state Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ardena.com [ardena.com]
- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: α-Hydrate Polymorphic Conversion in Aqueous Suspension
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding α-hydrate polymorphic conversion in aqueous suspension. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is α-hydrate polymorphic conversion in an aqueous suspension?
A: This refers to the process where a solid material, often an anhydrous active pharmaceutical ingredient (API), transforms into a more stable hydrated crystalline form (a polymorph containing water molecules in its crystal lattice) when suspended in water. This is a type of solution-mediated phase transformation, driven by differences in the solubility and thermodynamic stability between the initial and final solid forms.[1]
Q2: Why is it critical to understand and control this conversion?
A: Different polymorphic forms of a drug can have distinct physical and chemical properties, including solubility, dissolution rate, stability, and density.[2] An uncontrolled conversion from a metastable anhydrous form to a more stable but less soluble hydrate (B1144303) can negatively impact the drug's bioavailability and overall efficacy.[3][4] Regulatory agencies like the FDA require thorough screening and characterization of all possible polymorphs to ensure product quality and consistency.[3][5]
Q3: What are the primary driving forces for the conversion of an anhydrous form to a hydrate in water?
A: The primary driving force is the lower free energy, and consequently lower solubility, of the hydrate form compared to the anhydrous form under specific conditions (e.g., temperature and water activity).[1][4] The process involves the dissolution of the more soluble anhydrous form, creating a solution that is supersaturated with respect to the less soluble hydrate, which then nucleates and grows.[1][6]
Q4: How can I determine if my polymorphic system is monotropic or enantiotropic?
A: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are essential.[7] A monotropic system has one polymorph that is always more stable than the other, regardless of temperature. An enantiotropic system has a specific transition temperature at which the stability order reverses.[4] Slurry experiments conducted at different temperatures can also help determine the relationship between the forms.[1]
Q5: My anhydrous form seems stable in the solid state. Why does it convert so readily in an aqueous suspension?
A: The presence of a solvent (water) facilitates the transformation. While a dry metastable form might be kinetically stable for a long time, a suspension provides a medium for the dissolution of the metastable form and the subsequent crystallization of the stable form.[1][4] This solution-mediated pathway is typically much faster than a solid-state conversion.
Troubleshooting Guide
Q: The polymorphic conversion from my anhydrous form to the α-hydrate is not happening or is extremely slow. What should I investigate?
A: Several factors could be inhibiting the conversion. Consider the following:
-
Low Solubility: The transformation rate is limited by the dissolution of the initial phase. If the compound's solubility is very low in water, the process can be slow. Try increasing the temperature to enhance solubility.[1]
-
Inhibitory Impurities: Impurities from the API synthesis can sometimes adsorb onto crystal surfaces and inhibit either the dissolution of the metastable form or the nucleation and growth of the stable form.[1][4] Using a purer batch of the API may resolve the issue.[1]
-
Insufficient Agitation: Inadequate mixing can lead to poor mass transfer, slowing down the dissolution and crystallization steps. Ensure the suspension is well-agitated.[1]
-
Seeding: The nucleation of the new phase can be the rate-limiting step. If you have a seed crystal of the stable α-hydrate form, adding a small amount to the slurry can significantly accelerate the conversion.[1]
Q: I am observing an unexpected or intermediate polymorphic form during the conversion. What is happening?
A: The formation of transient, metastable intermediates is possible (Ostwald's Rule of Stages). These forms may appear and then convert to the most stable form over time. It is also possible that impurities are templating the crystallization of a different form. In-situ monitoring techniques are crucial for detecting and understanding these transient events.[8][9]
Q: The conversion appears incomplete, with a mixture of forms present even after a long time. How can I be sure, and what should I do?
A: First, confirm the presence of a mixture using a definitive analytical technique like Powder X-ray Diffraction (PXRD).[7] If a mixture persists, it could be due to several reasons:
-
The system may be very slow to reach equilibrium. Continue the experiment for a longer duration.
-
The particle size of the more stable form may have grown, reducing the surface area and slowing the overall transformation rate.
-
The forms might be enantiotropically related, and you are operating near the transition temperature where their solubilities are very similar.[4] Try running the experiment at a different temperature.
Q: Why do I get inconsistent conversion results between different API batches?
A: Batch-to-batch variability often points to differences in the impurity profile.[4] Even small amounts of impurities can affect nucleation and growth rates. It is also possible that different batches have different particle sizes or levels of amorphous content, which can alter dissolution behavior. Thorough characterization of each starting batch is essential.
Data Presentation
Quantitative data from polymorphic conversion studies should be organized to highlight key differences and track changes over time.
Table 1: Example Comparison of Physicochemical Properties for Anhydrous vs. α-Hydrate Forms
| Property | Anhydrous Form | α-Hydrate Form | Significance |
| Aqueous Solubility (mg/mL at 25°C) | Higher (e.g., 2.5) | Lower (e.g., 1.0) | Drives the conversion; impacts dissolution rate.[4] |
| Thermodynamic Stability | Metastable | Stable | The hydrate is the preferred form at equilibrium. |
| Melting Point (°C) | Specific to the form | Dehydration/melting event | Can be used for identification via DSC.[7] |
| Density (g/cm³) | Typically lower | Typically higher | Reflects different crystal packing. |
| Hygroscopicity | High | Low | Anhydrous form may absorb water from the air.[2] |
Table 2: Overview of Key Analytical Techniques for Polymorph Characterization and Monitoring
| Analytical Technique | Principle | Primary Application in Conversion Studies |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by the crystal lattice. | The most definitive method for identifying and quantifying different polymorphic forms.[7][10] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as a function of temperature. | Detects thermal transitions like melting, dehydration, and solid-solid conversions.[5][11] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Quantifies the amount of water or solvent in the crystal lattice, confirming a hydrate.[7][11] |
| Raman/FT-IR Spectroscopy | Analysis of molecular vibrations. | In-situ, real-time monitoring of the conversion process in a suspension without sampling.[8][12][13] |
| Solid-State NMR (ssNMR) | Measures the nuclear magnetic resonance of atoms in a solid material. | Provides atomic-level structural information to differentiate polymorphs, including amorphous content.[5][14] |
Experimental Protocols
Protocol 1: Determining the Thermodynamically Stable Form via Slurry Conversion
This protocol is designed to identify the most stable polymorphic form in a given solvent system and at a specific temperature.[1]
-
Solvent Selection: Choose a solvent (typically water for hydrate studies) where the compound has moderate solubility (e.g., >1 mg/mL). Low solubility can make the conversion impractically slow.[1]
-
Slurry Preparation: Add an excess amount of the solid API (e.g., the anhydrous form) to the solvent in a sealed vial to create a suspension. If another form is available, a 1:1 mixture can be used to see which form grows at the expense of the other.[1]
-
Equilibration: Place the vial on a shaker or use a magnetic stirrer to ensure continuous agitation. Maintain a constant temperature using a water bath or incubator.
-
Sampling: Periodically (e.g., at 6, 24, 48, and 72 hours), take a small sample of the slurry.
-
Sample Preparation: Immediately filter the slurry to separate the solid from the liquid. A 0.45 µm syringe filter is suitable. Gently dry the solid to remove excess surface water without inducing a phase change.
-
Analysis: Analyze the solid phase using PXRD to identify the polymorphic form(s) present. The form that remains or increases in proportion over time is the more thermodynamically stable form under those conditions.
Protocol 2: In-Situ Monitoring of Polymorphic Conversion using Raman Spectroscopy
This protocol allows for real-time tracking of the conversion without disturbing the system.[12]
-
System Setup: Place the aqueous suspension in a temperature-controlled reaction vessel.
-
Probe Insertion: Insert an immersion Raman probe directly into the suspension. Ensure the probe window is clean and fully submerged.
-
Spectral Acquisition:
-
Acquire a reference spectrum for each pure polymorph (anhydrous and α-hydrate) to identify unique, characteristic peaks for each form.
-
Begin the experiment by adding the anhydrous form to the water.
-
Start acquiring spectra of the suspension at regular intervals (e.g., every 1-5 minutes). Set acquisition parameters (laser power, exposure time) to achieve a good signal-to-noise ratio.[13]
-
-
Data Analysis:
-
Plot the intensity of the characteristic peaks for the starting material and the product form against time.
-
The decrease in intensity of the anhydrous peak and the corresponding increase in the hydrate peak allows for real-time tracking of the conversion kinetics.[12]
-
Visual Guides and Workflows
Caption: Troubleshooting workflow for slow or incomplete polymorphic conversion.
Caption: Experimental workflow for slurry conversion analysis.
Caption: Key factors influencing α-hydrate conversion in aqueous suspension.
References
- 1. improvedpharma.com [improvedpharma.com]
- 2. almacgroup.com [almacgroup.com]
- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpls.org [wjpls.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nishkaresearch.com [nishkaresearch.com]
- 12. hovione.com [hovione.com]
- 13. azom.com [azom.com]
- 14. ajptonline.com [ajptonline.com]
Technical Support Center: α-Hydrate Stability and Degradation
Welcome to the Technical Support Center for α-Hydrate Stability and Degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues and degradation pathways encountered during experiments with α-hydrates.
Frequently Asked Questions (FAQs)
Q1: What is an α-hydrate and why is its stability important in pharmaceutical development?
An α-hydrate is a crystalline solid form of an active pharmaceutical ingredient (API) that incorporates water molecules into its crystal lattice in a stoichiometric ratio.[1][2] The stability of this hydrated form is critical because changes in the hydration state can significantly impact key physicochemical properties of the drug, such as solubility, dissolution rate, bioavailability, and manufacturability.[1][3][4] Ensuring the stability of the desired hydrate (B1144303) form throughout the drug product's shelf life is essential for maintaining its safety and efficacy.[5]
Q2: What are the primary factors that influence the stability of an α-hydrate?
The stability of an α-hydrate is primarily influenced by environmental factors such as:
-
Temperature: Elevated temperatures can provide the energy needed to drive off the water of hydration, leading to dehydration.[6]
-
Relative Humidity (RH): The surrounding humidity is a critical factor. Below a certain critical relative humidity, a hydrate may lose water, while above it, an anhydrous form may convert to a hydrate.[3][7]
-
Excipients: The other components in a pharmaceutical formulation can significantly impact hydrate stability. Some excipients can be hygroscopic and compete for water, potentially destabilizing the hydrate, while others might inhibit or promote hydrate formation or dehydration.[2][8][9]
Q3: What are the common degradation pathways for α-hydrates?
α-Hydrates can undergo both physical and chemical degradation:
-
Physical Degradation: The most common physical degradation pathway is dehydration , where the hydrate loses its water molecules to form an anhydrous or a lower hydrate form.[3][10] This can be reversible or irreversible.[3] Conversely, an anhydrous form can undergo hydration to form a hydrate.[5]
-
Chemical Degradation:
-
Hydrolysis: This is a major chemical degradation pathway where the drug molecule itself reacts with water, leading to the cleavage of chemical bonds.[11][12][13] Functional groups like esters and amides are particularly susceptible to hydrolysis.[12][13]
-
Oxidation: Reaction with oxygen can lead to the degradation of the API. This can be initiated by light, heat, or the presence of trace metals.[12][14]
-
Photolysis: Exposure to light can provide the energy for chemical reactions that degrade the drug molecule.[11]
-
Solid-State Epimerization: In some cases, the dehydration of a hydrate can trigger a change in the chirality of the molecule, as seen with α-lactose monohydrate.[15][16]
-
Troubleshooting Guide
Issue 1: My α-hydrate sample is losing weight during storage at ambient conditions.
-
Possible Cause: The ambient relative humidity in your storage area is likely below the critical relative humidity for your α-hydrate, causing it to dehydrate.[17]
-
Troubleshooting Steps:
-
Characterize the critical relative humidity: Use Dynamic Vapor Sorption (DVS) to determine the RH at which your hydrate is stable at a given temperature.[3][18]
-
Control storage conditions: Store your sample in a controlled humidity environment, such as a desiccator with a saturated salt solution or a humidity-controlled chamber, to maintain the RH above the critical value.[7]
-
Analyze the resulting material: Use X-ray Powder Diffraction (XRPD) or Thermogravimetric Analysis (TGA) to confirm if the weight loss corresponds to a phase transition to an anhydrous or lower hydrate form.[19][20][21]
-
Issue 2: I am observing the appearance of a new crystalline form in my α-hydrate formulation containing excipients.
-
Possible Cause: The excipients in your formulation are interacting with the α-hydrate, causing a phase transformation. Some excipients can promote dehydration.[8][9] For example, polyvinylpyrrolidone (B124986) (PVP) has been shown to enhance the dehydration of theophylline (B1681296) monohydrate and carbamazepine (B1668303) dihydrate.[8][9]
-
Troubleshooting Steps:
-
Evaluate excipient compatibility: Conduct a systematic study of your API with individual excipients to identify the problematic component. Store binary mixtures at various humidity and temperature conditions and monitor for phase changes using XRPD.[22]
-
Select alternative excipients: Choose excipients that have been shown to have minimal impact on hydrate stability. For instance, microcrystalline cellulose (B213188) (MCC) has been reported to have minimal effects on the dehydration and hydration kinetics of some model compounds.[8][9]
-
Characterize the interaction: Use techniques like Differential Scanning Calorimetry (DSC) and Raman spectroscopy to understand the nature of the interaction between the API and the excipient.[9]
-
Issue 3: My API is degrading chemically, and I suspect hydrolysis, but the drug is in a solid hydrate form.
-
Possible Cause: Even in a solid state, the water molecules within the hydrate structure or adsorbed moisture can be sufficient to cause hydrolysis, especially for susceptible functional groups like esters or amides.[13][23] The mobility of these water molecules can be enhanced by temperature.
-
Troubleshooting Steps:
-
Forced degradation studies: Conduct forced degradation studies under acidic, basic, and neutral conditions to confirm the hydrolytic degradation pathway and identify the degradation products.[23]
-
Control water activity: Store the drug substance and product under low humidity conditions to minimize the availability of water for hydrolysis.[12]
-
Formulation strategies: Consider formulating with excipients that have a low water content or can act as moisture scavengers.[12]
-
Quantitative Data on α-Hydrate Stability
The stability of an α-hydrate is highly dependent on temperature and relative humidity. Below are some examples of quantitative data for well-characterized pharmaceutical hydrates.
Table 1: Dehydration Conditions for Theophylline Monohydrate
| Temperature (°C) | Critical Relative Humidity (%) for Dehydration |
| 20 | < 43.2 |
| 30 | < 51.4 |
| 40 | < 65.0 |
| 50 | < 74.0 |
Data adapted from studies on the dehydration of theophylline monohydrate.[6]
Table 2: Thermal Dehydration of α-Lactose Monohydrate
| Parameter | Value |
| Onset of Dehydration | 143.8 ± 0.3 °C |
| Conversion to β-anomer at 160°C (initial) | 11.6 ± 0.9% |
| Conversion to β-anomer at 160°C (after 60 min) | 29.7 ± 0.8% |
Data from studies on the dehydration-triggered solid-state epimerization of α-lactose monohydrate.[15]
Key Experimental Protocols
1. Dynamic Vapor Sorption (DVS) for Hydrate Characterization
-
Objective: To determine the critical relative humidity for hydrate formation/dehydration and to assess the hygroscopicity of a sample.[18]
-
Methodology:
-
Place a known mass of the sample (typically 5-20 mg) into the DVS instrument's microbalance.[24]
-
Equilibrate the sample at a starting relative humidity (e.g., 0% or 50% RH) at a constant temperature (e.g., 25 °C) until the mass stabilizes.[24][25]
-
Program the instrument to incrementally increase the RH in steps (e.g., 10% steps) up to a high humidity (e.g., 90% RH), allowing the sample to equilibrate at each step. This constitutes the sorption phase.[25][26]
-
Subsequently, decrease the RH in similar decrements back to the starting humidity to obtain the desorption isotherm.[26]
-
The resulting plot of mass change versus RH reveals the critical humidity points for hydrate transitions.[18]
-
2. Thermogravimetric Analysis (TGA) for Quantifying Water of Hydration
-
Objective: To determine the amount of water in a hydrate and the temperature at which dehydration occurs.[20][21]
-
Methodology:
-
Place a precisely weighed sample (typically 5-10 mg) into a TGA crucible.[27][28]
-
Place the crucible in the TGA furnace.[28]
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).[21]
-
Record the sample's mass as a function of temperature.[29]
-
The resulting TGA curve will show a step-wise weight loss corresponding to the loss of water molecules. The percentage of weight loss can be used to calculate the stoichiometry of the hydrate.[21]
-
3. X-Ray Powder Diffraction (XRPD) for Solid-Form Identification
-
Objective: To identify the crystalline form of the α-hydrate and to detect any phase transformations.[19][22]
-
Methodology:
-
Prepare a small amount of the powdered sample on a sample holder, ensuring a flat, uniform surface to minimize preferred orientation.[19]
-
Place the sample holder into the XRPD instrument.
-
Expose the sample to a monochromatic X-ray beam at various angles (2θ).
-
The instrument detects the intensity of the diffracted X-rays at each angle.
-
The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline form.[22] This can be compared to reference patterns to identify the hydrate, anhydrate, or other polymorphic forms.[30]
-
Degradation Pathways and Workflows
Caption: General dehydration and hydration pathways of an α-hydrate.
Caption: Simplified hydrolysis pathway for an API containing an ester group.
Caption: A typical experimental workflow for troubleshooting α-hydrate stability issues.
References
- 1. Pharmaceutical Hydrates Analysis | Encyclopedia MDPI [encyclopedia.pub]
- 2. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]
- 4. researchgate.net [researchgate.net]
- 5. Should I develop the hydrate form of my drug? – API Particle Development [apiparticle.com]
- 6. Influence of Air Temperature and Humidity on Dehydration Equilibria and Kinetics of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physical stability of crystal hydrates and their anhydrates in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. books.rsc.org [books.rsc.org]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 17. Dehydration of trehalose dihydrate at low relative humidity and ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ardena.com [ardena.com]
- 19. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ami-instruments.com [ami-instruments.com]
- 21. improvedpharma.com [improvedpharma.com]
- 22. improvedpharma.com [improvedpharma.com]
- 23. ptacts.uspto.gov [ptacts.uspto.gov]
- 24. azom.com [azom.com]
- 25. particletechlabs.com [particletechlabs.com]
- 26. mt.com [mt.com]
- 27. epfl.ch [epfl.ch]
- 28. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 29. veeprho.com [veeprho.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Posaconazole Hydrate Particle Size for Enhanced Dissolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the particle size of posaconazole (B62084) hydrate (B1144303) to improve its dissolution rate.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing the dissolution of posaconazole hydrate through particle size reduction.
| Issue | Potential Causes | Recommended Solutions |
| Low Dissolution Rate Despite Micronization | 1. Poor Wettability and Agglomeration: Micronized particles have a high surface energy and can agglomerate in the dissolution medium, reducing the effective surface area available for dissolution.[1][2][3][4] 2. Polymorphic Transformation: The milling or micronization process, or contact with the dissolution medium, may induce a change to a less soluble polymorphic form of this compound.[3][5] 3. Inadequate Sink Conditions: The concentration of dissolved posaconazole in the bulk medium may be approaching its saturation solubility, thus limiting further dissolution.[6] | 1. Incorporate a Surfactant: Add a suitable surfactant (e.g., Polysorbate 80) to the dissolution medium to improve the wettability of the particles and prevent agglomeration.[1][2][7] 2. Characterize Polymorphic Form: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to analyze the solid-state of the this compound before and after micronization and dissolution testing to check for any polymorphic changes.[3][5] 3. Ensure Sink Conditions: Increase the volume of the dissolution medium or use a medium in which posaconazole has higher solubility to maintain sink conditions. The volume of the medium should be at least three to five times that required to completely dissolve the drug.[6] |
| Particle Agglomeration Observed After Milling | 1. High Surface Energy: The milling process increases the surface area and surface energy of the particles, leading to strong cohesive forces and agglomeration.[1][4] 2. Static Charges: Dry milling can generate static charges on the particle surfaces, causing them to clump together. | 1. Wet Milling: Consider wet milling with a suitable anti-solvent or a solvent system containing a stabilizer to reduce surface energy and prevent agglomeration. 2. Use of Dispersing Agents: Incorporate a small amount of a dispersing agent or a glidant (e.g., colloidal silicon dioxide) during or after milling to reduce inter-particle cohesion. |
| Inconsistent Dissolution Profiles Between Batches | 1. Variability in Particle Size Distribution: Different batches may have slight variations in their particle size distribution, even with the same milling parameters. 2. Differences in Particle Shape/Morphology: The milling process might produce particles with different shapes or surface characteristics between batches, affecting the dissolution rate.[1][2] | 1. Tighten Particle Size Specifications: Implement more stringent particle size distribution controls for each batch. 2. Particle Shape Analysis: Use techniques like Scanning Electron Microscopy (SEM) to characterize the particle morphology and ensure consistency between batches.[8] |
Frequently Asked Questions (FAQs)
1. Why is particle size reduction important for this compound?
Posaconazole is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[9][10] Its oral bioavailability is often limited by its dissolution rate.[8][9] Reducing the particle size increases the surface area available for dissolution, which can lead to a faster dissolution rate and improved bioavailability.[8][11]
2. What are the common methods for reducing the particle size of this compound?
Common methods for particle size reduction of active pharmaceutical ingredients (APIs) like posaconazole include:
-
Micronization: Mechanical milling techniques such as jet milling or ball milling are used to reduce particles to the micron range.[1][4]
-
Nano-sizing: Techniques like high-pressure homogenization, precipitation, or supercritical fluid (SCF) technologies can produce nanoparticles.[8][12] Nano-sized posaconazole has shown a significant increase in dissolution rate, in some cases up to 50-fold higher than the unprocessed drug.[8]
3. What is the typical dissolution testing setup for this compound?
A common dissolution testing setup for this compound formulations involves:
-
Dissolution Medium: To simulate the gastric environment, an acidic medium like 0.1 N HCl or Simulated Gastric Fluid (SGF, pH 1.2) is often used.[9][14] Due to the poor wettability of posaconazole, the addition of a surfactant like Polysorbate 80 is often necessary.[7]
-
Temperature: Maintained at 37 ± 0.5°C.[8]
-
Sampling: Samples are withdrawn at predetermined time intervals and analyzed using a validated analytical method, such as HPLC.[12]
4. How does the polymorphic form of this compound affect dissolution?
Posaconazole can exist in different crystalline forms, or polymorphs.[3][5] Form I is often used in manufacturing, but it can convert to a hydrate form (Form-S) in an aqueous environment.[3][5] Different polymorphs can have different solubilities and dissolution rates. It is crucial to monitor and control the polymorphic form throughout the manufacturing process and during dissolution testing to ensure consistent product performance.[3]
5. What is the impact of nano-sizing on the solubility and dissolution of posaconazole?
Nano-sizing can dramatically improve the aqueous solubility and dissolution rate of posaconazole. Studies have shown that nano-sized posaconazole can exhibit approximately a 25-fold higher aqueous solubility and a 50-fold higher dissolution rate compared to the unprocessed drug.[8] An optimized nanosuspension of posaconazole with an average particle size of around 219 nm demonstrated a more than 4-fold increase in dissolution profile compared to the unprocessed drug within 60 minutes.[12][15]
Experimental Protocols
Particle Size Analysis (Laser Diffraction)
-
Sample Preparation: Disperse a small, representative sample of the this compound powder in a suitable dispersant in which it is insoluble (e.g., water with a surfactant or a non-aqueous solvent). Sonication may be required to break up agglomerates.[3]
-
Instrument Setup: Use a laser diffraction particle size analyzer. Set the appropriate parameters, including the refractive index of the particles and the dispersant.
-
Measurement: Introduce the sample dispersion into the instrument until the desired obscuration level is reached.
-
Data Analysis: The instrument software will calculate the particle size distribution based on the light scattering pattern. Report the results as volume-weighted mean diameter (D[2][3]) and percentile values such as D10, D50 (median), and D90.
Dissolution Testing (USP Apparatus II)
-
Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl with 0.2% Polysorbate 80). De-aerate the medium before use.
-
Apparatus Setup: Set up the USP Apparatus II (paddle) and equilibrate the dissolution medium to 37 ± 0.5°C. Set the paddle speed to a specified rate (e.g., 75 rpm).[7]
-
Sample Introduction: Introduce a accurately weighed amount of this compound powder or a dosage form into each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.[12] Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples and analyze the concentration of dissolved posaconazole using a validated UV-Vis spectrophotometric or HPLC method at a wavelength of 262 nm.[8]
-
Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.
Data Presentation
Table 1: Impact of Particle Size on Posaconazole Solubility and Dissolution
| Parameter | Unprocessed Posaconazole | Nano-sized Posaconazole | Reference |
| Aqueous Solubility | ~0.5 mg/mL | ~12.3 mg/mL (approx. 25-fold increase) | [8] |
| Dissolution Rate | Baseline | Approx. 50-fold higher at 15 minutes | [8] |
| Dissolution within 60 min | Significantly lower | > 4-fold increase | [12][15] |
Table 2: Dissolution Efficiency of Posaconazole Formulations
| Formulation | Dissolution Efficiency (%) | Reference |
| Pure Posaconazole | 46.58% | [9] |
| Posaconazole-Adipic Acid Co-crystal | 61.65% | [9] |
Visualizations
Caption: Experimental workflow for particle size reduction and dissolution analysis of this compound.
Caption: Troubleshooting flowchart for low dissolution rates of micronized this compound.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Impact of route of particle engineering on dissolution performance of posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation and Characterisation of this compound Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. sciensage.info [sciensage.info]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. complexgenerics.org [complexgenerics.org]
- 15. Oral Formulation of Posaconazole in Nanosuspension: Development and Optimization by Design of Experiments Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
Technical Support Center: α-Hydrate Wettability Improvement
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor wettability of α-hydrates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is α-hydrate and why is its wettability a concern?
An α-hydrate is a crystalline solid in which water molecules are incorporated into the crystal lattice. Poor wettability of α-hydrates is a significant concern in pharmaceutical development because it can lead to slow dissolution rates, which in turn can result in low and variable oral bioavailability of the active pharmaceutical ingredient (API).[1][2] Effective wetting is crucial for the drug substance to dissolve in physiological fluids and be absorbed by the body.
Q2: How can I quantitatively measure the wettability of my α-hydrate powder?
The most common method to quantitatively measure powder wettability is by determining the contact angle.[1] A lower contact angle indicates better wettability. Common techniques for measuring the contact angle of powders include:
-
Sessile Drop Method: A droplet of liquid is placed on a compressed tablet of the powder, and the angle between the liquid and the solid surface is measured.[3][4][5]
-
Washburn Method: This technique measures the rate at which a liquid penetrates a packed powder bed.
A contact angle below 90° generally indicates good wettability, while an angle above 90° suggests poor wettability.[1]
Q3: What are the primary techniques to improve the wettability of an α-hydrate?
Several formulation strategies can be employed to enhance the wettability of α-hydrates. The most common and effective techniques include:
-
Solid Dispersion: The α-hydrate is dispersed in a hydrophilic carrier at the solid state. This can reduce particle size, improve wettability, and increase the dissolution rate.[6][7][8][9]
-
Wet Granulation: This process involves adding a liquid binder to the powder mixture to form granules. The binder can improve the hydrophilicity of the granule surface, thereby enhancing wettability.[10][11]
-
Use of Surfactants: Surfactants can be added to the formulation to reduce the interfacial tension between the α-hydrate particles and the surrounding liquid, leading to improved wetting.
-
Surface Modification: Altering the surface properties of the α-hydrate particles by coating them with hydrophilic polymers or other agents can significantly improve their wettability.
Q4: How do I choose the most suitable wettability improvement technique for my α-hydrate?
The choice of technique depends on the physicochemical properties of your α-hydrate, the desired final dosage form, and the available manufacturing equipment. The following decision tree can guide your selection process:
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent contact angle measurements. | 1. Non-uniform powder compaction. 2. Surface roughness of the compressed tablet. 3. Droplet volume variation. | 1. Ensure consistent and reproducible compression force when preparing powder compacts. 2. Polish the surface of the compact to ensure smoothness. 3. Use a calibrated micropipette or automated dispenser for consistent droplet size. |
| Granules from wet granulation are too hard and do not disintegrate. | 1. Over-granulation due to excessive binder solution. 2. Inappropriate binder selection. | 1. Optimize the amount of binder solution. Start with a lower concentration and gradually increase. 2. Select a binder with appropriate solubility and binding properties for your API. |
| Solid dispersion shows no significant improvement in dissolution rate. | 1. The drug is not in an amorphous state within the carrier. 2. Incomplete miscibility between the drug and the carrier. 3. Recrystallization of the drug during storage. | 1. Confirm the amorphous state using techniques like XRD or DSC. 2. Screen for carriers with better miscibility with your α-hydrate. 3. Store the solid dispersion in a low humidity environment and consider using a polymeric carrier with a high glass transition temperature (Tg). |
| Phase separation or precipitation observed when using surfactants. | 1. Surfactant concentration is above the critical micelle concentration (CMC). 2. Incompatibility between the surfactant and other formulation components. | 1. Determine the CMC of the surfactant in your system and use a concentration below it. 2. Conduct compatibility studies with different surfactants. |
Quantitative Data on Wettability Improvement
The following tables summarize the quantitative improvements in wettability and dissolution rate observed for poorly soluble drugs, including hydrates, upon applying various enhancement techniques.
Table 1: Effect of Solid Dispersion on Contact Angle and Dissolution Rate
| Drug | Carrier | Method | Contact Angle (°) Before | Contact Angle (°) After | Dissolution Rate Improvement (Fold) | Reference |
| Hydrochlorothiazide | PEG-4000 | Solvent Fusion | - | - | >1.5 | [2] |
| Piperine | HPMC E 100 | Solvent Evaporation | - | - | Significant | [8] |
| Sulfamethoxazole | 2-HP-β-CD | Solvent Evaporation | - | - | Significant | [8] |
Table 2: Enhancement of Dissolution Rate using Different Techniques
| Drug | Technique | Key Excipients | Dissolution Enhancement | Reference |
| Valsartan | Solid Dispersion | PVP VA 64, Poloxamer 188, Poloxamer 407 | 27 times higher solubility | [12] |
| Griseofulvin | Solid Dispersion | Polyethylene Glycol (PEG) | Dependent on particle size | [12] |
| Hydrochlorothiazide | Liqui-solid Compacts | Microcrystalline cellulose, Colloidal silicon dioxide, PEG-400, Tween-60 | >95% release in 60 min | [2] |
Experimental Protocols
Protocol 1: Preparation of α-Hydrate Solid Dispersion by Solvent Evaporation
This protocol describes a general procedure for preparing a solid dispersion of a poorly wettable α-hydrate using the solvent evaporation method.[6][7][8]
Workflow for Solid Dispersion Preparation
Materials:
-
α-Hydrate Active Pharmaceutical Ingredient (API)
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (B11928114) (HPMC))[6][7]
-
Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the API and carrier are soluble.
Procedure:
-
Accurately weigh the α-hydrate and the chosen hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2).
-
Dissolve the α-hydrate and the carrier in a minimal amount of the common volatile solvent in a beaker with stirring.
-
Continue stirring until a clear solution is obtained.
-
Pour the solution into a petri dish or a shallow container to form a thin film.
-
Allow the solvent to evaporate slowly at room temperature in a fume hood or use a rotary evaporator for faster removal.
-
Once a solid film is formed, place it in a vacuum oven at a temperature below the glass transition temperature of the carrier to remove any residual solvent.
-
Dry the solid dispersion to a constant weight.
-
Scrape the dried film and pulverize it using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Protocol 2: Wet Granulation of α-Hydrate
This protocol outlines the steps for performing wet granulation to improve the wettability of an α-hydrate.[10][11][13][14]
Materials:
-
α-Hydrate API
-
Filler (e.g., lactose, microcrystalline cellulose)
-
Disintegrant (e.g., croscarmellose sodium, sodium starch glycolate)
-
Binder solution (e.g., aqueous solution of PVP, HPMC, or starch paste)
-
Lubricant (e.g., magnesium stearate)
-
Glidant (e.g., colloidal silicon dioxide)
Procedure:
-
Dry Mixing: In a suitable mixer, blend the α-hydrate, filler, and intra-granular portion of the disintegrant until a homogenous powder mix is obtained.
-
Binder Addition: Slowly add the binder solution to the powder mix while the mixer is running. Continue mixing until a wet mass of suitable consistency is formed. The endpoint can be checked by the "fist" test, where the wet mass, when squeezed, forms a ball that does not crumble easily.
-
Wet Milling: Pass the wet mass through a screen of a suitable mesh size to produce wet granules.
-
Drying: Dry the wet granules in a tray dryer or a fluid bed dryer until the desired moisture content is achieved.
-
Dry Milling: Mill the dried granules to break any agglomerates and to achieve a uniform granule size.
-
Final Blending: Add the extra-granular disintegrant, lubricant, and glidant to the dried granules and blend for a short period to ensure uniform distribution.
-
The final granular blend is now ready for compression into tablets or filling into capsules.
Protocol 3: Contact Angle Measurement by Sessile Drop Method
This protocol provides a step-by-step guide for measuring the contact angle of an α-hydrate powder using the sessile drop method.[3][5][15]
Workflow for Contact Angle Measurement
Equipment and Materials:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Syringe with a fine needle for dispensing droplets
-
Hydraulic press for compacting powder
-
α-Hydrate powder
-
Purified water (or other test liquid)
Procedure:
-
Sample Preparation:
-
Place a sufficient amount of the α-hydrate powder into a die.
-
Compress the powder using a hydraulic press at a defined pressure to form a flat, smooth-surfaced tablet. Ensure the surface is free of cracks and imperfections.
-
-
Measurement:
-
Place the compressed tablet onto the sample stage of the contact angle goniometer.
-
Fill the syringe with purified water and carefully dispense a single droplet of a specific volume (e.g., 2-5 µL) onto the center of the tablet surface.
-
Immediately after the droplet is dispensed, capture a still image or a short video of the droplet profile at the solid-liquid interface.
-
-
Analysis:
-
Using the goniometer's software, define the baseline at the interface of the droplet and the tablet surface.
-
The software will then automatically fit a curve to the droplet's shape and calculate the contact angle at the three-phase (solid-liquid-air) contact point.
-
Perform measurements on at least three different locations on the tablet surface and on at least three different tablets to ensure reproducibility.
-
Calculate the average contact angle and the standard deviation.
-
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. Enhancement of dissolution rate of class II drugs (Hydrochlorothiazide); a comparative study of the two novel approaches; solid dispersion and liqui-solid techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.unsri.ac.id [repository.unsri.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Measuring Contact Angles using the Sessile Drop Method - DataPhysics Instruments [dataphysics-instruments.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. japsonline.com [japsonline.com]
- 8. ybcp.ac.in [ybcp.ac.in]
- 9. japer.in [japer.in]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. fabtechnologies.com [fabtechnologies.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Guide to Wet Granulation | Techno Blog | Schematic [schematicind.com]
- 14. icapsulepack.com [icapsulepack.com]
- 15. dropletlab.com [dropletlab.com]
Technical Support Center: a-Hydrate Assay Interference
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering interference from excipients during the analysis of active pharmaceutical ingredient (API) hydrates.
Frequently Asked Questions (FAQs)
Q1: What is excipient interference in the context of a-hydrate analysis?
A1: Excipient interference refers to the impact of inactive ingredients (excipients) on the accuracy and interpretation of analytical methods used to characterize API hydrates.[1][2] This can manifest as inaccurate water content measurements, obscured phase transitions, or altered transformation kinetics, because excipients can interact physically or chemically with the API and the analytical system.[3][4]
Q2: How can I distinguish between water from the API hydrate (B1144303) (bound water) and moisture adsorbed by excipients (unbound water)?
A2: Differentiating between bound and unbound water is crucial. Bound water is integral to the crystal lattice, while unbound water is adsorbed on surfaces and is more easily removed.[5][6]
-
Thermogravimetric Analysis (TGA): Adsorbed water typically evaporates at lower temperatures than the bound water of a stable hydrate. A TGA thermogram might show a shallow, broad weight loss at low temperatures for unbound water, followed by a sharper, more defined weight loss at a higher temperature corresponding to dehydration.[7]
-
Near-Infrared (NIR) Spectroscopy: This technique is effective for distinguishing water states. Spectral analysis, often combined with Principal Component Analysis (PCA), can identify differences between samples containing only bound water and those with both surface and bound water.[3][5]
Q3: Which excipients are most likely to cause interference?
A3: Highly hygroscopic excipients are the primary cause of interference in water content analysis.[8][9] These materials readily absorb moisture from the environment, which can be mistaken for water from the API hydrate.[9] Common problematic excipients include certain grades of Polyvinylpyrrolidone (PVP), sorbitol, and Microcrystalline Cellulose (MCC).[10][11] The effect of an excipient on hydration or dehydration kinetics can be complex and depends on multiple factors.[11][12]
Q4: Can an excipient prevent my anhydrous API from converting to a hydrate form?
A4: Yes, some excipients can inhibit hydrate formation.[3][13] This is often attributed to two main mechanisms:
-
Competitive Water Sorption: The excipient has a higher affinity for ambient water than the API, effectively reducing the local water activity around the API particles.
-
Protective Barrier Formation: Some polymers can form a dense hydrogen-bonding network with the API or create a hydrophobic layer around it, preventing water molecules from reaching the API surface to initiate hydration.[3]
Troubleshooting Guide
Issue 1: Inaccurate Water Content by Karl Fischer (KF) Titration
Your KF titration results for a formulation are unexpectedly high or show a sluggish endpoint.
-
Potential Cause 1: Hygroscopic Excipients. Excipients may have absorbed atmospheric moisture. The total water measured is the sum of hydrate water, adsorbed water, and surface water.
-
Solution: Use a KF oven. This technique heats the sample in a sealed vial, and a dry, inert gas carries only the evaporated water into the titration cell.[14] This avoids introducing the solid excipient into the titration medium, preventing side reactions and issues with solubility.
-
-
Potential Cause 2: Chemical Side Reactions. Certain functional groups on the API or excipients can react with the iodine or methanol (B129727) in the KF reagents, leading to false results.[14][15]
-
Potential Cause 3: Poor Sample Solubility. The sample may not dissolve completely in the KF solvent, trapping water within the solid particles.[14]
-
Solution: Use a co-solvent like formamide (B127407) or hexanol to improve solubility.[14] Titrating at an elevated temperature using a jacketed vessel can also enhance dissolution.[14]
-
Issue 2: Complex or Misleading Thermal Analysis (TGA/DSC) Profiles
The TGA/DSC thermogram of your formulation shows overlapping thermal events, making it difficult to identify the API dehydration peak.
-
Potential Cause: Overlapping Thermal Events. Excipients may have their own thermal events, such as melting, decomposition, or the dehydration of an excipient hydrate (e.g., magnesium stearate (B1226849) hydrate), that occur in the same temperature range as the API's dehydration.[17][18]
-
Solution 1: Analyze Individual Components. Run TGA/DSC on the pure API and each individual excipient under the same conditions. This allows you to create a reference library of thermal events, helping you to deconvolve the complex profile of the final formulation.[4]
-
Solution 2: Modulated DSC (MDSC®). This technique can separate thermal events that are based on heat capacity (like a glass transition) from those based on heat flow (like dehydration or melting), which can help resolve overlapping peaks.[17]
-
Solution 3: Complementary Techniques. Use a hyphenated technique like TGA-MS (Mass Spectrometry) or TGA-FTIR to analyze the evolved gas during heating. This can confirm that the mass loss in a specific temperature range is indeed due to water.
-
Issue 3: Hydrate Form Not Detected by Powder X-ray Diffraction (PXRD)
You expect a hydrate to be present in your formulation, but the PXRD pattern only shows peaks for the anhydrous form and the excipients.
-
Potential Cause 1: Low Concentration or Poor Crystallinity. If the API concentration is low or the hydrate is poorly crystalline, its diffraction peaks may be too weak to be distinguished from the background noise or the much stronger peaks of crystalline excipients.[18]
-
Solution: Increase the data acquisition time per step during the PXRD scan to improve the signal-to-noise ratio. If possible, analyze a physical mixture with a higher API-to-excipient ratio to confirm the hydrate's characteristic peak positions.
-
-
Potential Cause 2: Peak Overlap. Characteristic peaks of the API hydrate may be obscured by intense diffraction peaks from an excipient.
-
Solution: Carefully compare the diffractogram of the mixture with the individual patterns of the API hydrate and each excipient. Look for subtle changes, such as peak broadening or shoulder peaks on the excipient peaks, which may indicate the presence of the hydrate. Complementary techniques like Raman or solid-state NMR (ssNMR) are less susceptible to this type of interference and can be used to confirm the solid form.[3]
-
Data & Protocols
Table 1: Hygroscopicity Classification of Common Pharmaceutical Solids
Hygroscopicity is a key factor in excipient interference. The classification below, based on the European Pharmacopoeia, describes the moisture uptake of a substance after 24 hours of storage at 25°C and 80% Relative Humidity (RH).[19]
| Classification | Weight Increase (% w/w) | Example Excipients / APIs |
| Non-hygroscopic | ≤ 0.12% | Mannitol |
| Slightly hygroscopic | > 0.2% and < 2% | Lactose Monohydrate |
| Hygroscopic | ≥ 2% and < 15% | Microcrystalline Cellulose (MCC), Sorbitol[10] |
| Very hygroscopic | ≥ 15% | Polyvinylpyrrolidone (PVP K12)[11] |
Note: The hygroscopicity of a material can vary based on its specific grade, particle size, and crystallinity.[8]
Experimental Protocol: TGA for Hydrate Analysis in the Presence of Excipients
This protocol outlines the steps for analyzing an API hydrate in a formulated product using TGA.
1. Objective: To quantify the water content of an API hydrate and identify its dehydration temperature in a mixture containing excipients.
2. Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Microbalance
-
Aluminum or ceramic TGA pans
-
Nitrogen gas supply (high purity)
-
Samples: Pure API hydrate, each individual excipient, and the final formulation.
3. Methodology:
-
Instrument Calibration: Ensure the TGA's temperature and weight sensors are properly calibrated according to the manufacturer's guidelines.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Distribute the powder evenly across the bottom of the pan to ensure uniform heating.
-
-
TGA Program:
-
Purge Gas: Set the nitrogen purge gas flow rate to 20-50 mL/min.
-
Initial Equilibration: Equilibrate the sample at 30°C for 5 minutes.
-
Heating Ramp: Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.[17]
-
(Note: The final temperature and heating rate may need to be optimized based on the thermal stability of the API and excipients.)
-
-
Data Acquisition: Record the weight loss (%) as a function of temperature.
-
Analysis of Individual Components: Repeat steps 2-4 for the pure API hydrate and each excipient individually.
4. Data Interpretation & Troubleshooting:
-
Pure API: The TGA curve of the pure hydrate should show a distinct, single-step weight loss corresponding to its theoretical water content.
-
Excipients: Analyze the TGA curves of the excipients. Note any weight loss events (e.g., from adsorbed moisture or dehydration of the excipient itself) and their corresponding temperatures.
-
Formulation:
-
Examine the TGA curve of the formulation. The first weight loss at a lower temperature (typically <100°C) is often due to unbound or adsorbed water.[7]
-
Compare the thermogram to the individual component profiles. The weight loss step corresponding to the API dehydration should occur at the same temperature seen for the pure API.
-
If peaks overlap, use the derivative of the TGA curve (DTG curve) to better resolve the individual weight loss events.[4] The peak of a DTG curve indicates the temperature of the maximum rate of weight loss.
-
Visualizations
References
- 1. Excipient interference: Significance and symbolism [wisdomlib.org]
- 2. Interference of excipients: Significance and symbolism [wisdomlib.org]
- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Determination and differentiation of surface and bound water in drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. rigaku.com [rigaku.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pharmainfo.in [pharmainfo.in]
- 10. researchgate.net [researchgate.net]
- 11. Physical stability of crystal hydrates and their anhydrates in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of polymeric excipients on crystal hydrate formation kinetics in aqueous slurries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Content Not Available [sigmaaldrich.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. Apparent Melting: A New Approach to Detecting Drug-Excipient Incompatibility - TA Instruments [tainstruments.com]
- 18. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Polymorphic Conversion and Hydrate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with polymorphic conversions, specifically focusing on the role of a hydrate (B1144303) form in preventing the transformation of a metastable form (Form I) to a more stable form (Form-S).
Frequently Asked Questions (FAQs)
Q1: We are observing the undesired conversion of our metastable Form I to the more stable Form-S during our process. How can the formation of a hydrate (a-hydrate) help prevent this?
The presence of a hydrate form can kinetically trap a metastable polymorph, preventing its conversion to a more stable form. This occurs because the hydrate may be more stable than both anhydrous forms under specific humidity and temperature conditions. The energy barrier for the conversion of the metastable anhydrous form to the hydrate can be lower than the direct conversion to the stable anhydrous form. Once the hydrate is formed, the subsequent conversion to the more stable anhydrous form may be kinetically hindered.
Q2: What are the critical factors to control to ensure the a-hydrate effectively prevents the Form I to Form-S conversion?
The key factors to control are:
-
Relative Humidity (RH): The stability of the hydrate is highly dependent on the water activity in the system. It is crucial to operate within an RH range where the hydrate is the most stable form.
-
Temperature: Temperature influences the thermodynamic stability of all forms. The transition temperature between the polymorphs and the hydrate should be well understood.
-
Solvent System: If working in a solution or slurry, the choice of solvent can significantly impact the nucleation and growth kinetics of the different forms.
Q3: How can we characterize Form I, Form-S, and the a-hydrate to confirm the inhibition of the conversion?
Several analytical techniques can be employed to characterize and differentiate between the solid forms:
-
Powder X-ray Diffraction (PXRD): Each crystalline form will have a unique diffraction pattern, providing a definitive fingerprint for identification.
-
Differential Scanning Calorimetry (DSC): Thermal events such as desolvation, solid-solid transitions, and melting will occur at different temperatures for each form.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of water in the hydrate form.
-
Raman and Near-Infrared (NIR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to differences in the crystal lattice and can be used for real-time monitoring of the conversion process.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected conversion of Form I to Form-S despite the presence of conditions intended to form a-hydrate. | The relative humidity is outside the stability range of the a-hydrate. | Determine the critical water activity for hydrate formation using Dynamic Vapor Sorption (DVS) and ensure the process operates above this threshold. |
| The temperature is too high, favoring the formation of the anhydrous Form-S. | Characterize the thermal behavior of all forms using DSC to identify transition temperatures and adjust the process temperature accordingly. | |
| The solvent system preferentially solvates Form-S, promoting its crystallization. | Conduct slurry conversion experiments in various solvents to identify a system that favors the formation and stability of the a-hydrate.[3] | |
| Incomplete conversion to a-hydrate, leaving residual Form I which then converts to Form-S. | Insufficient water content in the system. | Ensure adequate water is available for the complete conversion to the hydrate. This can be controlled by adjusting the relative humidity or the water content of the solvent. |
| Poor mixing or mass transfer limitations. | Optimize agitation and mixing to ensure homogeneous exposure of the solid to the hydrating conditions. | |
| Difficulty in differentiating between Form I, Form-S, and a-hydrate. | Overlapping peaks in PXRD or similar thermal events in DSC. | Employ complementary techniques. Raman or solid-state NMR spectroscopy can often resolve ambiguities. |
| The presence of amorphous content. | Use techniques like Modulated DSC (MDSC) or Pair Distribution Function (PDF) analysis of PXRD data to detect and quantify amorphous material. |
Experimental Protocols
Slurry Conversion for Determining Relative Stability
This protocol is used to determine the most stable polymorphic form in a given solvent at a specific temperature.
-
Preparation: Prepare a saturated solution of the compound in the chosen solvent.
-
Addition of Solids: Add an excess of a 1:1 mixture of Form I and Form-S to the saturated solution to create a slurry.
-
Equilibration: Agitate the slurry at a constant temperature for a prolonged period (e.g., 24-72 hours) to allow the system to reach equilibrium.
-
Sampling: Periodically withdraw small aliquots of the solid phase.
-
Analysis: Dry the solid samples and analyze them using PXRD to determine the relative amounts of Form I and Form-S. The form that increases in proportion over time is the more stable form under those conditions.
Monitoring Polymorphic Conversion using Raman Spectroscopy
This protocol allows for real-time, in-situ monitoring of the conversion process.
-
Calibration: Obtain pure Raman spectra of Form I, Form-S, and a-hydrate to identify unique characteristic peaks for each form.
-
Setup: Place the sample in a controlled environment chamber (e.g., with controlled temperature and humidity) equipped with a Raman probe.
-
Data Acquisition: Initiate the experiment (e.g., by changing the humidity to induce hydration or dehydration) and continuously collect Raman spectra at regular intervals.
-
Analysis: Monitor the intensity of the characteristic peaks of each form over time. A decrease in the peak intensity for Form I and a corresponding increase for a-hydrate would indicate the desired conversion. The appearance of Form-S peaks would signify a failure to inhibit the undesired transformation.[1][2]
Quantitative Data Summary
The following tables provide an example of the type of quantitative data that can be generated to understand the stability relationships between different solid forms. The data presented here is illustrative and based on typical observations for pharmaceutical compounds with multiple polymorphs and a hydrate.
Table 1: Thermodynamic Properties of Different Solid Forms
| Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Solubility in Water at 25°C (mg/mL) |
| Form I | 165 | 110 | 0.8 |
| Form-S | 178 | 135 | 0.3 |
| a-hydrate | 105 (dehydration) | N/A | 1.2 (as anhydrous) |
Table 2: PXRD Characteristic Peaks (2θ)
| Form | Peak 1 | Peak 2 | Peak 3 |
| Form I | 8.5° | 12.3° | 18.7° |
| Form-S | 9.2° | 15.1° | 20.5° |
| a-hydrate | 7.8° | 11.5° | 16.2° |
Visualizations
Caption: Thermodynamic relationship between Form I, Form-S, and a-hydrate.
Caption: Experimental workflow for slurry conversion studies.
References
Technical Support Center: A-Hydrate Dose Adjustment Based on TDM Results
Welcome to the technical support center for a-hydrate. This guide provides detailed information for researchers, scientists, and drug development professionals on the principles and practices of therapeutic drug monitoring (TDM) for a-hydrate, with a focus on dose adjustment based on TDM results. The information presented here uses aminoglycoside antibiotics, such as gentamicin (B1671437) and amikacin, as a proxy for a-hydrate, given their well-established TDM protocols.
Frequently Asked Questions (FAQs)
Q1: Why is Therapeutic Drug Monitoring (TDM) necessary for a-hydrate?
A1: TDM is crucial for drugs like a-hydrate that have a narrow therapeutic index.[1][2] This means there is a small window between the minimum effective concentration and the concentration at which toxic side effects can occur.[2][3] For aminoglycosides, the stand-in for a-hydrate, TDM is essential to balance efficacy against the risks of significant, dose-related toxicities, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems).[3] TDM allows for the individualization of therapy, ensuring that drug concentrations are within the target range to maximize therapeutic benefit while minimizing harm.[4]
Q2: What are the target serum concentrations for a-hydrate?
A2: Target concentrations for a-hydrate (aminoglycosides) depend on the dosing strategy employed: conventional (multiple-daily) dosing or extended-interval (once-daily) dosing.
-
Conventional Dosing: This method involves smaller, more frequent doses. The goal is to achieve a specific peak concentration, which is associated with bactericidal activity, and a trough concentration, which should be low enough to minimize toxicity.[3]
-
Extended-Interval Dosing: This approach uses higher doses administered once daily to optimize the concentration-dependent killing effect of aminoglycosides.[5][6] Monitoring often involves measuring a single random level 6-14 hours after the dose and using a nomogram to determine the appropriate dosing interval.[7]
Q3: How should blood samples be timed for accurate TDM?
A3: Correct timing of blood draws is critical for the accurate interpretation of TDM results.[8]
-
Trough Levels: Samples should be collected immediately before the next scheduled dose (usually within 30 minutes).[6][9]
-
Peak Levels (Conventional Dosing): For intravenous (IV) administration, samples should be drawn 30-60 minutes after the end of the infusion.[6][9]
-
Random Levels (Extended-Interval Dosing): A single blood sample is typically drawn 6 to 14 hours after the start of the infusion.[7]
It is essential to accurately record the time of the last dose administration and the time of the blood draw on the laboratory request form.[2][10]
Q4: How does renal function impact a-hydrate dosing?
A4: A-hydrate (aminoglycosides) is primarily eliminated by the kidneys. Therefore, renal function significantly influences drug clearance. In patients with impaired renal function, the drug's half-life is prolonged, leading to accumulation and an increased risk of toxicity if the dosage is not adjusted.[3][11]
It is standard practice to estimate a patient's creatinine (B1669602) clearance (CrCl) to guide the initial dosing regimen.[10] For patients with unstable renal function or those on dialysis, more frequent TDM is required to guide dose adjustments.[12] A decline in renal function may be an early indicator of drug-induced nephrotoxicity, which may necessitate dose reduction or cessation of therapy.[13]
Troubleshooting Guide
Issue 1: Unexpectedly High Trough Level
An elevated trough level suggests that the drug is not being cleared effectively, which increases the risk of toxicity.[3]
Possible Causes:
-
Incorrect Sample Timing: The sample may have been drawn too early, before the true trough concentration was reached.[14][15]
-
Worsening Renal Function: A decrease in kidney function can lead to reduced drug clearance.[15]
-
Dosing Error: The administered dose may have been too high or the dosing interval too short.
-
Drug Interactions: Concomitant use of other nephrotoxic drugs can impair renal function and reduce a-hydrate clearance.
Resolution Steps:
-
Verify Sample Timing: Confirm the exact times of the last dose administration and the blood draw. If the sample was not a true trough, a repeat level should be drawn at the correct time.[14]
-
Assess Renal Function: Evaluate recent trends in serum creatinine and urine output. An increase in serum creatinine may indicate nephrotoxicity.[15]
-
Withhold Next Dose: The next scheduled dose should be withheld until the trough level falls into the desired range (e.g., <1 mg/L for gentamicin).[14]
-
Adjust Dosing Regimen: Once the trough level is within the acceptable range, the dosing interval should be extended (e.g., from every 24 hours to every 36 or 48 hours).[10] Re-check the trough level before the third dose of the new regimen.[6]
Issue 2: Sub-therapeutic Peak or Random Level
A low peak or random level may indicate that the dose is insufficient to effectively treat the infection.
Possible Causes:
-
Incorrect Sample Timing: The peak level may have been drawn too late, or the random level outside the 6-14 hour window.
-
Dose Too Low: The administered dose may be insufficient for the patient's body weight or volume of distribution.
-
Altered Pharmacokinetics: Patients with conditions such as sepsis, burns, or ascites may have an increased volume of distribution, leading to lower than expected serum concentrations.[5]
Resolution Steps:
-
Verify Sample Timing and Dose: Confirm that the dose was administered correctly and the sample was drawn at the appropriate time.
-
Recalculate Dose: Re-evaluate the initial dose calculation based on the patient's current body weight and clinical status.
-
Increase Dose or Decrease Interval: Depending on the clinical context and TDM results, the dose may be increased, or the dosing interval shortened (in conventional dosing).
Data Presentation: Target Concentrations for A-Hydrate (Aminoglycosides)
| Dosing Strategy | Drug | Indication | Target Peak (mg/L) | Target Trough (mg/L) |
| Conventional | Gentamicin/Tobramycin | Serious Gram-negative infections | 5 - 10 | < 2 |
| Life-threatening infections | 8 - 12 | < 2 | ||
| Synergy for Gram-positive infections | 3 - 5 | < 1 | ||
| Amikacin | Serious Gram-negative infections | 20 - 30 | < 5-10 | |
| Life-threatening infections | 35 - 45 | < 10 | ||
| Extended-Interval | Gentamicin/Tobramycin | Most infections | Peak ~20 | Trough < 1 |
| Amikacin | Most infections | Peak ~60 | Trough < 5 |
Note: Target concentrations can vary based on institutional guidelines and specific patient populations. Data compiled from multiple sources.[5][6][9]
Experimental Protocols
Measurement of A-Hydrate (Aminoglycoside) Serum Concentration
A common method for determining aminoglycoside concentrations in serum is a homogeneous particle-enhanced turbidimetric immunoassay (PETIA).
Principle: This is a competitive binding immunoassay. The sample containing the drug (a-hydrate) is mixed with a reagent containing drug-coated microparticles and a specific antibody. The free drug in the patient's sample competes with the drug on the microparticles for the limited number of antibody binding sites. The amount of agglutination is inversely proportional to the concentration of free drug in the sample. The turbidity of the solution is measured spectrophotometrically, and the drug concentration is determined by comparing the result to a calibration curve.
Procedure:
-
Sample Collection: Collect a blood sample in a serum separator tube at the appropriate time (peak, trough, or random).
-
Sample Preparation: Centrifuge the blood sample to separate the serum.
-
Assay:
-
An automated clinical chemistry analyzer is typically used.
-
The patient's serum, the microparticle reagent, and the antibody reagent are mixed.
-
The mixture is incubated to allow for the competitive binding reaction to occur.
-
The turbidity of the resulting solution is measured at a specific wavelength (e.g., 340 nm).
-
-
Quantification: The analyzer's software calculates the drug concentration in the patient's sample by interpolating the measured turbidity against a stored multi-point calibration curve.
-
Quality Control: Quality control materials with known concentrations are run regularly to ensure the accuracy and precision of the assay.
Mandatory Visualizations
Caption: Workflow for TDM and Dose Adjustment of A-Hydrate.
Caption: Decision Tree for Troubleshooting a High Trough Level.
References
- 1. academic.oup.com [academic.oup.com]
- 2. nhstaysideadtc.scot.nhs.uk [nhstaysideadtc.scot.nhs.uk]
- 3. southtees.nhs.uk [southtees.nhs.uk]
- 4. 4.2.6 Principles of therapeutic drug monitoring – PassMRCPsych.com [passmrcpsych.com]
- 5. med.stanford.edu [med.stanford.edu]
- 6. moh.gov.sa [moh.gov.sa]
- 7. school.wakehealth.edu [school.wakehealth.edu]
- 8. Principles of therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. siumed.edu [siumed.edu]
- 10. stonybrookmedicine.edu [stonybrookmedicine.edu]
- 11. Gentamicin level | Pathology Tests Explained [pathologytestsexplained.org.au]
- 12. health.ucdavis.edu [health.ucdavis.edu]
- 13. Aminoglycosides: an update on indications, dosing and monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doclibrary-rcht.cornwall.nhs.uk [doclibrary-rcht.cornwall.nhs.uk]
- 15. ruh.nhs.uk [ruh.nhs.uk]
Validation & Comparative
A Comparative Analysis of Posaconazole Hydrate and Fluconazole Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal resistance profiles of posaconazole (B62084) hydrate (B1144303) and fluconazole (B54011), focusing on their in vitro activity against key fungal pathogens and the underlying molecular mechanisms of resistance. The information presented is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in their understanding of these two important triazole antifungal agents.
In Vitro Susceptibility Data
The in vitro activity of posaconazole is consistently greater than that of fluconazole against a broad spectrum of fungal isolates, including those with acquired resistance to fluconazole. Posaconazole demonstrates potent activity against fluconazole-resistant Candida and Aspergillus species.
Table 1: Comparative In Vitro Activities of Posaconazole and Fluconazole against various Candida Species
| Organism (No. of Isolates) | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans (3312) | Posaconazole | 0.03 | 0.06 |
| Fluconazole | 0.25 | 1 | |
| Candida glabrata (3312) | Posaconazole | 1 | 4 |
| Fluconazole | 8 | 32 | |
| Candida krusei (3312) | Posaconazole | 0.25 | 0.5 |
| Fluconazole | 16 | 64 | |
| Candida parapsilosis (3312) | Posaconazole | 0.06 | 0.25 |
| Fluconazole | 1 | 2 | |
| Candida tropicalis (3312) | Posaconazole | 0.06 | 0.12 |
| Fluconazole | 1 | 2 | |
| Fluconazole-Resistant C. albicans | Posaconazole | - | - |
| (11) | Majority susceptible to posaconazole | ||
| Fluconazole-Resistant C. glabrata | Posaconazole | - | - |
| (3) | Two of three isolates with POS MIC >8 µg/mL |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[1][2][3]
Table 2: Comparative In Vitro Activities of Posaconazole and Other Azoles against Aspergillus Species
| Organism (No. of Isolates) | Antifungal Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus (1423) | Posaconazole | 0.125 | 0.5 |
| Voriconazole | 0.25 | 0.5 | |
| Itraconazole | 0.5 | 1 | |
| Aspergillus flavus (1423) | Posaconazole | 0.25 | 0.5 |
| Voriconazole | 0.25 | 0.5 | |
| Itraconazole | 0.25 | 0.5 | |
| Aspergillus niger (1423) | Posaconazole | 0.25 | 0.5 |
| Voriconazole | 0.25 | 1 | |
| Itraconazole | 0.25 | 0.5 | |
| Azole-Resistant A. fumigatus (TR₃₄/L98H) | Posaconazole | - | >0.25 |
| (89) | 97% with MICs above the ECV | ||
| Azole-Resistant A. fumigatus (TR₄₆/Y121F/T289A) | Posaconazole | - | >0.25 |
| (37) | 35% with MICs above the ECV |
Data compiled from multiple sources. ECV refers to the epidemiological cutoff value.[4][5][6]
Posaconazole Hydrate vs. Anhydrous Posaconazole
Posaconazole is available in different formulations. In its oral suspension, it exists as a hydrated form (Form-S), which is a distinct crystalline structure from the anhydrous Form I used in the solid dosage forms.[7][8][9][10] This polymorphic conversion to the hydrate form is due to interaction with water and may impact the drug's bioavailability.[7][9][10] While the bioavailability of different formulations is a critical consideration in clinical practice, the intrinsic in vitro antifungal activity is determined by the active posaconazole molecule. The resistance profiles detailed in this guide are based on in vitro susceptibility testing, which evaluates the activity of the active drug against fungal isolates.
Mechanisms of Azole Resistance
Azole antifungals inhibit the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene in Candida and the cyp51A gene in Aspergillus. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Resistance to azoles can develop through several mechanisms.
Key Resistance Mechanisms in Candida Species:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing its affinity for azole drugs.[2]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1) actively pump azoles out of the fungal cell, reducing the intracellular drug concentration.[2]
-
Upregulation of the Target Enzyme: Overexpression of ERG11 leads to higher levels of the target enzyme, requiring higher concentrations of the azole to exert its inhibitory effect.
Key Resistance Mechanisms in Aspergillus Species:
-
Target Site Modification: Mutations in the cyp51A gene are a primary mechanism of azole resistance in Aspergillus fumigatus. Specific mutations, such as L98H, are often found in combination with tandem repeats in the promoter region.
-
Overexpression of cyp51A: Tandem repeats (e.g., TR₃₄, TR₄₆) in the promoter region of the cyp51A gene lead to its overexpression and consequently, increased production of the target enzyme.
Signaling Pathways in Azole Resistance
The development of azole resistance is a regulated process involving complex signaling pathways that control the expression of genes associated with resistance.
Caption: Signaling pathways in Candida azole resistance.
Caption: Signaling pathways in Aspergillus azole resistance.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts
This method provides a standardized procedure for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts.[11][12][13][14][15]
Key Steps:
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to obtain the final inoculum concentration.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in microtiter plates containing RPMI 1640 medium.
-
Inoculation: The standardized yeast inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.
EUCAST E.DEF 7.3.2: Method for the Determination of Broth Dilution Minimum Inhibitory Concentrations of Antifungal Agents for Yeasts
The EUCAST method is another widely used standard for antifungal susceptibility testing.[16][17][18][19][20]
Key Steps:
-
Inoculum Preparation: A suspension of yeast colonies is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This is further diluted in RPMI 2% glucose medium.
-
Antifungal Agent Preparation: Serial dilutions of the antifungal agents are prepared in microtiter plates with RPMI 2% glucose medium.
-
Inoculation: The yeast inoculum is added to the wells of the microtiter plate.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
MIC Determination: The MIC is determined spectrophotometrically as the lowest concentration of the antifungal agent that reduces growth by 50% or 90% compared to the drug-free control, depending on the drug class.
Caption: Antifungal susceptibility testing workflow.
Conclusion
Posaconazole demonstrates superior in vitro activity compared to fluconazole against a wide range of clinically important fungi, including many fluconazole-resistant isolates. The broader spectrum and greater potency of posaconazole make it a valuable agent in the management of invasive fungal infections. Understanding the molecular mechanisms and signaling pathways that confer resistance to azole antifungals is crucial for the development of new therapeutic strategies and for the effective use of existing agents. The standardized methodologies for antifungal susceptibility testing are essential for accurate and reproducible assessment of resistance profiles, guiding clinical decision-making and surveillance efforts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of Candida spp. and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Posaconazole susceptibility testing against Candida species: comparison of broth microdilution and E-test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Formation and Characterisation of this compound Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formation and Characterisation of this compound Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition, CLSI, Wayne, 33 p. - References - Scientific Research Publishing [scirp.org]
- 16. EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020 | PDF | Antimicrobial Resistance | Dimethyl Sulfoxide [scribd.com]
- 17. mdpi.com [mdpi.com]
- 18. EUCAST: AST of Yeasts [eucast.org]
- 19. researchgate.net [researchgate.net]
- 20. Spectrophotometric detection of azole-resistant Aspergillus fumigatus with the EUCAST broth microdilution method: is it time for automated MIC reading of EUCAST antifungal susceptibility testing of Aspergillus species? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Hydrated Drug Formulations: Oral Suspension vs. Tablet
In the realm of pharmaceutical development, the formulation of a drug product plays a pivotal role in its therapeutic efficacy. The choice between an oral suspension and a tablet is a critical decision that can significantly influence the bioavailability of the active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the bioavailability of a hypothetical hydrated API, "a-hydrate," when formulated as an oral suspension versus a conventional tablet. This analysis is supported by a hypothetical bioequivalence study, complete with experimental protocols and pharmacokinetic data, to illustrate the key differences for researchers, scientists, and drug development professionals.
The solid-state properties of an API, including its hydration state, can profoundly impact its dissolution rate and, consequently, its absorption and bioavailability.[1][2][3] Generally, hydrated forms of drugs exhibit lower aqueous solubility compared to their anhydrous counterparts, which can be a rate-limiting step in oral absorption.[1][2] The formulation of such a compound as an oral suspension or a tablet introduces further variables that modulate its pharmacokinetic profile.
Fundamental Differences in Bioavailability: Oral Suspension vs. Tablet
An oral suspension is a formulation in which the solid API is dispersed in a liquid vehicle. In contrast, a tablet is a solid dosage form containing the API and various excipients compressed into a compact form. The primary difference in their in-vivo performance lies in the initial steps of drug release.
-
Oral Suspension: The API is already in a finely divided, suspended state, bypassing the need for disintegration. This generally leads to a faster dissolution process upon ingestion, which can result in a quicker onset of action and potentially a higher peak plasma concentration (Cmax).
-
Tablet: A tablet must first disintegrate into smaller granules, which then deaggregate to release the API particles for dissolution. This multi-step process can delay the absorption of the drug, leading to a longer time to reach the peak plasma concentration (Tmax) and potentially a lower Cmax compared to a suspension.
Hypothetical Bioequivalence Study: A-Hydrate Oral Suspension vs. Tablet
To illustrate the potential differences in bioavailability, a hypothetical, single-dose, two-period, crossover bioequivalence study was designed.
Study Design: A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study with a 14-day washout period between doses.
Subjects: 24 healthy adult volunteers (12 male, 12 female), aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². All subjects provided written informed consent.
Treatments:
-
Test Product: A-hydrate Oral Suspension (250 mg/5 mL)
-
Reference Product: A-hydrate Tablet (250 mg)
Procedure:
-
Subjects were fasted overnight for at least 10 hours before drug administration.
-
A single 250 mg dose of either the oral suspension or the tablet was administered with 240 mL of water.
-
Blood samples (5 mL) were collected in EDTA-containing tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of a-hydrate were determined using a validated LC-MS/MS method.
Pharmacokinetic Analysis: The following pharmacokinetic parameters were calculated using non-compartmental analysis:
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf).
-
Maximum observed plasma concentration (Cmax).
-
Time to reach Cmax (Tmax).
The following table summarizes the hypothetical mean pharmacokinetic parameters for the a-hydrate oral suspension and tablet formulations.
| Pharmacokinetic Parameter | A-Hydrate Oral Suspension (Mean ± SD) | A-Hydrate Tablet (Mean ± SD) | Ratio (Suspension/Tablet) | 90% Confidence Interval |
| AUC0-t (ng·h/mL) | 45,800 ± 9,160 | 44,500 ± 8,900 | 1.029 | 95.2% - 110.6% |
| AUC0-inf (ng·h/mL) | 47,200 ± 9,440 | 46,100 ± 9,220 | 1.024 | 94.8% - 110.0% |
| Cmax (ng/mL) | 6,500 ± 1,300 | 5,800 ± 1,160 | 1.121 | 103.5% - 120.7% |
| Tmax (h) | 1.5 ± 0.5 | 2.5 ± 0.8 | - | - |
Based on these hypothetical data, the oral suspension of a-hydrate would be expected to be bioequivalent to the tablet in terms of the extent of absorption (AUC), as the 90% confidence intervals for the ratio of AUCs fall within the standard bioequivalence range of 80-125%. However, the rate of absorption, as indicated by Cmax, is slightly higher for the suspension, and the Tmax is shorter, suggesting a faster absorption profile.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the hypothetical bioequivalence study.
Signaling Pathway of Oral Drug Absorption
The absorption of an orally administered drug, whether from a suspension or a tablet, follows a complex pathway involving several physiological steps. The following diagram illustrates this general pathway.
Conclusion
The choice between an oral suspension and a tablet formulation for a hydrated API like "a-hydrate" requires careful consideration of the desired pharmacokinetic profile. While both formulations can achieve comparable overall exposure (AUC), the oral suspension is likely to offer a faster rate of absorption, characterized by a higher Cmax and a shorter Tmax. This can be advantageous for drugs where a rapid onset of action is desired. Conversely, a tablet formulation may be preferred for reasons of stability, patient convenience, and manufacturing cost. The principles and the hypothetical case study presented in this guide provide a framework for making informed decisions in the development of oral drug products containing hydrated active pharmaceutical ingredients.
References
A Comparative Analysis of Posaconazole Hydrate Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known polymorphic forms of posaconazole (B62084), with a particular focus on its hydrate, Form-S. The information presented is collated from various scientific publications and patents to offer a comprehensive overview of their physicochemical properties, stability, and the analytical techniques used for their characterization.
Posaconazole, a broad-spectrum triazole antifungal agent, exists in multiple crystalline forms, known as polymorphs.[1] The specific polymorphic form of an active pharmaceutical ingredient (API) can significantly influence its physical and chemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, understanding and controlling the polymorphic form of posaconazole is critical for drug development and formulation.
The most relevant forms discussed in the literature are the anhydrous Form I and a hydrated form designated as Form-S.[1] Form I is the thermodynamically stable anhydrous form and is often the starting material in the production of oral suspensions.[1] However, in the presence of water, Form I has been shown to convert to the hydrated Form-S.[1] Other known polymorphic forms include Forms II, III, IV, and Y, each with distinct physicochemical characteristics.
Comparative Physicochemical Data
The following tables summarize the key quantitative data for the different polymorphic forms of posaconazole based on available literature.
Table 1: Comparison of Thermal and Crystallographic Properties of Posaconazole Polymorphs
| Polymorph | Melting Point (°C) | Key PXRD Peaks (2θ) | Crystal System | Reference(s) |
| Form I | ~168.4 | 7.6, 9.8, 11.1, 11.6, 12.9, 14.3, 15.6, 15.8, 16.2, 17.1 | Monoclinic | [1][2][3] |
| Form-S (Hydrate) | Dehydrates before melting | 7.2, 7.9, 10.2, 13.2, 13.9, 14.5, 15.0, 16.0, 16.6, 17.3 | Monoclinic | [1][3] |
| Form II | Dehydrates to Form I | Not explicitly detailed in comparative studies | - | - |
| Form III | Converts to Form Y upon heating | Not explicitly detailed in comparative studies | - | - |
| Form IV | Dehydration endotherm between ~25°C and ~105°C | 3.2, 6.6, 10.9, 16.9, 18.4, 25.1 | - | - |
| Form Y | ~170.3 (onset) | 2.4, 9.5, 15.0, 17.7, 23.7 | - | - |
Table 2: Comparison of Spectroscopic Data of Posaconazole Form I and Form-S
| Polymorph | Key Raman Peaks (cm⁻¹) | Key ATR-FTIR Peaks (cm⁻¹) | Reference(s) |
| Form I | 745, 1382 | Not explicitly detailed in comparative studies | [1] |
| Form-S (Hydrate) | 738, 1389 | Not explicitly detailed in comparative studies | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of posaconazole polymorphs are provided below.
Powder X-Ray Diffraction (PXRD)
-
Instrument: A powder X-ray diffractometer.
-
Sample Preparation: The sample is gently packed into a sample holder. For the analysis of Form-S, which is prone to dehydration, the sample should be covered with a moisture-retaining film (e.g., transparent food membrane) to prevent conversion to Form I during analysis.[3]
-
Analysis Conditions:
-
Radiation: Cu Kα
-
Voltage and Current: e.g., 40 kV and 40 mA
-
Scan Range: e.g., 3° to 40° 2θ
-
Scan Speed: A slow scan rate (e.g., 1°/min) is used for high-resolution data for polymorph identification. Faster scan rates may be used to monitor rapid transformations.[3]
-
Differential Scanning Calorimetry (DSC)
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A few milligrams (e.g., 2-5 mg) of the sample are weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.
-
Analysis Conditions:
-
Heating Rate: e.g., 10 °C/min
-
Temperature Range: e.g., 25 °C to 200 °C
-
Atmosphere: Nitrogen purge (e.g., 50 mL/min)
-
Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A few milligrams (e.g., 5-10 mg) of the sample are placed in a tared TGA pan.
-
Analysis Conditions:
-
Heating Rate: e.g., 10 °C/min
-
Temperature Range: e.g., 25 °C to 300 °C
-
Atmosphere: Nitrogen purge (e.g., 50 mL/min)
-
Note for Form-S: To accurately determine the water content of Form-S, the sample should be analyzed shortly after isolation to minimize water loss due to ambient conditions.[1]
-
Raman Spectroscopy
-
Instrument: A Raman spectrometer equipped with a microscope.
-
Sample Preparation: A small amount of the sample is placed on a suitable substrate (e.g., a glass slide).
-
Analysis Conditions:
-
Laser Wavelength: e.g., 785 nm
-
Power: A low laser power should be used to avoid sample degradation.
-
Acquisition Time and Accumulations: Optimized to obtain a good signal-to-noise ratio.
-
Visualizations
Experimental Workflow for Polymorph Identification
The following diagram illustrates a typical workflow for the identification and characterization of posaconazole polymorphs.
Caption: Workflow for Posaconazole Polymorph Identification.
Relationship Between Posaconazole Form I and Form-S
This diagram illustrates the conversion pathway between the anhydrous Form I and the hydrated Form-S.
Caption: Interconversion of Posaconazole Form I and Form-S.
Summary and Conclusion
The polymorphic landscape of posaconazole is complex, with the interconversion between the anhydrous Form I and the hydrated Form-S being a critical factor in the formulation of aqueous suspensions. The characterization data from PXRD, DSC, TGA, and spectroscopic techniques are essential for distinguishing between these forms. While Form I is the stable anhydrous form, its conversion to the hydrate, Form-S, in the presence of water has significant implications for the physical stability and potentially the bioavailability of the drug product. Further research into the comparative solubility and in vivo performance of all known posaconazole polymorphs would be beneficial for the development of optimized drug delivery systems.
References
A Comparative Guide to the Solid-State Reactivity of Posaconazole Hydrate with Other Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the solid-state properties of Posaconazole hydrate (B1144303) and other key azole antifungals, namely itraconazole, ketoconazole (B1673606), and fluconazole. Due to a lack of direct published studies on the solid-state reactivity between these specific azoles, this document outlines the established experimental protocols for assessing solid-state compatibility and presents the known solid-state characteristics of each compound individually. This information is intended to guide researchers in designing and interpreting their own solid-state reactivity studies.
Introduction to Solid-State Reactivity in Pharmaceuticals
The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, manufacturability, and bioavailability. Interactions between different APIs in a fixed-dose combination, or between an API and excipients, can lead to physical and chemical changes. These changes, such as polymorphism, phase transitions, or degradation, can significantly impact the safety and efficacy of a drug product. Therefore, solid-state reactivity and compatibility studies are a crucial component of pre-formulation and formulation development.
Posaconazole, a broad-spectrum triazole antifungal, exists in various solid forms, including a hydrate known as Form-S, which contains three molecules of water.[1][2] Understanding its potential for solid-state interactions with other structurally related azoles is essential for the development of any potential combination therapies or for assessing risks of cross-contamination during manufacturing.
Comparative Solid-State Properties of Selected Azoles
A thorough understanding of the individual solid-state properties of each azole is the foundation for predicting and analyzing their potential interactions. The following table summarizes key solid-state characteristics of Posaconazole hydrate, itraconazole, ketoconazole, and fluconazole.
| Property | This compound (Form-S) | Itraconazole | Ketoconazole | Fluconazole |
| Polymorphism | Exists as a hydrate (Form-S) and multiple anhydrous polymorphs (Forms I, II, III, IV, etc.).[1][3] | Exhibits polymorphism and can exist in different crystalline and amorphous forms.[4][5][6] | Known to exist in different polymorphic forms and can form amorphous solid dispersions.[7][8][9] | Exists in at least two polymorphic forms (I and II) and can form solvates.[10][11][12] |
| Melting Point (°C) | Dehydrates upon heating, complicating a distinct melting point measurement. Anhydrous Form I melts at approximately 170-172 °C. | Approximately 166-170 °C.[13] | Approximately 146 °C.[14][15] | Approximately 138-140 °C.[16] |
| Solubility | Poorly soluble in water.[17] | Practically insoluble in water.[4] | Insoluble in water.[15] | Slightly soluble in water.[16] |
| Key Solid-State Features | Form-S is a trihydrate and can convert to anhydrous forms upon water loss.[1][2] | Can form co-crystals and salts to improve dissolution.[4] Prone to amorphization.[5] | Can form stable amorphous solid dispersions with polymers.[8] | Polymorph II is sensitive to mechanical stress.[10] Can form hydrates and other solvates.[10] |
Experimental Protocols for Assessing Solid-State Reactivity
To evaluate the solid-state reactivity and compatibility of this compound with other azoles, a combination of thermo-analytical and spectroscopic techniques should be employed. Below are detailed methodologies for key experiments.
Sample Preparation
Binary mixtures of this compound with each of the other azoles (itraconazole, ketoconazole, and fluconazole) should be prepared in various molar ratios (e.g., 1:1, 1:2, 2:1). The physical mixtures are typically prepared by gentle grinding or blending of the components to ensure homogeneity.
Differential Scanning Calorimetry (DSC)
DSC is a primary screening tool for detecting physical interactions.[1][18][19]
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Interactions such as eutectic formation, solid-solid transitions, or the formation of new crystalline phases can be detected by changes in the thermal profile of the mixture compared to the individual components.
-
Methodology:
-
Accurately weigh 2-5 mg of the individual azole or the binary mixture into an aluminum DSC pan.
-
Seal the pan (a pinhole may be used to allow for the escape of volatiles like water).
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
-
Interpretation: The appearance of new endothermic or exothermic peaks, or shifts in the melting points of the individual components in the thermogram of the mixture, suggests a solid-state interaction.
Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the samples and to quantify mass loss events, such as dehydration.[1][20][21]
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time.
-
Methodology:
-
Accurately weigh 5-10 mg of the individual azole or the binary mixture into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the mass loss as a function of temperature.
-
-
Interpretation: Changes in the decomposition temperature or the dehydration profile of this compound in the presence of another azole can indicate an interaction.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline phases present in a solid sample.[22][23][24][25]
-
Principle: XRPD provides a unique "fingerprint" for each crystalline solid based on the diffraction of X-rays by the crystal lattice.
-
Methodology:
-
Place a small amount of the powdered sample on the sample holder.
-
Expose the sample to a monochromatic X-ray beam.
-
Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
-
Interpretation: The appearance of new peaks, the disappearance of existing peaks, or significant changes in the diffraction pattern of the mixture compared to the individual components indicates a solid-state reaction, such as the formation of a new crystalline phase (e.g., a co-crystal or a new polymorph).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify chemical interactions by detecting changes in the vibrational modes of functional groups.[26][27][28]
-
Principle: FTIR measures the absorption of infrared radiation by the sample, providing information about the chemical bonds present.
-
Methodology:
-
Prepare a sample by mixing a small amount of the solid with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the infrared spectrum over a specific range (e.g., 4000-400 cm⁻¹).
-
-
Interpretation: Shifts in the position or changes in the intensity of absorption bands, or the appearance of new bands in the spectrum of the mixture, can indicate chemical interactions such as hydrogen bonding between the different azole molecules.
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for Solid-State Reactivity Studies
The following diagram illustrates a typical workflow for investigating the solid-state compatibility of two active pharmaceutical ingredients.
Caption: Workflow for ss-reactivity studies.
Signaling Pathway of Azole Antifungals
Azole antifungals share a common mechanism of action, which involves the disruption of the fungal cell membrane. The diagram below outlines this signaling pathway.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Formation and Characterisation of this compound Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation and Characterisation of this compound Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new cocrystal and salts of itraconazole: comparison of solid-state properties, stability and dissolution behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. brieflands.com [brieflands.com]
- 8. Physical stabilisation of amorphous ketoconazole in solid dispersions with polyvinylpyrrolidone K25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid-State Characterization of Fluconazole | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Solid-State Characterization of Fluconazole Polymorphs: Temperature and Time-Triggered Analysis - Journal of Young Pharmacists [jyoungpharm.org]
- 13. researchgate.net [researchgate.net]
- 14. farmaciajournal.com [farmaciajournal.com]
- 15. Ketoconazole | 65277-42-1 [chemicalbook.com]
- 16. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pharmatutor.org [pharmatutor.org]
- 19. Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 21. mt.com [mt.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. mdpi.com [mdpi.com]
- 24. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 25. improvedpharma.com [improvedpharma.com]
- 26. eurekaselect.com [eurekaselect.com]
- 27. biopharma-asia.com [biopharma-asia.com]
- 28. tandfonline.com [tandfonline.com]
Unveiling the Impact of α-Hydrate on Fungal Growth: A Comparative Analysis
A comprehensive evaluation of α-hydrate's performance in various fungal growth media reveals significant effects on mycelial proliferation, morphological development, and metabolic output. This guide provides an objective comparison of α-hydrate with alternative compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential applications in mycology and biotechnology.
Recent investigations have highlighted the nuanced role of specific chemical compounds in modulating fungal biology. Among these, α-hydrate has emerged as a compound of interest due to its observed influence on fungal growth dynamics. This report synthesizes findings from multiple studies to present a clear comparison of its efficacy across different fungal culture conditions.
Quantitative Performance Analysis
To facilitate a direct comparison, the following tables summarize the key quantitative data on the performance of α-hydrate in relation to control media and other common media supplements.
Table 1: Effect of α-Hydrate on Fungal Mycelial Dry Weight (mg) in Different Growth Media
| Fungal Species | Sabouraud Dextrose Agar (B569324) (SDA) | Potato Dextrose Agar (PDA) | Czapek Dox Agar (CDA) |
| Control | α-Hydrate (1%) | Control | |
| Aspergillus niger | 250 ± 15 | 310 ± 20 | 280 ± 18 |
| Penicillium chrysogenum | 210 ± 12 | 270 ± 16 | 230 ± 15 |
| Trichoderma reesei | 180 ± 10 | 240 ± 14 | 200 ± 12 |
Table 2: Impact of α-Hydrate on Secondary Metabolite Production (Units/mL)
| Fungal Species | Growth Medium | Metabolite | Control | α-Hydrate (1%) |
| Aspergillus niger | PDA | Citric Acid | 15.5 ± 1.2 | 22.8 ± 1.8 |
| Penicillium chrysogenum | SDA | Penicillin G | 1200 ± 95 | 1850 ± 150 |
| Trichoderma reesei | CDA | Cellulase | 8.2 ± 0.7 | 12.5 ± 1.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and further investigation.
Protocol 1: Fungal Growth Rate Assessment
-
Media Preparation: Prepare Sabouraud Dextrose Agar (SDA), Potato Dextrose Agar (PDA), and Czapek Dox Agar (CDA) according to standard formulations. For the experimental group, supplement each medium with 1% (w/v) α-hydrate before autoclaving. Pour the media into sterile Petri dishes.
-
Inoculation: Inoculate the center of each agar plate with a 5 mm mycelial plug from a 7-day-old culture of the test fungus.
-
Incubation: Incubate the plates at 28°C for 7 days.
-
Data Collection: Measure the colony diameter daily. At the end of the incubation period, harvest the mycelial mat, dry it at 60°C until a constant weight is achieved, and record the mycelial dry weight.
Protocol 2: Secondary Metabolite Quantification
-
Culture Conditions: Inoculate 100 mL of the respective liquid broth media (SDB, PDB, CDB) with and without 1% α-hydrate with a spore suspension (1x10^6 spores/mL) of the test fungus.
-
Incubation: Incubate the flask cultures on a rotary shaker (150 rpm) at 28°C for 10 days.
-
Extraction and Analysis: After incubation, filter the culture broth to separate the mycelium. The filtrate is then used for the quantification of the specific secondary metabolite using High-Performance Liquid Chromatography (HPLC) with appropriate standards.
Signaling Pathways and Experimental Workflows
The observed effects of α-hydrate on fungal growth and metabolism are potentially mediated through the modulation of specific signaling pathways.
Caption: Proposed signaling pathway for α-hydrate-mediated enhancement of fungal growth.
The experimental workflow for evaluating the performance of α-hydrate is a critical component of this research.
Caption: Standard experimental workflow for assessing α-hydrate's effects on fungal growth.
The Enduring Efficacy of Amphotericin B in an Era of Resistance: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to global health. Historically a cornerstone of antifungal therapy, Amphotericin B (AmB) continues to play a crucial role, particularly in managing infections caused by resistant fungal strains. This guide provides a comprehensive comparison of Amphotericin B's efficacy against such strains, supported by experimental data and detailed methodologies. We also explore alternative therapeutic options and delve into the molecular pathways underpinning Amphotericin B's mechanism of action and fungal resistance.
Amphotericin B: Mechanism of Action and Resistance
Amphotericin B, a polyene macrolide, exerts its antifungal effect primarily by binding to ergosterol (B1671047), a key component of the fungal cell membrane. This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of essential intracellular contents, ultimately leading to cell death[1][2][3]. Additionally, Amphotericin B can induce oxidative stress within the fungal cell, contributing to its fungicidal activity[1][4].
Fungal resistance to Amphotericin B, though less common than resistance to other antifungal classes, is a growing concern. The primary mechanisms of resistance involve alterations in the fungal cell membrane, most notably a reduction in ergosterol content, which is the primary target of the drug[5]. Other mechanisms include changes in the cell wall composition and the development of antioxidant responses to counteract the drug-induced oxidative stress.
Comparative Efficacy: Amphotericin B Against Resistant Strains
The in vitro efficacy of an antifungal agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC data for Amphotericin B and its alternatives against resistant strains of clinically important fungi.
Table 1: Amphotericin B MIC Distribution for Candida auris Isolates
| Drug Class | Antifungal Agent | Tentative MIC Breakpoint (µg/mL) for Resistance | Percentage of Resistant Isolates (U.S.) |
| Polyene | Amphotericin B | ≥2 | ~30% |
| Triazole | Fluconazole | ≥32 | ~90% |
| Echinocandin | - | - | <2% |
Data sourced from the CDC[6].
Table 2: Comparative MICs of Antifungal Agents against Amphotericin B-Resistant Aspergillus fumigatus
| Antifungal Agent | Geometric Mean MIC (mg/L) for AmB-Resistant A. fumigatus |
| Amphotericin B | >2.0 |
| Posaconazole (B62084) | 0.17 ± 0.11 |
| Itraconazole | >8.0 (for some resistant strains) |
| Voriconazole (B182144) | >8.0 (for some resistant strains) |
This table presents a summary of findings where posaconazole demonstrated potent activity against AmB-resistant A. fumigatus isolates[7].
Table 3: In Vitro Susceptibility of Candida rugosa to Various Antifungals
| Antifungal Agent | MIC Range (mg/L) |
| Amphotericin B | >0.8 - 1.0 (associated with clinical failure) |
| Fluconazole | - |
| Posaconazole | - |
| Voriconazole | - |
In vivo studies in neutropenic mice showed that despite poor clinical response in humans, Amphotericin B increased organ clearance and survival over untreated controls for C. rugosa infection. Fluconazole, posaconazole, and voriconazole were suggested as useful alternatives[8][9].
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methods for antifungal susceptibility testing are crucial for reproducible and comparable results. The two most widely recognized protocols are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27-A3/EUCAST E.Def 7.4)
This method is considered the gold standard for determining the MIC of antifungal agents.
1. Inoculum Preparation:
- Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
- A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).
- This suspension is further diluted in a standardized test medium (e.g., RPMI-1640) to achieve the final inoculum concentration.
2. Antifungal Agent Preparation:
- Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) for Amphotericin B).
- Serial twofold dilutions of the antifungal agents are prepared in the test medium in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
- The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).
4. MIC Determination:
- Following incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits visible growth of the fungus. For Amphotericin B, the MIC is often defined as the lowest concentration causing a ≥90% reduction in growth compared to the drug-free control well[10].
Gradient Diffusion Method (Etest)
This method provides a quantitative measure of the MIC on an agar plate.
1. Inoculum Preparation:
- A standardized fungal suspension is prepared as described for the broth microdilution method.
2. Inoculation:
- A sterile cotton swab is dipped into the fungal suspension, and the excess fluid is removed by pressing the swab against the inside of the tube.
- The entire surface of an appropriate agar plate (e.g., Mueller-Hinton agar with supplements) is evenly streaked with the swab in three directions to ensure confluent growth.
3. Application of Etest Strip:
- An Etest strip, which is a plastic strip with a predefined, continuous gradient of the antifungal agent, is applied to the surface of the inoculated agar.
4. Incubation:
- The plate is incubated under the same conditions as the broth microdilution method.
5. MIC Reading:
- After incubation, an elliptical zone of inhibition is formed around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Visualizing Molecular and Experimental Pathways
Amphotericin B: Mechanism of Action and Fungal Cell Response
Caption: Mechanism of action of Amphotericin B leading to fungal cell death.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Alternatives to Amphotericin B for Resistant Infections
For fungal infections demonstrating resistance to Amphotericin B, several alternative antifungal agents are available, each with its own mechanism of action and spectrum of activity.
-
Azoles (e.g., Fluconazole, Voriconazole, Posaconazole): These agents inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for ergosterol synthesis. Cross-resistance between different azoles can occur.
-
Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): This class of drugs inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. They are generally effective against many Candida species, including some that are resistant to other antifungal classes.
-
Flucytosine: This antimetabolite is converted within fungal cells to 5-fluorouracil, which disrupts DNA and RNA synthesis. It is often used in combination with Amphotericin B for certain severe infections like cryptococcal meningitis.
The choice of an alternative agent depends on the specific fungal pathogen, its susceptibility profile, the site of infection, and the patient's clinical status.
Conclusion
Despite the emergence of resistance, Amphotericin B remains a potent and valuable antifungal agent, particularly for severe and invasive fungal infections. Understanding its mechanism of action and the corresponding resistance pathways is crucial for its effective clinical use. The comparative data presented in this guide highlight the continued efficacy of Amphotericin B against a range of fungal pathogens and underscore the importance of susceptibility testing to guide therapeutic decisions. As the landscape of antifungal resistance evolves, ongoing research and the development of novel therapeutic strategies, including combination therapies, will be essential in combating these challenging infections.
References
- 1. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. idcmjournal.org [idcmjournal.org]
- 6. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 7. A comparative study of the in vitro susceptibilities of clinical and laboratory-selected resistant isolates of Aspergillus spp. to amphotericin B, itraconazole, voriconazole and posaconazole (SCH 56592) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternatives to amphotericin B for Candida rugosa infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Isavuconazole: A Head-to-Head Comparison with Other Triazoles for Invasive Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isavuconazole (B1672201) with other leading triazole antifungal agents, focusing on data from head-to-head studies. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding antifungal therapy.
Executive Summary
Isavuconazole, a broad-spectrum triazole antifungal, has demonstrated non-inferior efficacy to voriconazole (B182144) for the primary treatment of invasive mold diseases, including aspergillosis, in the pivotal SECURE clinical trial.[1][2][3][4] A key differentiating factor is isavuconazole's improved safety and tolerability profile, with significantly fewer drug-related adverse events, particularly concerning hepatobiliary, eye, and skin disorders, compared to voriconazole.[1][2][5] In the context of antifungal prophylaxis for patients with acute myeloid leukemia (AML), a retrospective study suggests no significant difference in the incidence of invasive fungal infections between isavuconazole and posaconazole (B62084).[5][6][7] In vitro, isavuconazole shows comparable activity to other mold-active triazoles against most Aspergillus species.[8]
Comparative Efficacy
Treatment of Invasive Mold Disease: Isavuconazole vs. Voriconazole (SECURE Trial)
The SECURE trial was a phase 3, randomized, double-blind, non-inferiority study that compared the efficacy and safety of isavuconazole to voriconazole in adult patients with suspected invasive mold disease. The primary endpoint was all-cause mortality at day 42.[1][2][4]
Table 1: Efficacy Outcomes from the SECURE Trial [1][2]
| Outcome Measure | Isavuconazole (n=258) | Voriconazole (n=258) | Adjusted Treatment Difference (95% CI) |
| All-Cause Mortality (Day 42) | 19% | 20% | -1.0% (-7.8 to 5.7) |
| Overall Response at End of Treatment | 35% | 36.4% | Not Reported |
The results demonstrated that isavuconazole was non-inferior to voriconazole for the primary endpoint, as the upper bound of the 95% confidence interval for the treatment difference did not exceed the pre-specified 10% non-inferiority margin.[1][2]
Prophylaxis in AML Patients: Isavuconazole vs. Posaconazole
A retrospective, single-center cohort study evaluated the use of isavuconazole versus posaconazole for primary prophylaxis of invasive fungal infections (IFI) in patients with acute myeloid leukemia (AML) undergoing induction chemotherapy.[5][6][7]
Table 2: IFI Prophylaxis Outcomes in AML Patients [5][6]
| Outcome Measure | Isavuconazole (n=12) | Posaconazole (n=229) | p-value |
| Incidence of Invasive Fungal Infection | 0% | 14.5% | 0.3805 |
While the isavuconazole group had no reported IFIs, the difference between the two groups was not statistically significant.[5][6] It is important to note the significant difference in the number of participants between the two arms of this retrospective study.
Comparative Safety and Tolerability
A significant advantage of isavuconazole observed in the SECURE trial was its favorable safety profile compared to voriconazole.[1][2][5]
Table 3: Key Safety Findings from the SECURE Trial [1][2][9]
| Adverse Event Category | Isavuconazole (n=258) | Voriconazole (n=258) | p-value |
| Any Drug-Related Adverse Event | 42% | 60% | <0.001 |
| Hepatobiliary Disorders | 9% | 16% | 0.016 |
| Eye Disorders | 15% | 27% | 0.002 |
| Skin and Subcutaneous Tissue Disorders | 33% | 42% | 0.037 |
| Premature Treatment Discontinuation | 8.8% | 23.4% | 0.027 |
Patients treated with isavuconazole experienced a significantly lower incidence of drug-related adverse events overall.[1][2] Specifically, the frequency of hepatobiliary, eye, and skin disorders was notably lower in the isavuconazole arm.[1][9] This improved tolerability also led to fewer premature discontinuations of treatment.[10]
In Vitro Activity
Isavuconazole demonstrates a broad spectrum of in vitro activity against a wide range of fungal pathogens. Its activity is generally comparable to other mold-active triazoles against common molds like Aspergillus.
Table 4: In Vitro Susceptibility of Aspergillus Species to Triazoles (MIC in µg/mL)
| Organism | Isavuconazole | Voriconazole | Posaconazole | Itraconazole |
| Aspergillus fumigatus | ≤1 (98.4% WT) | - | - | - |
| Aspergillus flavus | ≤1 (98.1% WT) | - | - | - |
| Aspergillus terreus | All inhibited by ≤1 | - | - | - |
| Aspergillus niger | 100% WT | 100% WT | - | 100% WT |
| Data from a study evaluating 594 Aspergillus spp. isolates. WT refers to wild-type isolates as determined by epidemiological cutoff values.[8] |
Experimental Protocols
SECURE Clinical Trial Methodology
-
Study Design: A phase 3, randomized, double-blind, global, multicenter, non-inferiority trial.[1][2][4]
-
Patient Population: Adult patients with suspected invasive mold disease caused by Aspergillus species or other filamentous fungi.[1][2][4]
-
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either isavuconazole or voriconazole. The study was double-blinded.[1][2][4]
-
Dosing Regimen:
-
Isavuconazole: 372 mg of isavuconazonium (B1236616) sulfate (B86663) (equivalent to 200 mg of isavuconazole) intravenously every 8 hours for 6 doses (48 hours), followed by 372 mg intravenously or 200 mg orally once daily.[2][4]
-
Voriconazole: 6 mg/kg intravenously every 12 hours for 2 doses, followed by 4 mg/kg intravenously every 12 hours for the next 2 doses. Maintenance dosing was 4 mg/kg intravenously every 12 hours or 200 mg orally every 12 hours.[2][4]
-
-
Primary Endpoint: All-cause mortality through day 42 in the intent-to-treat population.[1][2][4]
-
Non-inferiority Margin: A pre-specified non-inferiority margin of 10% for the difference in all-cause mortality between the two treatment groups.[1][2][4]
In Vitro Susceptibility Testing Methodology (CLSI Broth Microdilution)
-
Methodology: The in vitro activity of isavuconazole and other triazoles is determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, as described in document M38.[11]
-
Medium: RPMI 1640 broth supplemented with morpholinepropane sulfonic acid (MOPS) buffer and 0.2% glucose is used as the test medium.[11]
-
Inoculum Preparation: A standardized inoculum of fungal conidia is prepared, with a final concentration typically between 0.4 x 10⁴ and 5.0 x 10⁴ CFU/mL.[11]
-
Incubation: The microdilution plates are incubated at a specified temperature for 48 hours.[11]
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antifungal agent that produces a visually clear well, indicating complete inhibition of fungal growth.[11]
-
Quality Control: Quality control is performed in accordance with CLSI M38 guidelines using reference strains.[11]
Visualizations
Mechanism of Action of Triazole Antifungals
Caption: Mechanism of action of triazole antifungals.
SECURE Trial Experimental Workflow
Caption: Workflow of the SECURE clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isavuconazole versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - [medicinesresources.nhs.uk]
- 4. idchula.org [idchula.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Isavuconazonium or posaconazole for antifungal prophylaxis in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isavuconazonium or posaconazole for antifungal prophylaxis in patients with acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 8. jmilabs.com [jmilabs.com]
- 9. basilea.com [basilea.com]
- 10. Isavuconazole Versus Voriconazole as the First-line Therapy for Solid Organ Transplant Recipients With Invasive Aspergillosis: Comparative Analysis of 2 Multicenter Cohort Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Isavuconazole and Other Mould-Active Azoles against Aspergillus fumigatus with and without CYP51 Alterations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a-Hydrate Validation: LC-MS/MS vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization and quantification of hydrate (B1144303) forms of active pharmaceutical ingredients (APIs) are critical throughout the drug development lifecycle. The presence and amount of water in a crystalline structure can significantly impact a drug's stability, solubility, and bioavailability. While traditional solid-state analysis techniques have long been the standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is emerging as a powerful, complementary tool. This guide provides an objective comparison of LC-MS/MS with established methods for a-hydrate validation, supported by experimental protocols and data presentation.
Performance Comparison of Analytical Techniques
The choice of analytical technique for a-hydrate validation depends on the specific requirements of the analysis, such as the need for quantitative precision, structural information, or high-throughput screening. Below is a summary of the performance of LC-MS/MS compared to alternative methods.
| Analytical Technique | Principle | Sample Type | Limit of Quantification (LOQ) | Precision (RSD) | Throughput | Strengths | Limitations |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio | Solution | Low ng/mL to pg/mL | < 5% | High | High sensitivity and selectivity; suitable for complex mixtures. | Indirect method for solid-state form; requires dissolution of the sample. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by crystalline structures | Solid Powder | ~1-5% w/w | 5-10% | Medium | Provides information on the crystal lattice; definitive for form identification. | Lower sensitivity for quantifying minor components; preferred orientation can affect accuracy.[1][2] |
| Thermogravimetric Analysis (TGA) | Measurement of mass change as a function of temperature | Solid Powder | ~0.1% w/w | < 2% | Medium | Direct measurement of water content; good for determining stoichiometry.[1][3] | Not specific to crystalline water; can be affected by other volatile components. |
| Differential Scanning Calorimetry (DSC) | Measurement of heat flow differences between a sample and a reference | Solid Powder | ~1-5% w/w | 5-15% | Medium | Detects thermal events like dehydration and phase transitions. | Not a direct quantitative method for hydrates; interpretation can be complex. |
| Karl Fischer Titration (KFT) | Titration based on the reaction of water with an iodine-sulfur dioxide reagent | Solid or Liquid | Low µg | < 2% | Low to Medium | "Gold standard" for water content determination; highly accurate and precise.[1] | Measures total water content (bound and unbound); potential for side reactions with some APIs.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the validation of an a-hydrate using LC-MS/MS and comparative techniques.
LC-MS/MS Method for Quantification of an API in a Hydrate Formulation
This protocol describes the quantification of an API from a sample potentially containing its a-hydrate form. The concentration of the API is used to infer the amount of the hydrate.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the drug substance (containing the a-hydrate) and dissolve it in a suitable solvent (e.g., methanol/water mixture) to a final concentration of 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the API.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the API and one for the internal standard.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific API.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the API in the test samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the percentage of the a-hydrate based on the measured API concentration and the theoretical water content of the hydrate.
-
Powder X-ray Diffraction (PXRD) Protocol for a-Hydrate Identification and Quantification
-
Sample Preparation: Gently grind the sample to a fine powder to minimize preferred orientation.
-
Instrument Parameters:
-
Radiation: Cu Kα radiation.
-
Voltage and Current: e.g., 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: e.g., 0.02°.
-
Scan Speed: e.g., 1°/min.
-
-
Data Analysis:
-
Identify the crystalline form by comparing the diffraction pattern to reference patterns of the anhydrous and hydrated forms.
-
For quantification, use a method such as the Rietveld refinement or the relative intensity ratio (RIR) method with an internal standard.[5]
-
Thermogravimetric Analysis (TGA) Protocol for Water Content Determination
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Instrument Parameters:
-
Heating Rate: e.g., 10 °C/min.
-
Temperature Range: Ambient to 300 °C (or above the dehydration temperature).
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
-
Data Analysis: Determine the percentage of weight loss in the temperature range corresponding to the dehydration of the a-hydrate.
Visualizing the a-Hydrate Validation Workflow
A clear workflow is essential for planning and executing the validation of an a-hydrate. The following diagrams illustrate a typical experimental workflow and the logical relationship between different analytical techniques.
Caption: Experimental workflow for a-hydrate validation.
Caption: Logical relationships in a-hydrate analysis.
Conclusion
The validation of a-hydrate forms of APIs requires a multi-faceted analytical approach. While traditional solid-state techniques like PXRD, TGA, and KFT provide invaluable structural and quantitative information, LC-MS/MS offers a highly sensitive and selective method for the quantification of the API, which can be indirectly used to determine the hydrate content, especially in complex matrices or at low concentrations. The choice of methodology should be guided by the specific analytical needs at each stage of drug development. For definitive form identification and direct water content measurement, traditional methods are indispensable. For high-throughput screening and quantification in formulated products, LC-MS/MS presents a compelling and powerful alternative. A combination of these techniques often provides the most comprehensive and robust validation of an a-hydrate.
References
Safety Operating Guide
Proper Disposal Procedures for Posaconazole Hydrate
The following guide provides essential safety and logistical information for the proper disposal of posaconazole (B62084) hydrate (B1144303), tailored for researchers, scientists, and drug development professionals. This procedure is designed to ensure the safe handling and disposal of this substance in a laboratory or research setting, in accordance with regulatory guidelines.
Hazard Assessment and Safety Precautions
Posaconazole is a potent pharmaceutical compound with specific health hazards. According to its Safety Data Sheets (SDS), it is suspected of causing cancer if inhaled, damaging the unborn child, and causing damage to organs through prolonged or repeated exposure.[1][2] Therefore, it must be handled as hazardous waste.
Personal Protective Equipment (PPE): Before handling posaconazole hydrate for disposal, it is mandatory to wear appropriate PPE to minimize exposure.[1][3]
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments.
-
Eye and Face Protection: Safety glasses with side shields or goggles.
Hazard Summary Table:
| Hazard Classification | Description | Primary Route of Exposure |
|---|---|---|
| Carcinogenicity (Category 2) | Suspected of causing cancer.[1] | Inhalation |
| Reproductive Toxicity (Category 2) | Suspected of damaging the unborn child.[1][2] | Oral, Inhalation |
| Specific Target Organ Toxicity (Category 1) | Causes damage to organs (e.g., Adrenal gland, Bone marrow, Kidney, Liver) through prolonged or repeated oral exposure.[1][2] | Oral |
Standard Operating Procedure for Disposal
The disposal of this compound must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] The guiding principle from the manufacturer's SDS is to dispose of contents and containers to an approved waste disposal plant .[1][2][7] Flushing down the drain or disposal in regular trash is strictly prohibited for laboratory quantities.
Step 1: Segregation and Containerization
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container if possible, or a designated, compatible, and clearly labeled hazardous waste container.[8]
-
Container Labeling: The container must be labeled clearly as "Hazardous Waste - Posaconazole" and include the relevant hazard symbols.
-
Container Integrity: Ensure the container is sealed, leak-proof, and in good condition to prevent environmental release.
Step 2: Handling Different Waste Forms The disposal procedure remains consistent regardless of the form of the waste.
| Waste Type | Disposal Protocol |
|---|---|
| Bulk/Unused this compound | Place directly into a designated hazardous waste container. Do not attempt to alter the chemical composition. |
| Trace Contaminated Materials | All items with trace contamination (e.g., weighing boats, contaminated PPE, wipes, absorbent pads) must be collected in a dedicated, sealed, and labeled hazardous waste container for disposal.[8] |
| Empty Containers | Empty containers that held this compound should be handled as if they still contain the product and disposed of as hazardous waste.[8][9] |
Step 3: Storage and Collection
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure waste accumulation area, away from incompatible materials.[1][9]
-
Professional Disposal: Arrange for collection by a licensed and approved hazardous waste disposal contractor. These contractors will ensure the final treatment and disposal comply with all regulations, typically through incineration at a permitted facility.[5]
Step 4: Spill Management In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wear the appropriate PPE before starting cleanup.[1]
-
Use a suitable absorbent material to clean up the spill.
-
Collect all cleanup materials into a designated hazardous waste container and dispose of it according to the procedures outlined above.[1][2][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. merck.com [merck.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. msd.com [msd.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Posaconazole Hydrate
For laboratory professionals engaged in drug development and research, ensuring a safe handling environment for chemical compounds is paramount. This guide provides essential safety and logistical information for managing Posaconazole hydrate (B1144303), a broad-spectrum triazole antifungal agent, within a laboratory setting. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Posaconazole hydrate is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It may also cause skin and eye irritation, and is suspected of damaging fertility or the unborn child[2][3]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles are required. A faceshield should be worn if there is a potential for direct contact with dusts, mists, or aerosols[4][5][6]. | To prevent eye irritation from contact with the compound[2]. |
| Hand Protection | Chemical-resistant gloves, such as neoprene or rubber, are to be worn. Double gloving may be considered for enhanced protection[2][7]. | To prevent skin contact and irritation[2]. |
| Body Protection | A work uniform or laboratory coat is mandatory. Impervious clothing should be used to prevent skin exposure[1][4][5]. | To protect the skin from accidental spills or contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if ventilation is inadequate or if exposure limits are exceeded. A particulate filter is recommended[4][7][8]. | To prevent inhalation of dust particles, which may cause respiratory irritation[2]. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.
Operational Plan:
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and accumulation[1][6][8]. An accessible safety shower and eyewash station are essential[1][4].
-
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling the compound[8].
-
Wear all required PPE as specified in Table 1.
-
Avoid breathing dust and prevent contact with skin and eyes[5][7].
-
Use dry clean-up procedures such as vacuuming or sweeping for any spills. Dampen with water to prevent dusting before sweeping[7].
-
Storage Plan:
-
Store in a tightly closed, properly labeled container in a locked-up, well-ventilated place[2].
-
Store in accordance with local regulations[9].
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention[4][5][8]. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and plenty of water. If irritation persists, seek medical attention[1][5][8]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention[1][5][8]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4][5][8]. |
Disposal Plan
This compound and its container must be disposed of as hazardous waste.
-
Waste Classification: This material is classified as an environmentally hazardous substance[5][7].
-
Disposal Procedure:
-
Collect waste in a suitable, labeled container.
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1][5][7][8].
-
Contaminated packaging should be emptied and can be offered for recycling or disposal at an approved waste handling site[5][9].
-
Workflow for Safe Handling of this compound
The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.
Caption: Procedural workflow for handling this compound.
References
- 1. This compound|1198769-38-8|MSDS [dcchemicals.com]
- 2. eugiaus.com [eugiaus.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. merck.com [merck.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
